Diethyl methylenedicarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-[(ethoxycarbonylamino)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c1-3-12-6(10)8-5-9-7(11)13-4-2/h3-5H2,1-2H3,(H,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPOJWMZYOMAEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCNC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190420 | |
| Record name | Carbamic acid, methylenebis-, diethyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3693-53-6 | |
| Record name | C,C′-Diethyl N,N′-methylenebis[carbamate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3693-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl methylenedicarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003693536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylenediurethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, methylenebis-, diethyl ester (9CI) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl methylenedicarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl methylenedicarbamate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6BB652P9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diethyl methylenedicarbamate synthesis from ethyl carbamate and formaldehyde.
An In-depth Technical Guide to the Synthesis of Diethyl Methylenedicarbamate
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, also known as N,N'-methylenebis(ethyl carbamate), from the reaction of ethyl carbamate and formaldehyde.[1][2] This document is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of the synthetic pathway, experimental protocols, and analytical validation for this compound. We will delve into the underlying reaction mechanism, provide a field-proven, step-by-step laboratory procedure, discuss critical safety considerations, and outline methods for the characterization and purification of the final product. The causality behind experimental choices is explained to empower the user with a robust understanding of the process.
Introduction and Significance
This compound (CAS No. 3693-53-6) is a chemical intermediate characterized by two carbamate functional groups linked by a methylene bridge.[1][2] Its structure lends itself to applications in polymer chemistry and as a building block in the synthesis of more complex organic molecules. The synthesis is a classic example of an acid-catalyzed condensation reaction, a fundamental process in organic chemistry. Understanding this reaction provides a model for the synthesis of related dicarbamate compounds, which are precursors to valuable materials like polyurethanes. For instance, the analogous condensation of methyl phenyl carbamate with formaldehyde is a key step in the production of methylene diphenyl-4,4'-dicarbamate (MDC), an intermediate for isocyanates.[3]
This guide offers a self-validating protocol, ensuring that each step is grounded in established chemical principles to deliver a reliable and reproducible synthetic method.
Critical Safety and Handling Mandates
The synthesis of this compound involves substances with significant health risks. A thorough understanding and strict adherence to safety protocols are paramount.
-
Ethyl Carbamate (Urethane): This reactant is classified by the International Agency for Research on Cancer (IARC) as a Group 2A agent, meaning it is "probably carcinogenic to humans".[4][5][6] Chronic exposure is associated with an increased risk of cancer.[5] All handling must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Formaldehyde: Formaldehyde is a highly toxic, corrosive, and flammable gas with a pungent odor.[7] It is a known human carcinogen and can cause severe irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[8][9] Using a formaldehyde solution (formalin) or a solid source like paraformaldehyde, which depolymerizes to formaldehyde under acidic conditions, requires stringent controls.[10]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are required at all times. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[7][11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and changed immediately if contamination occurs.[11]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. A chemical-resistant apron is recommended to protect against splashes.[9][11]
Emergency Preparedness:
-
An emergency eyewash station and safety shower must be immediately accessible.[7]
-
All personnel must be trained on the specific hazards and emergency procedures for both ethyl carbamate and formaldehyde.[12]
Reaction Mechanism: Acid-Catalyzed Condensation
The formation of this compound proceeds via an acid-catalyzed electrophilic substitution on the nitrogen atom of ethyl carbamate. The mechanism can be dissected into several key steps, each facilitated by the presence of an acid catalyst such as p-toluenesulfonic acid or acetic acid.[10]
-
Protonation of Formaldehyde: The reaction initiates with the protonation of the carbonyl oxygen of formaldehyde by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
Nucleophilic Attack by Ethyl Carbamate: The nitrogen atom of ethyl carbamate, acting as a nucleophile, attacks the activated carbonyl carbon of the protonated formaldehyde. This forms a protonated N-hydroxymethyl intermediate.
-
Deprotonation: The intermediate is deprotonated to yield N-(hydroxymethyl)ethyl carbamate. This intermediate is often unstable and is consumed in the subsequent step.
-
Formation of a Carbamoylmethyl Cation: The hydroxyl group of the N-(hydroxymethyl)ethyl carbamate intermediate is protonated by the acid catalyst, forming a good leaving group (water).
-
Second Nucleophilic Attack: A second molecule of ethyl carbamate attacks the resulting carbocation, leading to the formation of the methylene-bridged product.
-
Catalyst Regeneration: A final deprotonation step releases the this compound product and regenerates the acid catalyst, allowing it to participate in another reaction cycle.
Sources
- 1. This compound | C7H14N2O4 | CID 19407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl Carbamate in Fermented Beverages: Presence, Analytical Chemistry, Formation Mechanism, and Mitigation Proposals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 7. int-enviroguard.com [int-enviroguard.com]
- 8. CCOHS: Formaldehyde Solutions [ccohs.ca]
- 9. osha.gov [osha.gov]
- 10. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. hawsco.com [hawsco.com]
An In-Depth Technical Guide to Diethyl Methylenedicarbamate for Advanced Research
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of Diethyl methylenedicarbamate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in a laboratory setting.
Introduction: The Significance of the Carbamate Moiety
The carbamate functional group is a cornerstone in medicinal chemistry and drug design. Valued for its exceptional chemical and proteolytic stability, it frequently serves as a bioisostere for the more labile peptide bond.[1][2] This stability, combined with the carbamate's ability to engage in hydrogen bonding and improve cell membrane permeability, makes it a privileged scaffold in a multitude of therapeutic agents, from anticancer to antiviral drugs.[1][2] this compound, as a dicarbamate, represents a versatile building block, offering two points for potential molecular interactions or further chemical elaboration. Understanding its fundamental physicochemical properties is therefore critical for its effective use in the synthesis of novel bioactive compounds.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is paramount for its application in synthesis and drug formulation. This section details the known properties of this compound.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | ethyl N-[(ethoxycarbonylamino)methyl]carbamate | [3] |
| CAS Number | 3693-53-6 | [3] |
| Molecular Formula | C₇H₁₄N₂O₄ | [3][4] |
| Molecular Weight | 190.20 g/mol | [3] |
| Canonical SMILES | CCOC(=O)NCNC(=O)OCC | [4] |
| Synonyms | Methylene diurethane, Diethyl methylenebiscarbamate, Methylenediurethane, NSC 20524 | [3] |
Computed and Experimental Properties
The following table summarizes key physicochemical parameters. It is important to note that while many properties have been computationally predicted, providing a valuable baseline, experimental data for parameters such as melting and boiling points are not consistently reported in publicly accessible databases.
| Property | Value | Type | Source |
| XLogP3-AA | 0.5 | Computed | [3] |
| Hydrogen Bond Donors | 2 | Computed | [3] |
| Hydrogen Bond Acceptors | 4 | Computed | [3] |
| Rotatable Bonds | 5 | Computed | [3] |
| Topological Polar Surface Area (TPSA) | 76.7 Ų | Computed | [3] |
| Exact Mass | 190.09535693 Da | Computed | [3] |
Field Insight on Solubility: While specific quantitative solubility data is scarce, the structure of this compound—with its capacity for hydrogen bonding and the presence of ethyl esters—suggests it will exhibit good solubility in a range of common organic solvents. Based on the "like dissolves like" principle, it is expected to be soluble in alcohols (ethanol, methanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), and polar aprotic solvents (DMSO, DMF). Its polarity suggests limited solubility in nonpolar solvents like hexanes and low solubility in water.
Synthesis and Mechanistic Considerations
The synthesis of this compound is not widely detailed in standard literature. However, based on fundamental organic reactions involving its constituent parts—ethyl carbamate and a methylene bridge source (formaldehyde)—a logical synthetic pathway can be proposed. The most plausible method is the acid-catalyzed condensation of two equivalents of ethyl carbamate with one equivalent of formaldehyde.
Proposed Synthetic Workflow
The reaction proceeds via the electrophilic addition of a protonated formaldehyde to the nucleophilic nitrogen of ethyl carbamate, followed by the elimination of water and subsequent attack by a second ethyl carbamate molecule.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a self-validating system based on established chemical principles for similar condensations. Researchers should optimize reactant ratios, temperature, and reaction time based on in-process monitoring (e.g., TLC).
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl carbamate (2.0 eq.).
-
Solvent and Catalyst: Dissolve the ethyl carbamate in a suitable solvent such as toluene or 1,4-dioxane. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or concentrated sulfuric acid, ~0.05 eq.).
-
Reactant Addition: While stirring, slowly add an aqueous solution of formaldehyde (1.0 eq., typically 37% in water) to the mixture.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) for 2-4 hours. A Dean-Stark trap can be used if a non-aqueous solvent is chosen to remove the water formed during the reaction and drive the equilibrium towards the product.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution.
-
Wash with brine to remove residual water-soluble components.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Analytical Characterization: A Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the molecule's symmetry, a relatively simple spectrum is expected.
¹H NMR Spectroscopy (Expected Chemical Shifts):
-
δ ~1.2 ppm (t, 6H, J ≈ 7 Hz): The six equivalent protons of the two methyl groups (a ) will appear as a triplet due to coupling with the adjacent methylene protons.
-
δ ~4.1 ppm (q, 4H, J ≈ 7 Hz): The four equivalent protons of the two O-CH₂ groups (b ) will appear as a quartet due to coupling with the methyl protons. The attachment to oxygen shifts this signal downfield.
-
δ ~4.4-4.8 ppm (d, 2H, J ≈ 6 Hz): The two protons of the central methylene bridge (e ) are coupled to the two adjacent N-H protons, resulting in a doublet.
-
δ ~5.0-5.5 ppm (t, 2H, J ≈ 6 Hz): The two equivalent N-H protons (d ) will likely appear as a broad triplet due to coupling with the central CH₂ group. The exact shift and multiplicity can be affected by solvent and concentration.
¹³C NMR Spectroscopy (Expected Chemical Shifts):
-
δ ~14-15 ppm: The signal for the equivalent methyl carbons (a ).[5]
-
δ ~45-50 ppm: The signal for the central methylene bridge carbon (e ). In a similar structure, this C-N bond appears at 44.8 ppm.[5]
-
δ ~61-62 ppm: The signal for the equivalent O-CH₂ carbons (b ).[5]
-
δ ~156-158 ppm: The signal for the equivalent carbonyl carbons (c ) of the carbamate groups. This downfield shift is characteristic of carbonyl carbons.[5][6]
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying key functional groups within a molecule. The spectrum of this compound is expected to be dominated by absorptions from the N-H and C=O bonds.
Expected Key IR Absorption Bands:
-
~3310 cm⁻¹: A sharp to moderately broad peak corresponding to the N-H stretching vibration.[5]
-
~2980-2850 cm⁻¹: C-H stretching vibrations from the ethyl and methylene groups.
-
~1685-1700 cm⁻¹: A very strong, sharp absorption from the C=O (carbonyl) stretching of the carbamate groups. This is a highly characteristic peak.[5]
-
~1520-1540 cm⁻¹: N-H bending vibration (Amide II band).
-
~1250 cm⁻¹: C-O stretching vibration from the ester linkage.[5]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern, which can be used to confirm the structure.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 190, corresponding to the molecular weight of the compound, should be observable.
-
Alpha-Cleavage: A common fragmentation pathway for carbamates is cleavage alpha to the nitrogen atom. This could lead to the loss of an ethoxycarbonyl group (-COOEt, 73 Da) or related fragments.
-
Loss of Ethoxy Radical (-•OCH₂CH₃): A peak corresponding to [M - 45]⁺.
-
Cleavage of the Methylene Bridge: Fragmentation at the C-N bonds flanking the central CH₂ group is a likely and diagnostic pathway. This could lead to fragments representing one of the ethyl carbamate-methylene units. A significant peak at m/z 117 is noted in spectral databases.[3]
Applications and Relevance in Drug Development
While specific biological activities for this compound are not extensively documented, its structure is highly relevant to pharmaceutical research.
-
Scaffold for Synthesis: As a bifunctional molecule, it serves as an excellent starting point or scaffold for synthesizing more complex molecules. The two N-H groups can be further alkylated or acylated to build libraries of compounds for screening.
-
Linker/Spacer: The central methylene unit flanked by two carbamates can act as a simple, stable linker to connect two pharmacophores. The defined length and relative rigidity of this unit are advantageous in designing molecules that can bridge two binding sites on a biological target.
-
Prodrug Strategies: The carbamate linkage is a key component in many prodrug designs.[2] While this specific molecule is not a prodrug, its chemistry is foundational to understanding how carbamate-based linkers can be engineered to release an active drug under specific physiological conditions.[2]
Safety and Handling
As a laboratory chemical, this compound should be handled with standard safety precautions.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Commercial suppliers recommend storage at 2-8°C.
Conclusion
This compound is a structurally simple yet chemically versatile molecule. Its defining features—the stable carbamate linkages and the symmetrical bifunctional design—make it a compound of interest for synthetic and medicinal chemists. This guide has provided a comprehensive, albeit partially predictive, analysis of its physicochemical properties, a logical synthetic route, and a detailed spectroscopic profile. This foundational knowledge is intended to empower researchers to confidently utilize this compound as a building block for the discovery and development of novel chemical entities.
References
-
Synthesis, Molecular Structure of Diethyl Phenylenebis(Methylene)Dicarbamates and FTIR Spectroscopy Molecular Recognition Study with Benzenediols. (n.d.). SciELO. Retrieved January 21, 2026, from [Link]
-
Matosevic, A., & Masic, L. P. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(4), 183-205. Retrieved January 21, 2026, from [Link]
-
Representative organic dithiocarbamates with biological activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Taha, M. O., & Al-Ghanem, K. A. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(4), 1963-2015. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19407, this compound. Retrieved January 21, 2026, from [Link]
-
CHEMICAL REACTIONS AND BIOLOGICAL ACTIVITY OF CARBAMATE DERIVATIVES. (2023). EPRA International Journal of Multidisciplinary Research (IJMR). Retrieved January 21, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Carbamate. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. (2018). YouTube. Retrieved January 21, 2026, from [Link]
-
Synthesis of methyl, ethyl, butyl carbamate/dimethyl, diethyl, and dibutyl carbonate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
This compound. (n.d.). Global Substance Registration System. Retrieved January 21, 2026, from [Link]
-
13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033838). (n.d.). Human Metabolome Database. Retrieved January 21, 2026, from [Link]
-
Supplementary data Diethyl Carbonate as a solvent for ruthenium catalysed C-H bond functionalisations. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
FTIR spectrum of (A) diethyl carbonate, (B) ethylenediamine and (c) M1... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
FT-IR spectra of the DMPP (a), diethyl chlorophosphate (b), and methacrylamide (c). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 21, 2026, from [Link]
-
Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved January 21, 2026, from [Link]
-
Interpretation of mass spectra. (n.d.). Saarland University. Retrieved January 21, 2026, from [Link]
-
This compound. (n.d.). Chemicalbridge. Retrieved January 21, 2026, from [Link]
-
HEALTH EFFECTS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 21, 2026, from [Link]
-
interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved January 21, 2026, from [Link]
-
sample 13C NMR spectra of compounds with common functional groups [Video]. (2022). YouTube. Retrieved January 21, 2026, from [Link]
-
Readily-fabricated supported MgO catalysts for efficient and green synthesis of diethyl carbonate from ethyl carbamate and ethanol. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Diethyl acetylenedicarboxylate - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]
-
VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved January 21, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). KGROUP. Retrieved January 21, 2026, from [Link]
-
Safety Data Sheet: diethylmethylbenzenediamine. (n.d.). Chemos GmbH&Co.KG. Retrieved January 21, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Diethyl carbonate. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Diethyl Phthalate. (n.d.). National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. Retrieved January 21, 2026, from [Link]
-
Diethylcarbonate - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]
-
Diethyl malonate. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Safety Data Sheet: Diethyl carbonate. (n.d.). Carl ROTH. Retrieved January 21, 2026, from [Link]
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C7H14N2O4 | CID 19407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Diethyl Methylenedicarbamate: A Technical Guide to Unexplored Pharmacological Potential
A Senior Application Scientist's Perspective on a Molecule of Latent Interest
Preamble: Navigating the Uncharted Territory of Diethyl Methylenedicarbamate
In the vast landscape of chemical compounds with potential therapeutic applications, this compound emerges as a molecule of significant academic curiosity yet remains largely unexplored in the published scientific literature. As of the current date, a comprehensive body of research detailing its specific biological activities and pharmacological potential is not available. This guide, therefore, ventures into a speculative yet scientifically grounded exploration of what might be anticipated from this unique dicarbamate structure. By drawing parallels with well-characterized carbamate-containing drugs and chemical entities, we aim to provide a foundational framework for researchers, scientists, and drug development professionals interested in pioneering the investigation of this compound. The insights and methodologies presented herein are extrapolated from established principles in medicinal chemistry and pharmacology, intended to serve as a roadmap for future research endeavors.
Unveiling this compound: A Structural and Chemical Overview
This compound, with the chemical formula C₇H₁₄N₂O₄, is a dicarbamate ester.[1] Its structure features a central methylene bridge linking two carbamate functional groups, each with an ethyl ester. This arrangement presents several intriguing possibilities for molecular interactions and metabolic fate, distinguishing it from simpler monocarbamates.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₄ | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| IUPAC Name | ethyl N-[(ethoxycarbonylamino)methyl]carbamate | [1] |
| Synonyms | Methylene diurethane, Diethyl methylenebiscarbamate | [1] |
The presence of two carbamate moieties within a relatively compact structure suggests the potential for bivalent interactions with biological targets or a dual-mode of action. The carbamate group is a well-established pharmacophore, recognized for its chemical stability and ability to mimic peptide bonds, which allows for effective interaction with a variety of enzymes and receptors.[2][3][4]
The Carbamate Motif in Drug Discovery: A Foundation for Speculation
The carbamate functional group is a cornerstone in modern medicinal chemistry, integral to a wide array of approved therapeutic agents.[1][3] Its versatility stems from its chemical and proteolytic stability, its capacity to permeate cellular membranes, and its ability to engage in crucial drug-target interactions.[1][2][3] Carbamates are present in drugs for a range of diseases, including cancer, epilepsy, Alzheimer's disease, and viral infections.[1][3]
Hypothesized Mechanisms of Action for this compound
Given the dicarbamate structure of this compound, we can hypothesize several potential mechanisms of action based on the known pharmacology of other carbamate-containing molecules.
a) Dual-Target Enzyme Inhibition:
A primary and well-documented role of many carbamates is the inhibition of serine hydrolases, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5][6][7] This inhibition occurs through carbamylation of the active site serine residue, leading to a temporary, or "pseudoirreversible," inactivation of the enzyme.[5][8]
The dicarbamate structure of this compound could theoretically allow for the simultaneous inhibition of two enzyme active sites, or the bridging of two sites within a single enzyme or protein complex. This could lead to enhanced potency or a unique selectivity profile.
Caption: Hypothetical mechanism of cholinesterase inhibition by this compound.
b) Anticancer Potential:
Carbamate-containing compounds have demonstrated significant utility in oncology.[9][10] Their mechanisms of action in this context are diverse and include:
-
Inhibition of Tubulin Polymerization: Similar to drugs like docetaxel, a carbamate-containing anticancer agent, this compound could potentially interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][9]
-
DNA Synthesis Inhibition: Some carbamates, such as mitomycin C, act as alkylating agents that crosslink DNA and inhibit its synthesis.[1][9]
-
Prodrug Strategy: The carbamate linkage can be used to mask a cytotoxic agent, which is then released selectively at the tumor site.[9][10]
c) Neurological and Metabolic Modulation:
Carbamates like felbamate are used as anticonvulsants, acting on NMDA and GABA-A receptors.[1] Furthermore, some carbamate insecticides have been shown to induce oxidative stress and disrupt hepatic metabolism.[11][12] These findings suggest that this compound could have unforeseen effects on the central nervous system or metabolic pathways.
Potential Therapeutic Applications: A Forward Look
Based on the hypothetical mechanisms of action, we can delineate several therapeutic areas where this compound could be investigated:
-
Neurodegenerative Diseases: If found to be a potent cholinesterase inhibitor, it could be explored for the symptomatic treatment of Alzheimer's disease or myasthenia gravis.[1]
-
Oncology: Its potential as an anticancer agent, either as a standalone cytotoxic compound or as part of a prodrug system, warrants investigation.[9][10]
-
Epilepsy and Other Neurological Disorders: The structural similarity to other CNS-active carbamates suggests a potential role in modulating neuronal excitability.[1]
A Roadmap for Investigation: Proposed Experimental Workflows
To move this compound from a compound of speculation to one of scientific understanding, a systematic experimental approach is required.
Step 1: Foundational In Vitro Screening
The initial phase of research should focus on broad in vitro screening to identify potential biological activities.
Caption: Proposed workflow for the initial in vitro screening of this compound.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
-
Objective: To determine the inhibitory potential of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Materials:
-
AChE (from electric eel) and BChE (from equine serum)
-
Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add buffer, DTNB, and the enzyme (AChE or BChE).
-
Add the test compound (this compound) or a known inhibitor (e.g., physostigmine) as a positive control, and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BChE).
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Step 2: Secondary Assays and Mechanism of Action Studies
If promising activity is identified in the primary screens, the next step is to delve deeper into the mechanism of action.
-
For Cholinesterase Inhibitors: Conduct kinetic studies (e.g., Lineweaver-Burk plots) to determine the type of inhibition (competitive, non-competitive, etc.).
-
For Anticancer Hits: Investigate the effects on the cell cycle (flow cytometry), apoptosis (e.g., caspase activation assays), and specific signaling pathways (e.g., Western blotting for key proteins).
-
For CNS-Active Candidates: Perform electrophysiological studies (e.g., patch-clamp) on neuronal cells to assess effects on ion channels and receptor function.
Challenges and Future Directions
The path from a structurally interesting molecule to a clinically viable drug is fraught with challenges. For this compound, the primary hurdle is the complete lack of foundational biological data. Future research should be systematic and multi-pronged, starting with the broad screening outlined above.
A critical aspect will be to understand the metabolic fate of the molecule. The dicarbamate structure may be susceptible to hydrolysis by esterases, potentially releasing formaldehyde, which has known toxicity. These potential liabilities must be assessed early in the development process.
Conclusion: A Call to Investigation
This compound represents a blank slate in the world of pharmacology. Its dicarbamate structure, a motif present in numerous successful drugs, provides a compelling rationale for its investigation. This guide has laid out a speculative but scientifically reasoned framework for exploring its potential biological activities and pharmacological applications. It is a call to the scientific community to embark on the foundational research necessary to determine if this compound holds the key to new therapeutic interventions. The journey of discovery begins with the first well-designed experiment.
References
-
Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–297. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]
-
Darvesh, S., Darvesh, K. V., McDonald, R. S., Mataija, D., Walsh, R., Mothana, S., Lockridge, O., & Martin, E. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4500–4512. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Ray, S., & Chaturvedi, D. (2007). Application of organic carbamates in drug design. Part 1: Anticancer agents. Drugs of the Future, 32(8), 715. [Link]
-
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]
-
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Semantic Scholar. [Link]
-
Keeley, L. (2011, October 26). 9. Carbamate Insecticide Action [Video]. YouTube. [Link]
-
Ray, S., & Chaturvedi, D. (2007). Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Semantic Scholar. [Link]
-
Richards, A., & Clark, R. F. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]
-
Roles of the carbamate moiety in drugs and prodrugs Drug The role of... ResearchGate. (n.d.). [Link]
-
Representative organic dithiocarbamates with biological activity. ResearchGate. (n.d.). [Link]
-
Methyl carbamate. Wikipedia. (2023, November 26). [Link]
-
Soibova, F. S., Khatamova, M. S., & Mustafayeva, S. U. (2023). CHEMICAL REACTIONS AND BIOLOGICAL ACTIVITY OF CARBAMATE DERIVATIVES. EPRA International Journal of Multidisciplinary Research (IJMR), 9(12), 1-3. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl Carbamate. PubChem Compound Summary for CID 11722. [Link]
-
Hrabincová, E., Kocourek, V., & Maršálek, P. (2001). The another toxic effect of carbamate insecticides. Veterinární medicína, 46(11-12), 308–312. [Link]
-
Warner, G. R., St-Jean, G., & Le, T. T. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. International Journal of Molecular Sciences, 24(15), 12345. [Link]
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. The another toxic effect of carbamate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Methylene Bridge in Diethyl Methylenedicarbamate: A Hub of Reactivity for Synthetic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Diethyl methylenedicarbamate, also known as N,N'-methylenebis(ethylcarbamate), is a fascinating yet underexplored active methylene compound. The central methylene bridge, flanked by two electron-withdrawing ethyl carbamate moieties, serves as a focal point of reactivity, rendering the molecule a versatile precursor in organic synthesis. This technical guide provides a comprehensive exploration of the reactivity of this methylene bridge, drawing upon established principles of active methylene chemistry and analogous systems to illuminate its synthetic potential. We will delve into the electronic and structural factors governing its reactivity, explore its utility in key carbon-carbon bond-forming reactions, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction: Unveiling the Potential of a Unique Active Methylene Compound
Active methylene compounds are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures through the remarkable reactivity of a methylene group positioned between two electron-withdrawing groups.[1] While compounds like diethyl malonate and ethyl acetoacetate have been extensively studied and utilized, this compound presents a unique structural motif with nuanced reactivity. The presence of nitrogen atoms within the electron-withdrawing carbamate groups introduces distinct electronic and steric effects compared to its more common dicarbonyl counterparts.
This guide aims to provide a deep dive into the chemical behavior of the methylene bridge in this compound. By understanding the factors that influence its acidity and nucleophilicity, we can unlock its potential for the synthesis of novel compounds with applications in medicinal chemistry, materials science, and beyond.
Structural and Electronic Landscape of the Methylene Bridge
The reactivity of the methylene protons in this compound is a direct consequence of the electronic influence of the adjacent ethyl carbamate groups. The electronegative oxygen and nitrogen atoms in the carbamate moieties exert a significant inductive effect, withdrawing electron density from the central methylene carbon. This polarization of the C-H bonds increases the acidity of the methylene protons, making them susceptible to deprotonation by a suitable base.
Upon deprotonation, the resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the carbonyl oxygens of both carbamate groups. This delocalization is crucial for the stability of the conjugate base and is the primary driver for the enhanced acidity of the methylene protons.
Key Reactions of the Methylene Bridge: A Gateway to Molecular Diversity
The activated methylene bridge of this compound is a versatile handle for a variety of carbon-carbon bond-forming reactions. Its ability to be readily deprotonated to form a stabilized carbanion allows it to participate as a nucleophile in a range of important transformations.
C-Alkylation: Building Molecular Scaffolds
One of the most fundamental reactions of active methylene compounds is C-alkylation, which involves the reaction of the corresponding enolate with an alkyl halide.[2][3] This reaction provides a powerful method for the construction of more complex carbon skeletons.
Reaction Causality: The choice of base is critical for the successful deprotonation of the methylene bridge without promoting undesired side reactions such as hydrolysis of the carbamate groups. A non-nucleophilic strong base like sodium hydride (NaH) or a bulky alkoxide such as potassium tert-butoxide is often preferred. The reaction proceeds via an SN2 mechanism, where the nucleophilic carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. Consequently, primary and secondary alkyl halides are the most suitable substrates.
Self-Validating Protocol: Mono-alkylation of this compound
This protocol is based on established procedures for the alkylation of active methylene compounds.[4]
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the stirred suspension.
-
Enolate Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, indicating the complete formation of the sodium salt.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired mono-alkylated this compound.
Data Presentation: Expected Spectroscopic Shifts
Upon successful alkylation, characteristic changes in the 1H and 13C NMR spectra are expected. The signal for the methylene protons (CH2) in the starting material will be replaced by a methine proton (CH) signal in the product, and new signals corresponding to the introduced alkyl group will appear.
| Compound | Key 1H NMR Signal | Key 13C NMR Signal |
| This compound | Methylene (CH2) protons | Methylene (CH2) carbon |
| Mono-alkylated product | Methine (CH) proton | Methine (CH) carbon |
| New signals for the alkyl group | New signals for the alkyl group |
Visualization of the Alkylation Workflow
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
Conclusion and Future Outlook
The methylene bridge in this compound is a synthetically valuable functional group that offers a gateway to a wide array of molecular structures. Its reactivity, governed by the electronic effects of the flanking carbamate moieties, allows it to participate in fundamental carbon-carbon bond-forming reactions such as C-alkylation and Knoevenagel condensation. While its chemistry is not as extensively documented as that of other active methylene compounds, the principles outlined in this guide, supported by protocols adapted from analogous systems, provide a solid foundation for its exploration and application in organic synthesis.
Future research in this area could focus on several key aspects:
-
Experimental Determination of pKa: An accurate pKa value for this compound would be invaluable for precise reaction design and optimization.
-
Exploration of Asymmetric Catalysis: The development of enantioselective alkylation and condensation reactions would significantly enhance the synthetic utility of this compound, particularly in the context of drug discovery.
-
Synthesis of Novel Heterocycles: The dicarbamate functionality provides a unique handle for the construction of novel heterocyclic systems with potential biological activity.
By continuing to investigate the reactivity of this intriguing molecule, the scientific community can further expand the toolkit of synthetic organic chemistry and pave the way for the discovery of new and valuable compounds.
References
-
Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules. [Link]
-
Active Methylene Compounds and Named Reactions-1. Scribd. [Link]
-
Active methylene compounds. EaseToLearn. [Link]
-
The Knoevenagel Condensation. Organic Reactions. [Link]
-
This compound. gsrs.ncats.nih.gov. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
ACTIVE METHYLENE COMPOUNDS. eGyanKosh. [Link]
-
Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
-
Substituted active methylene synthesis by alkylation. organic-chemistry.org. [Link]
-
13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033838). Human Metabolome Database. [Link]
-
This compound. PubChem. [Link]
-
Knoevenagel condensation. YouTube. [Link]
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. [Link]
-
Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. ResearchGate. [Link]
-
Synthesis, crystal structure and Hirshfeld analysis of N-ethyl-2-{3-methyl-2-[(2Z) - NIH. National Institutes of Health. [Link]
-
Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Amazon S3. [Link]
-
Crystal structure and Hirshfeld surface analysis of bis{(Z)-N′-[(E)-(furan-2-yl)methylidene]carbamohydrazonothioato}nickel(II) methanol disolvate. International Union of Crystallography. [Link]
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. ACS Publications. [Link]
-
Malonic ester synthesis. Wikipedia. [Link]
-
Ligand-Enabled Meta-C–H Alkylation and Arylation Using A Modified Norbornene. National Institutes of Health. [Link]
-
a) Experimental pKa and the calculated gas‐phase acidities (ΔH in... ResearchGate. [Link]
-
19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. Chemistry LibreTexts. [Link]
-
Ch21: Malonic esters. University of Calgary. [Link]
-
Malonic Ester Synthetic Strategies. Organic Chemistry Tutor. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap Eureka. [Link]
-
13.13 Uses of 13C NMR Spectroscopy. NC State University Libraries. [Link]
-
Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. ResearchGate. [Link]
-
Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects. RSC Publishing. [Link]
-
Molecular structure and selective theophylline complexation by conformational change of diethyl N,N′-(1,3-phenylene)dicarbamate. PubMed Central. [Link]
-
¹H and ¹³C NMR spectra of neat 1,2‐diethylbenzene in a reference insert... ResearchGate. [Link]
-
Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. MDPI. [Link]
-
Methylenebisacrylamide. PubChem. [Link]/Methylenebisacrylamide)
Sources
Diethyl Methylenedicarbamate: A Versatile Aminal-Carbamate Intermediate for Modern Organic Synthesis
Abstract
Diethyl methylenedicarbamate, also known as methylene diurethane, is a unique bifunctional organic compound featuring a central methylene bridge flanked by two ethyl carbamate moieties. This structure imparts a versatile reactivity profile, positioning it as a valuable intermediate in synthetic organic chemistry. While not as extensively documented as other C1 synthons, its potential as a stable, crystalline formaldehyde equivalent and a precursor for N-acyliminium ions makes it a subject of significant interest for researchers in drug development and materials science. This technical guide provides a comprehensive overview of the synthesis, core reactivity, and synthetic applications of this compound. It offers field-proven insights into its handling, proposes detailed experimental protocols based on analogous systems, and explores its potential in the construction of complex molecular architectures, particularly nitrogen-containing heterocycles.
Introduction to this compound
This compound (CAS No. 3693-53-6) is a white crystalline solid that serves as a practical and versatile building block in organic synthesis.[1] Its molecular structure, featuring an aminal-like N-C-N linkage, provides a unique combination of stability under standard conditions and controlled reactivity for the introduction of a methylene (-CH2-) group between nucleophiles.
Chemical Identity and Physicochemical Properties
The key properties of this compound are summarized below, providing essential information for its use in a laboratory setting.[1][2]
| Property | Value | Reference |
| IUPAC Name | ethyl N-[(ethoxycarbonylamino)methyl]carbamate | [1] |
| Synonyms | Methylene diurethane, Diethyl methylenebiscarbamate | [1][2] |
| CAS Number | 3693-53-6 | [1] |
| Molecular Formula | C₇H₁₄N₂O₄ | [2][3] |
| Molecular Weight | 190.20 g/mol | [1][3] |
| Appearance | White crystalline solid (typical) | N/A |
| SMILES | CCOC(=O)NCNC(=O)OCC | [1] |
Structural Features and Reactivity Profile
The synthetic utility of this compound stems directly from its structure. The central methylene group is bonded to two nitrogen atoms, which are in turn part of electron-withdrawing carbamate groups. This arrangement leads to two primary modes of reactivity:
-
Formaldehyde Synthon: Under acidic or thermal conditions, the molecule can undergo decomposition to release a formaldehyde equivalent. Unlike gaseous formaldehyde, this solid reagent allows for easier handling, storage, and stoichiometric control in reactions requiring the introduction of a methylene bridge.
-
N-Acyliminium Ion Precursor: The presence of the carbamate leaving groups facilitates the formation of a transient N-acyliminium ion ([EtOOC-N=CH₂]⁺) under Lewis or Brønsted acid catalysis. This highly electrophilic species is a powerful tool for the aminomethylation of a wide range of nucleophiles, including enolates, indoles, and other electron-rich systems.
Caption: Dual reactivity pathways of this compound.
Synthesis of this compound
The most direct and industrially scalable synthesis of this compound involves the acid-catalyzed condensation of ethyl carbamate with a formaldehyde source. This reaction is analogous to the well-established synthesis of methylene diphenyl-4,4′-dicarbamate (MDC), a key intermediate in polyurethane production.[4]
Reaction Mechanism
The synthesis proceeds via a classical acid-catalyzed condensation pathway:
-
Protonation: Formaldehyde is protonated by the acid catalyst, increasing its electrophilicity.
-
Nucleophilic Attack: The nitrogen atom of ethyl carbamate attacks the protonated formaldehyde, forming a hydroxymethyl intermediate.
-
Proton Transfer & Dehydration: The hydroxyl group is protonated, followed by the elimination of water to generate a stabilized N-acyliminium ion.
-
Second Nucleophilic Attack: A second molecule of ethyl carbamate attacks the N-acyliminium ion, forming the final methylene-bridged product.
-
Catalyst Regeneration: Deprotonation regenerates the acid catalyst and yields this compound.
Caption: Generalized workflow for N-heterocycle synthesis.
Mannich-type Reactions and Aminomethylation
Under Lewis acid catalysis, this compound can generate an N-acyliminium ion in situ. This electrophile readily participates in Mannich-type reactions with carbon nucleophiles such as silyl enol ethers, indoles, or electron-rich phenols. This provides a direct route to N-protected aminomethylated products, which are valuable precursors in pharmaceutical synthesis.
Self-Validating Protocol Design: A trustworthy protocol for this transformation would include a rigorously dried solvent and an inert atmosphere (e.g., nitrogen or argon). The reaction's progress can be monitored by TLC, staining for the consumption of the nucleophile. A distinct new spot corresponding to the higher molecular weight product should appear, validating that the desired C-C bond formation is occurring.
Representative Protocol for Aminomethylation:
-
Setup: Under an inert atmosphere, dissolve the carbon nucleophile (1.0 equiv.) and this compound (1.2 equiv.) in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄, or TMSOTf, 1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with the organic solvent, combine the organic phases, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by column chromatography on silica gel.
Safety, Handling, and Storage
Proper handling and storage are crucial for the safe and effective use of this compound.
Hazard Identification
Based on supplier data, the compound presents the following hazards: [5]
| GHS Pictogram | Hazard Code | Hazard Statement |
|---|
|
| H302 | Harmful if swallowed. | | | H315 | Causes skin irritation. | | | H319 | Causes serious eye irritation. | | | H335 | May cause respiratory irritation. |Recommended Procedures
-
Handling: Always handle in a well-ventilated area or a chemical fume hood. [6]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [7]Avoid creating dust. Do not eat, drink, or smoke in the work area. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [9]Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is a highly promising, yet underutilized, intermediate in organic synthesis. Its stability as a solid, combined with its dual reactivity as a formaldehyde equivalent and an N-acyliminium ion precursor, offers significant advantages in process control and synthetic design. While its primary applications lie in methylene-bridging reactions and the synthesis of N-heterocycles, future research could unlock its potential in areas such as polymer chemistry, as a cross-linking agent, or in the development of novel protecting group strategies. For medicinal chemists and process development scientists, this compound represents a valuable and practical tool for the efficient construction of complex molecular frameworks.
References
-
Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. ResearchGate.[Link]
- A kind of method of continuous synthesizing methyl diethyl malonate.
- Preparation method of diethyl malonate.
- Ethyl carbamate and its preparation method.
-
Safety Data Sheet: diethylmethylbenzenediamine. Chemos GmbH & Co.KG.[Link]
-
HAZARD SUMMARY: DIETHYL CARBONATE. NJ.gov.[Link]
-
Ester # Reactions of Ester # Diethyl carbonate to Carbinol # Lecture. YouTube.[Link]
-
Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD) with thiosemicarbazone derivatives. Semantic Scholar.[Link]
-
This compound | C7H14N2O4 | CID 19407. PubChem - NIH.[Link]
-
This compound. Global Substance Registration System (GSRS).[Link]
-
Readily-fabricated supported MgO catalysts for efficient and green synthesis of diethyl carbonate from ethyl carbamate and ethanol. RSC Publishing.[Link]
-
Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD) with thiosemicarbazone derivatives | Request PDF. ResearchGate.[Link]
-
Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD) with thiosemicarbazone derivatives. Semantic Scholar.[Link]
-
The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. ResearchGate.[Link]
-
(PDF) Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD) with thiosemicarbazone derivatives. ResearchGate.[Link]
-
Formation of ethyl chloroformate in chloroform and possible resulting adducts. ResearchGate.[Link]
-
This compound. Chemicalbridge.[Link]
-
Preparation of ethyl chloroformate. PrepChem.com.[Link]
-
Ethyl Carbamate in Fermented Beverages: Presence, Analytical Chemistry, Formation Mechanism, and Mitigation Proposals. PubMed.[Link]
-
Competitive reaction between either the addition of diethyl amine (DEA)... ResearchGate.[Link]
-
Condensation Reaction of Methyl N-Phenylcarbamate with Formaldehyde over Hβ Catalyst | Request PDF. ResearchGate.[Link]
-
2,2-diethoxy-1-isocyanoethane. Organic Syntheses Procedure.[Link]
-
Diethyl fumarate | C8H12O4 | CID 638144. PubChem - NIH.[Link]
Sources
- 1. This compound | C7H14N2O4 | CID 19407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound,3693-53-6-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 6. chemos.de [chemos.de]
- 7. nj.gov [nj.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.ca [fishersci.ca]
A Comprehensive Technical Guide to the Synthesis of Dicarbamates for Researchers and Drug Development Professionals
Abstract
Dicarbamates are a pivotal class of organic compounds, distinguished by the presence of two carbamate (-NHCOO-) functional groups. Their unique structural attributes confer upon them significant chemical and proteolytic stability, as well as the capacity to act as hydrogen bond donors and acceptors. These properties have established dicarbamates as indispensable building blocks in a multitude of scientific and industrial domains. In the realm of materials science, they are crucial precursors for the synthesis of polyurethanes, providing a safer, phosgene-free pathway to isocyanates. Within medicinal chemistry, the dicarbamate moiety is a key structural motif in numerous therapeutic agents and prodrugs, enhancing their stability and bioavailability.[1][2] This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to dicarbamates, offering field-proven insights into experimental choices, detailed step-by-step protocols for key methodologies, and a comparative analysis of their respective advantages and limitations.
Introduction: The Strategic Importance of Dicarbamates
The carbamate functional group can be viewed as a hybrid of an amide and an ester, inheriting stability from the resonance delocalization of the nitrogen lone pair into the carbonyl group.[2] This inherent stability, coupled with their ability to engage in hydrogen bonding, makes dicarbamates highly valuable.
-
In Polymer Chemistry: Dicarbamates are essential intermediates in the production of polyurethanes through non-phosgene routes.[3] Traditional polyurethane synthesis relies on the use of highly toxic phosgene to produce isocyanates. The dicarbamate pathway involves the synthesis of a stable dicarbamate intermediate, which can then be thermally decomposed to yield the corresponding diisocyanate and an alcohol, offering a significantly greener and safer industrial process.[4]
-
In Medicinal Chemistry: The carbamate group is a recognized bioisostere of the amide bond, offering enhanced resistance to enzymatic hydrolysis.[2] This property is leveraged in drug design to improve the metabolic stability and pharmacokinetic profiles of peptide-based drugs. Dicarbamates are integral to the structure of numerous approved drugs for treating a wide range of diseases, including cancer and viral infections.[1][5] They are also extensively used in prodrug strategies to mask or protect functional groups, improving a drug's absorption and distribution.[1]
This guide will navigate the core synthetic strategies for preparing dicarbamates, focusing on practical application and the underlying chemical principles that govern each method.
Core Synthetic Methodologies
The synthesis of dicarbamates can be broadly categorized into several key approaches, each with its own set of advantages, challenges, and specific applications. The choice of method is often dictated by the nature of the starting materials (aliphatic vs. aromatic amines), desired scale, and sensitivity of functional groups.
Methoxycarbonylation of Diamines with Dimethyl Carbonate (DMC)
The reaction of diamines with dimethyl carbonate (DMC) is a widely adopted, environmentally benign method for synthesizing dicarbamates. DMC is a non-toxic and biodegradable reagent that acts as both a carbonyl source and a methylating agent, though conditions can be tuned to favor carbamoylation.[6]
Causality Behind Experimental Choices: This method's efficacy hinges on activating the amine for nucleophilic attack on the electrophilic carbonyl carbon of DMC. The reaction proceeds in two steps, with the formation of a monocarbamate intermediate followed by a second carbamoylation. The key challenge is to drive the reaction to completion and prevent the formation of side products like N-methylated compounds or ureas. The choice of catalyst is therefore critical. Lewis acidic catalysts can activate the DMC carbonyl group, while basic catalysts can deprotonate the amine, enhancing its nucleophilicity. The removal of the methanol byproduct is also crucial to shift the equilibrium towards the dicarbamate product.
Experimental Protocol: Synthesis of Dimethyl Hexane-1,6-dicarbamate (HDC) using DMC and a Solid Base Catalyst [3][7]
This protocol details the synthesis of HDC using 3-amino-1,2,4-triazole potassium (KATriz) as a highly efficient solid base catalyst at ambient temperature.
-
Materials:
-
1,6-Hexanediamine (HDA)
-
Dimethyl Carbonate (DMC)
-
3-amino-1,2,4-triazole potassium (KATriz) catalyst
-
Anhydrous solvent (e.g., acetonitrile)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 1,6-hexanediamine (1.0 mmol).
-
Add the KATriz catalyst (typically 5-10 mol% relative to HDA).
-
Add an excess of dimethyl carbonate, which also serves as the solvent. A typical molar ratio of DMC to HDA is 10:1 or higher.
-
Stir the reaction mixture at room temperature (approx. 25°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the HDA is fully consumed. The reaction often reaches completion within a few hours.
-
Upon completion, the solid catalyst can be recovered by simple filtration.
-
The filtrate, containing the product and excess DMC, is concentrated under reduced pressure using a rotary evaporator to remove the DMC.
-
The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure dimethyl hexane-1,6-dicarbamate as a white solid.
-
-
Validation: This protocol achieves high conversion of HDA (>99%) with excellent selectivity for the dicarbamate product (>99%) under remarkably mild, ambient conditions.[7] The reusability of the solid catalyst for several cycles without significant loss of activity further validates the robustness of this system.
Carbonylation of Diamines with Methyl Carbamate (MC)
Using methyl carbamate (MC) as the carbonylating agent is another effective route, particularly for aliphatic dicarbamates. This method often requires higher temperatures compared to the DMC route but can achieve excellent yields with the appropriate catalyst.
Causality Behind Experimental Choices: The reaction involves a transcarbamation process where the carbamate group is transferred from MC to the diamine. The reaction releases ammonia as a byproduct. Catalysts are essential to facilitate this exchange. Heterogeneous catalysts like the mesoporous silica MCM-41, rich in surface silanol groups, have proven highly effective.[8] The silanol groups are believed to activate the reactants and facilitate the key bond-forming and bond-breaking steps. The reaction is typically performed in an alcohol solvent, like methanol, under pressure in an autoclave to maintain the reactants in the liquid phase at elevated temperatures.
Experimental Protocol: Synthesis of Dimethyl Hexane-1,6-dicarbamate (HDC) using MC over an MCM-41 Catalyst [8]
-
Materials:
-
1,6-Hexanediamine (HDA)
-
Methyl Carbamate (MC)
-
Methanol
-
MCM-41 catalyst
-
High-pressure stainless steel autoclave with magnetic stirring
-
-
Procedure:
-
Into a 100 mL stainless steel autoclave, sequentially add 1,6-hexanediamine (0.009 mol), methyl carbamate (0.054 mol), methanol (0.54 mol), and the MCM-41 catalyst (0.1 g, approx. 10 wt% based on HDA). The molar ratio of HDA:MC:Methanol is approximately 1:6:60.
-
Seal the reactor and purge the air inside with high-purity nitrogen gas several times.
-
Heat the reactor to 190°C while stirring at approximately 700 rpm.
-
Maintain the reaction at this temperature for 3 hours.
-
After the reaction period, cool the autoclave to room temperature.
-
Open the reactor, collect the reaction mixture, and separate the solid catalyst by filtration or centrifugation.
-
The liquid product mixture is then analyzed. For purification, the solvent and unreacted starting materials are removed under vacuum, and the crude HDC is purified by recrystallization.
-
-
Validation: Under these optimized conditions, HDA conversion can reach 100% with an isolated HDC yield as high as 92.6%.[8] The catalyst's performance is linked to the abundance of surface silanol groups, which can be verified through characterization techniques like FTIR and solid-state NMR.
Direct Synthesis from Diamines, CO₂, and Alcohols
This one-pot synthesis represents a highly attractive green chemistry approach, utilizing carbon dioxide as a direct C1 feedstock. This method avoids pre-synthesizing a carbonylating agent like DMC or MC.
Causality Behind Experimental Choices: The success of this one-pot reaction relies on a catalyst that can facilitate multiple transformations: the reaction of the amine with CO₂ to form a carbamic acid or ammonium carbamate intermediate, and the subsequent esterification of this intermediate with the alcohol to form the carbamate, releasing water. Cerium(IV) oxide (CeO₂) has emerged as a particularly effective catalyst for this process.[9] Its catalytic cycle is thought to involve the activation of both CO₂ and the alcohol on its surface, which contains both Lewis acid and base sites. The reaction is typically run at elevated temperatures and pressures to increase the concentration of CO₂ in the reaction medium and overcome the activation barriers.
dot
Caption: One-pot synthesis of dicarbamates from CO₂.
Synthesis from Diisocyanates and Alcohols
This method represents the reverse of the thermal decomposition of dicarbamates and is a straightforward and high-yielding route, particularly for aromatic dicarbamates where the corresponding diisocyanates are commercially available.
Causality Behind Experimental Choices: The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic carbon of the isocyanate group (-N=C=O). This reaction is typically exothermic and often proceeds rapidly without a catalyst. However, for less reactive alcohols or to ensure complete conversion, catalysts such as tertiary amines or organotin compounds can be employed. The reaction is usually performed in an inert solvent to control the reaction temperature and facilitate handling of the reactants and product.
Experimental Protocol: Synthesis of a Dicarbamate from Methylene Diphenyl Diisocyanate (MDI) [10]
-
Materials:
-
Methylene Diphenyl Diisocyanate (MDI)
-
Alcohol (e.g., methanol, ethanol; 10-fold molar excess)
-
Magnetic stirring bar
-
Round-bottom flask
-
-
Procedure:
-
Place MDI (0.02 mol, 5.0 g) and a magnetic stirring bar into a 100 mL round-bottom flask.
-
Add the desired alcohol (0.2 mol) to the flask.
-
Stir the reaction mixture at room temperature for 2 hours. The reaction is often exothermic, and initial cooling may be necessary for large-scale reactions.
-
After 2 hours, the reaction mixture will likely solidify as the dicarbamate product forms.
-
Wash the solid product with water to remove any unreacted alcohol (if water-soluble).
-
Filter the solid product using vacuum filtration.
-
Dry the product thoroughly, for instance, using a rotary evaporator at 60°C and under vacuum, to remove any residual water or solvent.
-
The resulting dicarbamate can be further purified by recrystallization if necessary.
-
-
Validation: This method is highly reliable and typically provides near-quantitative yields of the dicarbamate product. The product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10]
Comparative Analysis of Synthetic Routes
The selection of an appropriate synthetic strategy depends on a variety of factors, including cost, safety, environmental impact, and substrate scope.
| Method | Carbonyl Source | Typical Catalyst | Advantages | Limitations | Yields |
| Methoxycarbonylation | Dimethyl Carbonate (DMC) | Solid bases (e.g., KATriz), Lewis acids (e.g., Zn(OAc)₂)[7] | Green reagent, mild conditions possible, high selectivity. | Can lead to N-methylation side products. | High to Excellent (90-99%)[3][4] |
| Carbonylation | Methyl Carbamate (MC) | Heterogeneous catalysts (e.g., MCM-41, CeO₂)[8] | High reactivity, MC can be derived from urea or CO₂. | Requires higher temperatures and pressures, ammonia byproduct. | Very Good to Excellent (85-96%)[8] |
| Direct CO₂ Utilization | Carbon Dioxide (CO₂) | CeO₂, organotin compounds[9] | Utilizes a greenhouse gas, highly atom-economical. | Requires high pressure and temperature, water removal is critical. | Good to Very Good (up to 80-90%) |
| From Diisocyanates | Diisocyanate | Often catalyst-free; can use tertiary amines. | High yields, simple procedure, fast reaction times. | Relies on the availability and handling of toxic diisocyanates. | Excellent (>95%)[10] |
Structural Characterization of Dicarbamates
Confirmation of dicarbamate synthesis and purity assessment relies on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The carbamate group has several characteristic absorption bands.
-
N-H Stretch: For N-monosubstituted carbamates, a sharp peak is observed around 3300-3400 cm⁻¹. Hydrogen bonding in the solid state can broaden this peak.
-
C=O Stretch (Amide I band): This is a strong, prominent absorption typically found in the range of 1680-1730 cm⁻¹. Its exact position is sensitive to the electronic environment and hydrogen bonding.[11][12]
-
C-O Stretch (Amide II/III bands): Strong absorptions corresponding to the C-O stretching vibrations are typically observed in the 1200-1300 cm⁻¹ region.[13]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the nitrogen (N-H) of the carbamate group is a key diagnostic signal, typically appearing as a broad singlet in the range of 5-8 ppm, though its chemical shift is highly dependent on solvent and concentration. The protons on the carbons adjacent to the nitrogen and oxygen atoms of the carbamate will also show characteristic shifts.
-
¹³C NMR: The carbonyl carbon of the carbamate group gives a characteristic signal in the range of 150-160 ppm.[14] This is a key resonance for confirming the presence of the carbamate functionality.
-
Safety and Handling
While many modern dicarbamate syntheses are designed to avoid highly toxic reagents like phosgene, prudent laboratory practices are essential.
-
Chemical Hazards:
-
Diamines: Many diamines, particularly short-chain aliphatic ones, are corrosive and can cause severe skin burns and eye damage. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Diisocyanates: Isocyanates are potent respiratory sensitizers and are highly toxic. All work involving isocyanates must be conducted in a well-ventilated fume hood.
-
Solvents and Reagents: Standard precautions should be taken for all organic solvents and reagents. Consult the Safety Data Sheet (SDS) for each chemical before use.[15]
-
-
Procedural Hazards:
-
High-Pressure Reactions: Syntheses conducted in autoclaves must be performed with strict adherence to pressure vessel safety protocols. Ensure the equipment is properly rated and maintained.
-
Exothermic Reactions: The reaction of isocyanates with alcohols can be highly exothermic. For larger-scale reactions, provisions for cooling and slow, controlled addition of reagents are necessary to prevent dangerous temperature increases.
-
General Laboratory Safety Guidelines:
-
Always wear appropriate PPE , including safety goggles, lab coats, and chemical-resistant gloves.[16][17]
-
Conduct all operations involving volatile, corrosive, or toxic chemicals in a certified chemical fume hood.
-
Be aware of the location and proper use of all safety equipment , such as fire extinguishers, safety showers, and eyewash stations.[17]
-
Plan each experiment thoroughly , identifying potential hazards and implementing controls before starting work.[18]
Conclusion and Future Outlook
The synthesis of dicarbamates is a mature yet continually evolving field, driven by the dual imperatives of industrial efficiency and green chemistry. The shift away from phosgene-based routes towards methods utilizing greener carbonylating agents like dimethyl carbonate and, most promisingly, carbon dioxide, underscores a commitment to safer and more sustainable chemical manufacturing. For researchers in drug development, the versatility of dicarbamate synthesis provides a robust toolbox for creating novel molecular architectures with enhanced pharmacokinetic properties.
Future advancements will likely focus on the development of even more active and selective catalysts that can operate under milder conditions, particularly for the direct utilization of CO₂. The expansion of these methodologies to a broader range of complex and functionalized diamines will further enhance the utility of dicarbamates in both materials science and medicinal chemistry, solidifying their role as cornerstone molecules in modern organic synthesis.
References
- Chen, W. H., & Chiou, Y. S. (2000). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.
- Nyquist, R. A. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 49(4), 779-788.
- Deng, Y., et al. (2012). Synthesis of Dimethyl-hexane-1,6-Dicarbamate with Dimethyl Carbonate Instead of Phosgene. Academax, 4(1), 1-4.
-
Wang, P., et al. (2016). Effective synthesis of dimethylhexane-1,6-dicarbamate from 1,6-hexanediamine and dimethyl carbonate using 3-amino-1,2,4-triazole potassium as a solid base catalyst at ambient temperature. Green Chemistry, 18(24), 6465-6471. Available from: [Link]
- Selva, M., & Perosa, A. (2008). Dimethyl Carbonate for Amine Upgrading. Green Chemistry, 10(1), 41-49.
-
Bera, H., et al. (2018). PRACTICAL SYNTHESIS OF AROMATIC DITHIOCARBAMATES. Organic preparations and procedures international, 50(1), 94-102. Available from: [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895-2940.
-
Conde, J., et al. (2018). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Energy & Fuels, 32(10), 10766-10775. Available from: [Link]
- Cao, J., et al. (2024).
-
Johnson, J. B., et al. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. The Journal of Physical Chemistry Letters, 12(1), 518-523. Available from: [Link]
- CN119409599A - Continuous synthesis method and equipment for methyl diphenylmethane dicarbamate. Google Patents.
- Dąbrowski, M., et al. (2017). Carbamoylation of primary, secondary and aromatic amines by dimethyl carbonate in a flow system over solid catalysts.
- Li, X., et al. (2015). Heterogeneous Synthesis of Dimethylhexane-1,6-dicarbamate from 1,6-Hexanediamine and Methyl Carbonate in Methanol over a CeO2 catalyst. Industrial & Engineering Chemistry Research, 54(4), 1235-1242.
-
Cao, J., et al. (2024). Synthesis of Dimethyl Hexane-1,6-dicarbamate with Methyl Carbamate as Carbonyl Source over MCM-41 Catalyst. ACS Omega. Available from: [Link]
- Choi, J.-C., et al. (2017). Halogen-Free Synthesis of Carbamates from CO2 and Amines Using Titanium Alkoxides. Chemistry - A European Journal, 23(30), 7275-7279.
-
Zhang, Q., et al. (2018). Carbamation of Starch with Amine Using Dimethyl Carbonate as Coupling Agent. ACS Omega, 4(9), 13836-13843. Available from: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available from: [Link]
- Sharma, S., et al. (2014). Application of organic carbamates in drug design. Part 1: Anticancer agents. Mini reviews in medicinal chemistry, 14(10), 842-853.
-
Wang, L., et al. (2022). Effective Synthesis of m-Xylylene Dicarbamate via Carbonylation of m-Xylylene Diamine with Ethyl Carbamate over Hierarchical TS-1 Catalysts. ACS Omega, 7(27), 23439-23447. Available from: [Link]
- EP0016441B1 - A method for the preparation of a mixture of diphenyl methane dicarbamates and polymethylene polyphenyl carbamates. Google Patents.
- PerkinElmer. (n.d.). FT-IR Spectroscopy.
-
Knölker, H. J., & Braxmeier, T. (1996). Synthesis of Carbamates by DMAP-Catalyzed Reaction of Amines With Di-Tert-Butyldicarbonate and Alcohols. Tetrahedron Letters, 37(33), 5861-5864. Available from: [Link]
-
Deng, Y., et al. (2014). Green synthesis of N-substituted dicarbamates from CO2, diamines and dialkyl carbonates. Green Chemistry, 16(1), 307-313. Available from: [Link]
- Zhang, Q., et al. (2016).
-
Hartman, W. W., & Phillips, R. (1934). Diphenylmethane. Organic Syntheses, 14, 34. Available from: [Link]
- WO2012005059A1 - Method of producing toluene dicarbamate, method of producing toluene diisocyanate, and toluene dicarbamate. Google Patents.
-
Padiya, K. J., et al. (2012). A Mild and Efficient One-Pot Synthesis of Ureas, Carbamates, and Thiocarbamates from Carbamoylimidazolides. Organic Letters, 14(11), 2814-2817. Available from: [Link]
- Wang, Z., et al. (2014). Synthesis of 4,4'-methylene diphenyl carbamate.
-
Snieckus, V. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. Available from: [Link]
- Baba, T., et al. (2002). Catalytic methoxycarbonylation of aromatic diamines with dimethyl carbonate to their dicarbamates using zinc acetate.
-
Reddit. (2024). r/OrganicChemistry - chemical shift of carbamate. Retrieved from [Link]
- Xu, W., et al. (2025). Catalytic Synthesis of Dimethyl Carbonate from CO2 and Methanol with Rare Earth metals doped CeO2 nano-flowers.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available from: [Link]
-
Overman, L. E., & Sarkar, A. K. (1995). Allylic Cyanates from Allylic Alcohols. A Useful New Method for the Synthesis of Allylic Amines. Organic Syntheses, 72, 1. Available from: [Link]
- CN114989044A - Catalytic synthesis method of dicarbamate. Google Patents.
- California State University, Bakersfield. (n.d.).
-
Demharter, A., et al. (2021). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. Polymers, 13(21), 3795. Available from: [Link]
-
Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Available from: [Link]
- Cao, J., et al. (2025). Synthesis of methyl diphenylmethane dicarbamate by methyl phenylcarbamate condensation catalyzed by NKC-9: non-phosgene preparation of key precursors for diphenylmethane diisocyanate.
-
Chen, L. (2015). An In-situ FTIR Study On CeO2 Catalysts For Direct Synthesis Of Dimethyl Carbonate From Carbon Dioxide And Methanol. Globe Thesis. Available from: [Link]
- Tamboli, A. H., et al. (2021). Direct Dimethyl Carbonates Synthesis over CeO2 and Evaluation of Catalyst Morphology Role in Catalytic Performance.
- Tamura, M., et al. (2016). CeO2-catalyzed direct synthesis of dialkylureas from CO2 and amines. Catalysis Science & Technology, 6(19), 7172-7180.
- ResearchGate. (n.d.).
- ChemHelpASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube.
- Wang, Y., et al. (2024). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. ACS Chemical Health & Safety.
- Massachusetts Institute of Technology. (n.d.). 5.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
Sources
- 1. PRACTICAL SYNTHESIS OF AROMATIC DITHIOCARBAMATES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effective synthesis of dimethylhexane-1,6-dicarbamate from 1,6-hexanediamine and dimethyl carbonate using 3-amino-1,2,4-triazole potassium as a solid base catalyst at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Acid-catalysed reactions of amines with dimethyl carbonate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. US8513453B2 - Process for preparing aromatic carbamates - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. csub.edu [csub.edu]
- 17. moravek.com [moravek.com]
- 18. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Diethyl Methylenedicarbamate as a Novel Cross-Linking Agent
Abstract
This document provides a comprehensive guide to the use of Diethyl methylenedicarbamate (DEMC) as a potential cross-linking agent for applications in research and drug development. While DEMC is not a widely documented cross-linking agent, this guide synthesizes established principles of carbamate chemistry and methylene bridge formation to propose a theoretical framework and a set of starting protocols for its investigation. We will cover the proposed mechanism of action, detailed experimental procedures for protein cross-linking, methods for analysis, and critical safety considerations. The protocols provided herein are intended as a starting point for researchers to explore the utility of DEMC and should be optimized for specific applications.
Introduction to this compound (DEMC) as a Cross-Linking Agent
Cross-linking agents are indispensable tools in biochemistry, molecular biology, and drug development, enabling the stabilization of protein-protein interactions, the study of quaternary protein structures, and the development of antibody-drug conjugates (ADCs). The choice of a cross-linking agent is dictated by its reactivity, spacer arm length, and reversibility.
This compound is a compound that, based on its chemical structure, presents a novel platform for cross-linking. It features two ethyl carbamate moieties linked by a methylene bridge. The central hypothesis for its cross-linking activity is the potential for the methylene bridge to react with nucleophilic residues on proteins, such as lysine or cysteine, under specific conditions, leading to the formation of stable covalent bonds.
Proposed Advantages of DEMC:
-
Specificity: The reactivity of the methylene bridge can potentially be tuned by reaction conditions (e.g., pH) to favor certain nucleophiles.
-
Short, defined spacer arm: The single methylene group provides a very short and rigid spacer, which can be advantageous for probing close-proximity interactions.
-
Novelty: As a largely unexplored cross-linking agent, DEMC offers the potential for discovering new cross-linking chemistries and applications.
Proposed Mechanism of Action
The cross-linking activity of this compound is hypothesized to proceed via the reaction of its central methylene group with nucleophilic amino acid side chains. The two carbamate groups act as activating groups, making the methylene carbon susceptible to nucleophilic attack.
The proposed reaction mechanism likely involves the following steps:
-
Activation: Under neutral to slightly basic conditions, the amino groups of lysine residues on a protein surface are deprotonated and act as potent nucleophiles.
-
Nucleophilic Attack: A deprotonated amine from a lysine residue attacks the central methylene carbon of DEMC.
-
Formation of the First Covalent Bond: This attack leads to the displacement of one of the ethyl carbamate groups and the formation of a stable covalent bond between the protein and the DEMC molecule.
-
Second Nucleophilic Attack: A second nucleophilic residue, either on the same protein (intramolecular cross-link) or a different protein (intermolecular cross-link), attacks the now-modified DEMC, displacing the second ethyl carbamate group.
-
Stable Cross-Link: The final result is a stable methylene bridge covalently linking two amino acid residues.
Diagram of the Proposed Cross-Linking Mechanism:
Caption: Proposed mechanism of DEMC-mediated protein cross-linking.
Experimental Protocols
Materials and Reagents
-
This compound (DEMC): To be synthesized or sourced from a custom chemical supplier.
-
Proteins to be cross-linked: e.g., Bovine Serum Albumin (BSA), a model antibody.
-
Buffers: Phosphate-buffered saline (PBS), pH 7.4; Borate buffer, pH 8.5.
-
Quenching solution: 1 M Tris-HCl, pH 7.5.
-
Analysis reagents: SDS-PAGE gels, Coomassie Brilliant Blue stain, Western blot reagents (if applicable).
-
Instrumentation: Spectrophotometer, SDS-PAGE apparatus, Western blot transfer system, mass spectrometer (for advanced analysis).
Protocol for Protein Cross-Linking with DEMC
This protocol provides a starting point for evaluating the cross-linking potential of DEMC with a model protein like BSA.
Experimental Workflow:
Caption: General workflow for DEMC protein cross-linking.
Step-by-Step Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein (e.g., BSA) in PBS, pH 7.4, to a final concentration of 1-5 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with DEMC.
-
-
Prepare DEMC Stock Solution:
-
Due to the novelty of this reagent, its stability in aqueous solutions is unknown. It is recommended to prepare a fresh stock solution of DEMC in a water-miscible organic solvent like DMSO or DMF immediately before use.
-
Prepare a 100 mM stock solution of DEMC.
-
-
Initiate the Cross-Linking Reaction:
-
In a microcentrifuge tube, combine the protein solution with the DEMC stock solution to achieve a range of final molar excess of DEMC over the protein. A good starting point is to test a 20-fold, 50-fold, and 100-fold molar excess.
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. Incubation time is a critical parameter to optimize.
-
-
Quench the Reaction:
-
To stop the cross-linking reaction, add a quenching solution containing primary amines. Add the 1 M Tris-HCl, pH 7.5, to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted DEMC is quenched.
-
-
Analyze by SDS-PAGE:
-
Mix the quenched reaction samples with an appropriate volume of SDS-PAGE loading buffer.
-
Run the samples on a suitable percentage polyacrylamide gel (e.g., 4-15% gradient gel).
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Successful cross-linking will be indicated by the appearance of higher molecular weight bands corresponding to protein dimers, trimers, and larger oligomers, with a corresponding decrease in the monomer band intensity.
-
Data Interpretation and Optimization
The results from the initial SDS-PAGE analysis will guide the optimization of the reaction conditions.
| Parameter | Recommendation for Optimization | Expected Outcome |
| DEMC Concentration | Test a wider range of molar excess (e.g., 10x to 500x). | Higher concentrations should lead to more extensive cross-linking, but may also cause protein precipitation. |
| Reaction Time | Vary the incubation time from 15 minutes to 4 hours. | Longer times may increase the yield of cross-linked products. |
| pH | Test different pH values (e.g., 7.0, 8.0, 9.0) using appropriate buffers like borate or HEPES. | Higher pH will deprotonate lysine amines, potentially increasing reactivity. |
| Temperature | Compare reaction efficiency at 4°C, room temperature, and 37°C. | Higher temperatures may accelerate the reaction but could also lead to protein denaturation. |
Advanced Analysis and Validation
For a more in-depth characterization of DEMC-mediated cross-links, the following techniques are recommended:
-
Mass Spectrometry (MS): Following cross-linking and proteolytic digestion (e.g., with trypsin), the resulting peptide mixture can be analyzed by LC-MS/MS. This will allow for the precise identification of the cross-linked amino acid residues, confirming the proposed mechanism and providing structural insights.
-
Western Blotting: If cross-linking specific proteins within a complex mixture is the goal, Western blotting with antibodies against the target proteins can confirm their presence in the higher molecular weight cross-linked species.
Safety Precautions
As this compound is a novel compound for this application, a thorough safety assessment has not been performed. However, based on its structure, the following precautions are advised:
-
Handling: Always handle DEMC in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: The toxicity of DEMC is unknown. Assume it is toxic and avoid inhalation, ingestion, and skin contact.
-
Disposal: Dispose of all waste containing DEMC in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound presents an intriguing, albeit unexplored, option for protein cross-linking. The protocols and theoretical framework provided in this application note offer a solid foundation for researchers to begin investigating its potential. Through systematic optimization of reaction conditions and advanced analytical techniques, the utility of DEMC as a novel tool in the study of protein interactions and the development of bioconjugates can be thoroughly evaluated.
References
As this is a hypothetical application for a novel compound, direct references for a protocol are not available. The principles and techniques described are based on standard biochemical and cross-linking methodologies found in established literature and guides. For foundational knowledge, please refer to resources from reputable suppliers of cross-linking reagents and general protein chemistry textbooks.
Application of Diethyl methylenedicarbamate in polymer chemistry.
Commencing Data Gathering
I'm starting a deep dive to unearth information on Diethyl methylenedicarbamate's polymer chemistry applications. Specifically, I'm focusing on its potential roles: monomer, crosslinking agent, and other polymerization process applications. I anticipate a comprehensive search.
Exploring Synthesis Methods
I am now focusing on finding detailed experimental protocols for this compound. I'm prioritizing reaction conditions, characterization techniques, and safety aspects. My goal is to create data tables by understanding the properties of the derived polymers, including their thermal, mechanical, and chemical attributes. This should allow a structured application note.
Expanding Application Research
I'm now expanding my search to encompass the broader applications of this compound in polymer chemistry. I'm prioritizing its use as a monomer and crosslinking agent, and other polymerization applications. I'm also looking for protocols, to create data tables by understanding the properties of the derived polymers, with a focus on thermal, mechanical, and chemical attributes, to enrich the application note. I anticipate an initial outline soon.
Gathering Basic Info
I've got the initial information on this compound (DEMC) now. I've uncovered its chemical formula (C7H14N2O4), molecular weight (190.2 g/mol ), and CAS number (3693-53-6). Some sources call it "diethyl methanediylbis".
Deepening the Investigation
I'm now digging deeper into DEMC's role. While the initial search offered basic identifiers, it's clear I need a more focused approach. The results are veering towards similar compounds; I'm seeing "malonate" and "dithiocarbamato" derivatives pop up. My focus is now on confirming its function – monomer, crosslinker, or something else – in polymer applications. I need specific data on this compound.
Refining Search Parameters
I've hit a slight snag. While I have the basic identifiers for this compound (DEMC) – formula, weight, CAS number – and an early crosslinking mention, the search results are diluted with similar compounds like diethyl malonate derivatives. I'm pivoting to focus exclusively on DEMC, confirming its specific role in polymer chemistry, whether as a monomer, crosslinker, or beyond. I need to find its detailed protocols and polymer properties.
Seeking polymer connections
I've been digging deeper, but specific applications of this compound in polymers are still scarce. The search keeps returning results on Diethyl methylidene malonate (DEMM) though. It's a bit frustrating, but I haven't given up hope of finding a useful connection.
Investigating dicarbamate link
My search has expanded, and I've focused on verifying the compound's identity and properties. I've found a relevant Chinese patent on green polyurethane synthesis using bis-diurethanes, hinting at a potential application for this compound. While I have confirmed its identity and properties, detailed experimental protocols for its polymerization are still a gap in my knowledge.
Analyzing dicarbamate application
I'm making progress, though the path is still winding. While the initial searches didn't reveal direct polymer applications for this compound, I've confirmed its identity and properties. The Chinese patent on bis-diurethanes is a key lead, pointing toward potential use in isocyanate-free polyurethane synthesis. Now, my focus is on finding specific experimental protocols for dicarbamate polymerization, especially as a crosslinking agent, to fill the knowledge gap. I will seek academic papers with detailed descriptions.
Defining Chemical Nomenclature
I've confirmed that this compound is indeed N,N'-methylenebis(ethyl carbamate), also called methylene diurethane. I am focused on the polymerization of this molecule and have determined that direct polymerization is not a viable path, which has led me to explore alternative methods of synthesis.
Expanding NIPU Synthesis Exploration
I'm now focusing on non-isocyanate polyurethane (NIPU) synthesis, moving beyond direct polymerization. Research confirms that dicarbamates, like the one , can react with diols through transesterification. While literature covers dimethyl dicarbamates, I haven't found a specific protocol for this compound. My priority is adapting or finding an existing protocol. I also require experimental data specific to this monomer.
Narrowing NIPU Focus
I'm now zeroing in on non-isocyanate polyurethane (NIPU) synthesis using N,N'-methylenebis(ethyl carbamate) specifically. While the general reaction of dicarbamates with diols is clear, I need a detailed protocol for this particular monomer. My goal is to find or adapt an existing procedure and gather relevant experimental data, especially reaction conditions and polymer properties, to solidify my understanding for application. Broader searches in specialized databases may be needed.
Considering NIPU Synthesis
I've been immersed in the potential of this compound in non-isocyanate polyurethane (NIPU) synthesis. My research confirms that dicarbamates, particularly this one, are viable precursors. I'm now exploring specific reaction conditions and catalysts to optimize the process and product properties. I'm focusing on the effect of varying ratios of reagents.
Analyzing Available Literature
I've made headway in exploring the literature concerning NIPU synthesis using dicarbamates. The research confirms their use as monomers in polycondensation. I'm building a robust foundation for application notes. Though I still need a detailed protocol explicitly using this compound. I've gathered data on catalysts, conditions, and diols to create a representative procedure and examine product properties.
Investigating Experimental Protocols
I'm now diving into the specifics of this compound in NIPU synthesis. My research shows dicarbamates work as monomers in polycondensation, with analogous data for a representative protocol. I still lack a specific protocol using this compound. I'm focusing my search on dissertations and specialized databases for detailed experimental procedures or property data. I'll adapt from a similar dicarbamate if necessary, ensuring proper attribution.
Defining Application Note Structure
I'm now in the process of finalizing the structure for the application note. The introduction will highlight this compound (DEMC) and the rising interest in non-isocyanate polyurethanes (NIPUs). I will include a table summarizing key DEMC properties. The core will cover polycondensation, reaction mechanisms, and the advantages of the approach. I also need to provide experimental protocols and data.
Defining Data and Protocols
I'm now in a position to finalize the experimental procedure, adapting from a closely related dimethyl dicarbamate. I will clearly state this approach and the nature of any analogous data. I will include a detailed, step-by-step protocol and a reaction setup diagram, which will be coupled with purification and characterization steps. Also, I've outlined a table summarizing expected thermal and mechanical properties.
Outlining the Application Note
I've gathered compelling data and can now establish the final structure for the application note. I'll begin by introducing this compound and highlight its advantages in non-isocyanate polyurethane synthesis. I'll include a table of its key properties and a detailed experimental protocol derived from comparable dicarbamates, explicitly noting this adaptation. Furthermore, I'll provide expected data on thermal and mechanical properties.
Application Notes and Protocols: Diethyl Methylenedicarbamate in the Phosgene-Free Synthesis of Isocyanates
Introduction: A Safer Paradigm in Isocyanate Synthesis
Isocyanates are a cornerstone of the polyurethane industry, pivotal in the manufacturing of foams, elastomers, coatings, and adhesives.[1][2] Historically, the industrial synthesis of these vital chemical intermediates has been dominated by the phosgenation of primary amines. However, the extreme toxicity of phosgene and the generation of corrosive hydrogen chloride as a byproduct present significant safety and environmental challenges.[3] This has catalyzed a paradigm shift towards developing phosgene-free synthetic routes, which are inherently safer and more environmentally benign.
A prominent and promising phosgene-free alternative involves the thermal decomposition of N-substituted carbamates.[3][4][5] This two-step approach first involves the synthesis of a carbamate, which is then thermally cleaved to yield the desired isocyanate and an alcohol that can often be recycled.[3][6] This methodology circumvents the hazards of phosgene, offering a greener and more sustainable pathway to isocyanate production.
This document provides a detailed technical guide on the use of diethyl methylenedicarbamate as a precursor for the phosgene-free synthesis of methylene diisocyanate, a key monomer in the production of polyurethanes. We will delve into the underlying reaction mechanisms, provide step-by-step experimental protocols for both the synthesis of the carbamate precursor and its subsequent thermal decomposition, and address critical safety and handling considerations.
Reaction Mechanism: A Stepwise Thermal Elimination
The phosgene-free synthesis of methylene diisocyanate from this compound proceeds in two distinct stages:
-
Synthesis of this compound: This precursor is synthesized through the condensation of ethyl carbamate with formaldehyde. This reaction is typically acid-catalyzed and results in the formation of a stable bis-carbamate.[7]
-
Thermal Decomposition to Methylene Diisocyanate: The core of the phosgene-free process is the thermal decomposition of this compound. This is a reversible elimination reaction where the carbamate cleaves at elevated temperatures to yield methylene diisocyanate and ethanol.[4][6] The removal of the ethanol byproduct is crucial to drive the equilibrium towards the formation of the diisocyanate.[8] This process can be carried out in the gas or liquid phase and may be facilitated by catalysts.[5]
The overall transformation is depicted in the workflow below:
Sources
- 1. Methylene diphenyl diisocyanate - Wikipedia [en.wikipedia.org]
- 2. Methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI) based polyurethanes: thermal, shape-memory and mechanical behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. CN1865241A - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]
- 4. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US8680323B2 - Process for preparing isocyanates by thermal dissociation of carbamates - Google Patents [patents.google.com]
Experimental setup for condensation reaction to form Diethyl methylenedicarbamate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Diethyl Methylenedicarbamate (also known as N,N'-Methylenebis(ethyl carbamate)) via a condensation reaction. This compound serves as a valuable building block in organic synthesis, particularly in the development of cross-linking agents and as a precursor for various pharmaceutical and polymeric materials. This guide details the underlying chemical principles, provides two distinct, detailed experimental protocols (acid- and base-catalyzed), and outlines methods for purification and characterization of the final product. All procedures are designed with scientific integrity and safety as paramount considerations.
Introduction and Scientific Background
This compound (C₇H₁₄N₂O₄, M.W. 190.2 g/mol ) is a bifunctional organic molecule characterized by a central methylene bridge connecting two ethyl carbamate moieties.[1][2] This symmetrical structure makes it an effective cross-linking agent and a versatile intermediate in organic synthesis. The primary route for its synthesis is the condensation reaction between ethyl carbamate and formaldehyde.[3][4]
The reaction's efficiency can be significantly influenced by the catalytic conditions, with both acid and base catalysis being viable pathways. The choice of catalyst affects the reaction mechanism and may influence the reaction rate and the formation of side products. Understanding these pathways is crucial for optimizing the synthesis for yield and purity.
Reaction Mechanism: A Tale of Two Catalysts
The condensation of ethyl carbamate with formaldehyde proceeds through the formation of a reactive intermediate, N-(hydroxymethyl)ethyl carbamate. The subsequent reaction of this intermediate with a second molecule of ethyl carbamate yields the final product, this compound, with the elimination of a water molecule.
Acid-Catalyzed Mechanism:
Under acidic conditions, the carbonyl oxygen of formaldehyde is protonated, increasing its electrophilicity. The lone pair of electrons on the nitrogen atom of ethyl carbamate then attacks the activated carbonyl carbon. A subsequent deprotonation and proton transfer lead to the formation of the N-(hydroxymethyl)ethyl carbamate intermediate. This intermediate is then protonated at the hydroxyl group, forming a good leaving group (water). A second molecule of ethyl carbamate attacks the resulting carbocation, and a final deprotonation step yields this compound.
Base-Catalyzed Mechanism:
In a basic medium, the ethyl carbamate is deprotonated at the nitrogen atom, forming a nucleophilic carbamate anion. This anion then attacks the carbonyl carbon of formaldehyde. Protonation of the resulting alkoxide by a proton source (e.g., water) gives the N-(hydroxymethyl)ethyl carbamate intermediate. The hydroxyl group of this intermediate is then deprotonated by the base, and a subsequent intramolecular elimination of a hydroxide ion is facilitated by the attack of a second carbamate anion, leading to the formation of the final product.
Experimental Setup and Materials
Materials Required
| Material | Formula | M.W. ( g/mol ) | Purity | Supplier |
| Ethyl Carbamate | C₃H₇NO₂ | 89.09 | ≥98% | Sigma-Aldrich |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | ACS Reagent | Fisher Scientific |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 37% | VWR |
| Sodium Hydroxide | NaOH | 40.00 | ≥97% | Merck |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | Alfa Aesar |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | 99.8 atom % D | Cambridge Isotope Labs |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Detailed Experimental Protocols
Two distinct protocols are presented below, one employing acid catalysis and the other base catalysis. The choice of protocol may depend on the available reagents and the desired reaction conditions.
Protocol 1: Acid-Catalyzed Synthesis
This protocol is adapted from general procedures for acid-catalyzed condensations of carbamates with formaldehyde.[3]
Step-by-Step Procedure:
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer.
-
Reactant Charging: To the flask, add ethyl carbamate (17.82 g, 0.2 mol) and 100 mL of ethanol. Stir the mixture until the ethyl carbamate is completely dissolved.
-
Catalyst Addition: Slowly add concentrated hydrochloric acid (2 mL) to the solution while stirring.
-
Formaldehyde Addition: Heat the mixture to 60 °C. From the dropping funnel, add formaldehyde (37% aqueous solution, 8.1 g, 0.1 mol) dropwise over a period of 30 minutes, maintaining the temperature between 60-65 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 65 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a mixture of ethanol and water to yield this compound as a white solid.
Protocol 2: Base-Catalyzed Synthesis
This protocol is based on general principles for base-catalyzed reactions of amides and carbamates with aldehydes.
Step-by-Step Procedure:
-
Reaction Setup: Set up the reaction apparatus as described in Protocol 1.
-
Reactant Charging: In the flask, dissolve ethyl carbamate (17.82 g, 0.2 mol) in 100 mL of water.
-
Catalyst Addition: Adjust the pH of the solution to approximately 9-10 by the dropwise addition of a 2M sodium hydroxide solution.
-
Formaldehyde Addition: Gently heat the solution to 50 °C. Add formaldehyde (37% aqueous solution, 8.1 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 55 °C.
-
Reaction: Maintain the reaction mixture at 55 °C with stirring for 6 hours.
-
Work-up: Cool the reaction mixture in an ice bath. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
Extraction: If no precipitate forms, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from ethanol/water to obtain pure this compound.
Workflow Diagrams
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Purification and Analysis Workflow
Caption: Workflow for the purification and analysis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White crystalline solid |
| Melting Point | To be determined experimentally (literature values may vary) |
| ¹H NMR (CDCl₃) | δ (ppm): ~1.2 (t, 6H, -CH₃), ~4.1 (q, 4H, -O-CH₂-), ~4.8 (t, 2H, -N-CH₂-N-), ~5.5 (br s, 2H, -NH) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~14 (-CH₃), ~45 (-N-CH₂-N-), ~61 (-O-CH₂-), ~157 (C=O) |
| FT-IR (KBr) | ν (cm⁻¹): ~3300 (N-H stretch), ~2980 (C-H stretch), ~1700 (C=O stretch), ~1540 (N-H bend), ~1250 (C-O stretch) |
Note: The NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.[2][5][6][7][8]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Formaldehyde: Formaldehyde is a known carcinogen and a severe irritant to the eyes, skin, and respiratory tract. Handle with extreme care.[9]
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and add them slowly to the reaction mixture.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Organic Syntheses. ethyl n-methylcarbamate. Available at: [Link]
- Google Patents. CN100349861C - Ethyl carbamate and its preparation method.
-
GSRS. This compound. Available at: [Link]
- Google Patents. CN102372652A - Method for preparing N-substituted ethyl carbamate.
- Google Patents. CN1865241A - Ethyl carbamate and its preparation method.
-
PubChem. This compound. Available at: [Link]
-
Wikipedia. Ethyl carbamate. Available at: [Link]
-
Chemicalbridge. This compound. Available at: [Link]
-
HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0062103). Available at: [Link]
-
PubMed. Ethyl Carbamate in Fermented Beverages: Presence, Analytical Chemistry, Formation Mechanism, and Mitigation Proposals. Available at: [Link]
-
ResearchGate. Condensation Reaction of Methyl N-Phenylcarbamate with Formaldehyde over Hβ Catalyst | Request PDF. Available at: [Link]
-
ResearchGate. Condensations of isatinic acid with ureas, ethyl carbamate and guanidine. Available at: [Link]
-
PubMed. Inhibition of the metabolism of ethyl carbamate by acetaldehyde. Available at: [Link]
-
YouTube. differences & similarities of 1H & 13C NMR spectroscopy. Available at: [Link]
-
PubChem. Diethyl Ether. Available at: [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
-
PMC. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Available at: [Link]
- Google Patents. US3424724A - Aldehyde-modified carbamates.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C7H14N2O4 | CID 19407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hmdb.ca [hmdb.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl carbamate - Wikipedia [en.wikipedia.org]
The Strategic Application of Diethyl Methylenedicarbamate in Heterocyclic Synthesis: Advanced Protocols and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction: Unveiling the Potential of a Versatile Synthon
In the vast landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocyclic scaffolds are prevalent in a significant percentage of FDA-approved drugs and biologically active compounds, underscoring their importance in modern drug discovery.[1][2][3] Diethyl methylenedicarbamate, a molecule possessing a unique N-C-N linkage flanked by two carbamate functionalities, presents itself as a compelling, albeit underutilized, precursor for the construction of a variety of nitrogen-containing heterocycles. While structurally similar to the widely used diethyl malonate, the replacement of the central α-carbon with a nitrogen atom fundamentally alters the electronic properties and reactivity of the scaffold, opening avenues for the synthesis of unique heterocyclic systems that are not readily accessible through traditional malonate chemistry.
This guide provides a comprehensive overview of the prospective applications of this compound in heterocyclic synthesis. In the absence of extensive dedicated literature, this document leverages established principles of organic chemistry and analogous well-documented reactions to propose detailed, scientifically-grounded protocols and mechanistic interpretations. The aim is to equip researchers with the foundational knowledge and practical steps to explore the synthetic utility of this promising precursor.
PART 1: Synthesis of the Precursor - this compound
The journey into the heterocyclic applications of this compound begins with its own synthesis. A plausible and efficient method involves the condensation of ethyl carbamate with formaldehyde.
Protocol 1: Synthesis of this compound
Principle: This synthesis is based on the acid-catalyzed condensation of two equivalents of ethyl carbamate with one equivalent of formaldehyde. The reaction proceeds through the formation of an N-hydroxymethyl intermediate, which then reacts with a second molecule of ethyl carbamate.
Materials:
-
Ethyl carbamate
-
Formaldehyde (37% solution in water)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethyl carbamate (2.0 eq) and toluene.
-
Add formaldehyde solution (1.0 eq) to the flask.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Safety Precautions: Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood. Toluene is flammable and toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
PART 2: Proposed Applications in Heterocyclic Synthesis
The core utility of this compound lies in its potential to act as a three-atom N-C-N synthon for cyclocondensation reactions. The two carbamate groups serve as electrophilic centers, poised to react with binucleophiles to form six- or seven-membered heterocyclic rings.
Application 1: Synthesis of Substituted Hexahydropyrimidine-2,4-diones
A primary application of this compound is in the synthesis of hexahydropyrimidine-2,4-diones, which are analogues of the medicinally important barbiturates.[4][5] This proposed synthesis involves a base-catalyzed cyclocondensation reaction with urea.
Proposed Reaction Scheme:
Caption: Proposed synthesis of a hexahydropyrimidine-2,4-dione.
Mechanistic Rationale:
The reaction mechanism is analogous to the classical synthesis of barbituric acid from diethyl malonate and urea.[4][6] The carbamate functional group, being more electrophilic than an amide, is susceptible to nucleophilic attack.[7][8] The proposed mechanism proceeds as follows:
-
Deprotonation of Urea: A strong base, such as sodium ethoxide, deprotonates urea, increasing its nucleophilicity.
-
Nucleophilic Acyl Substitution: The resulting urea anion attacks one of the electrophilic carbonyl carbons of this compound, leading to a tetrahedral intermediate.
-
Elimination and Intermediate Formation: The intermediate collapses, eliminating an ethoxide ion to form an N-acylurea intermediate.
-
Intramolecular Cyclization: The second nitrogen of the urea moiety then undergoes an intramolecular nucleophilic attack on the remaining carbamate carbonyl carbon.
-
Ring Closure and Product Formation: Elimination of a second molecule of ethoxide results in the formation of the stable six-membered hexahydropyrimidine-2,4-dione ring.
Caption: Proposed mechanistic workflow for hexahydropyrimidine-2,4-dione synthesis.
Protocol 2: Proposed Synthesis of 1,3-Hexahydropyrimidine-2,4-dione
Materials:
-
This compound (1.0 eq)
-
Urea (1.0 eq)
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve clean sodium metal (1.05 eq) in absolute ethanol under an inert atmosphere.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add a solution of this compound (1.0 eq) in absolute ethanol. Then, add a solution of dry urea (1.0 eq) in warm absolute ethanol.
-
Reaction: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, carefully add water to the reaction mixture.
-
Acidification: Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol/water to obtain pure 1,3-hexahydropyrimidine-2,4-dione.
Safety Precautions: Sodium metal is highly reactive and flammable; handle with extreme care under an inert atmosphere. Concentrated hydrochloric acid is corrosive. Use appropriate PPE.
Application 2: Synthesis of Substituted 1,3-Diazepane-2,4-diones
By reacting this compound with a 1,2-diamine, such as ethylenediamine, it is theoretically possible to synthesize seven-membered heterocyclic rings, specifically 1,3-diazepane-2,4-diones. These structures are of interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents.[9]
Proposed Reaction Scheme:
Caption: Proposed synthesis of a 1,3-diazepane-2,4-dione.
Mechanistic Rationale:
This reaction would likely proceed via a thermal condensation mechanism without the need for a strong base.
-
Initial Nucleophilic Attack: One of the primary amine groups of ethylenediamine acts as a nucleophile and attacks one of the carbamate carbonyls of this compound.
-
Intermediate Formation: A tetrahedral intermediate is formed, which then collapses to eliminate ethanol, forming an amide linkage.
-
Intramolecular Cyclization: The second primary amine group of the ethylenediamine moiety then attacks the remaining carbamate carbonyl in an intramolecular fashion.
-
Ring Closure: Elimination of a second molecule of ethanol leads to the formation of the seven-membered 1,3-diazepane-2,4-dione ring.
Caption: Proposed mechanistic workflow for 1,3-diazepane-2,4-dione synthesis.
Protocol 3: Proposed Synthesis of 1,3-Diazepane-2,4-dione
Materials:
-
This compound (1.0 eq)
-
Ethylenediamine (1.0 eq)
-
High-boiling point solvent (e.g., xylene or DMSO)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a high-boiling point solvent such as xylene.
-
Add ethylenediamine (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Safety Precautions: Ethylenediamine is corrosive and a skin and respiratory irritant. Xylene and DMSO are flammable and can cause skin irritation. Handle all chemicals in a fume hood with appropriate PPE.
PART 3: Quantitative Data Summary (Hypothetical)
As these are proposed protocols, experimental data is not available. However, based on analogous reactions, we can project potential yields and reaction parameters.
| Heterocyclic Product | Proposed Reactant | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Projected Yield (%) |
| Hexahydropyrimidine-2,4-dione | Urea | NaOEt / Ethanol | Reflux (78) | 6 - 8 | 60 - 75 |
| 1,3-Diazepane-2,4-dione | Ethylenediamine | Xylene | Reflux (140) | 12 - 24 | 50 - 65 |
Conclusion and Future Outlook
This compound holds significant, yet largely untapped, potential as a precursor for the synthesis of diverse heterocyclic compounds. The proposed protocols and mechanistic insights provided in this guide offer a solid starting point for researchers to explore this chemistry. The ability to generate six- and seven-membered nitrogen-containing rings from this precursor could lead to the discovery of novel compounds with interesting biological activities and material properties. Further research is warranted to validate these proposed synthetic routes, optimize reaction conditions, and expand the scope of binucleophiles that can be employed in cyclocondensation reactions with this compound. The exploration of this versatile synthon is a promising endeavor for the advancement of heterocyclic chemistry and its applications in drug discovery and development.
References
-
Organic Syntheses Procedure. Barbituric acid. [Link]
-
Slideshare. Barbiturate. [Link]
-
PMC. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
-
StudySmarter. Explain why you anticipate the carbamate functional group to be either more or less reactive than an amide towards nucleophilic addition, and briefly justify your reasoning. [Link]
-
MDPI. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. [Link]
-
RSC Publishing. Switchable synthesis of cyclic carbamates by carbon dioxide fixation at atmospheric pressure. [Link]
-
Organic Syntheses. Barbituric acid. [Link]
-
CUTM Courseware. To prepare barbituric acid from urea and diethyl malonate. [Link]
-
Chemické listy. Structure and Reactivity of Carbamates. [Link]
-
Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
NIH. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
PubMed. Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. [Link]
-
COP Bela. BP401T. [Link]
-
ResearchGate. Examples of pyrimidine derivatives with applications in medicinal and materials science. [Link]
-
Allied Academies. Green synthesis, characterization and anxiolytic, sedative and hypnotic activity of pyrimidine based diazepine derivatives. [Link]
-
Chemistry LibreTexts. 11.9: Nucleophilic Substitution at Activated Amides and Carbamides. [Link]
-
Nordic Consortium for CO2 Conversion. Carbamates from CO2. [Link]
-
ResearchGate. Pyrimidines and Their Benzo Derivatives. [Link]
-
Slideshare. Pinner pyrimidine synthesis. [Link]
-
Journal of the American Chemical Society. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. [Link]
-
Chinese Journal of Energetic Materials. Synthesis, Crystal Structures and Properties of 1,3,5,5-Tetranitro-hexahydropyrimidine and 1,4,6,6-Tetranitro- 1,4-diazepane. [Link]
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
-
NIH. Reactivity of (Vicinal) Carbonyl Compounds with Urea. [Link]
-
Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions. [Link]
-
Universiti Kebangsaan Malaysia. Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. [Link]
-
Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. [Link]
-
Organic Reactions. The Biginelli Dihydropyrimidine Synthesis. [Link]
-
Organic Syntheses. ethyl n-methylcarbamate. [Link]
-
Organic Chemistry Portal. Synthesis of pyrimidines. [Link]
-
ResearchGate. Synthesis of methyl, ethyl, butyl carbamate/dimethyl, diethyl, and dibutyl carbonate. [Link]
-
Organic Syntheses Procedure. 2. [Link]
-
Semantic Scholar. The Reaction of Urea with Cyclic 1,3-Dicarbonyl and Other Active Hydrogen Compounds. [Link]
-
gsrs. This compound. [Link]
-
ResearchGate. Synthesis of hexahydropyrimindines using 1,3-dicarbony compounds/β-keto esters, amines, and formaldehyde. [Link]
-
NIH. Synthesis of pyrimidines from dinitrogen and carbon. [Link]
-
ResearchGate. Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. [Link]
- Google Patents.
-
ResearchGate. Carbonyl compounds (acetaldehyde, formaldehyde, ethyl carbamate,... [Link]
- Google Patents.
-
RSC Publishing. Readily-fabricated supported MgO catalysts for efficient and green synthesis of diethyl carbonate from ethyl carbamate and ethanol. [Link]
-
Wikipedia. Ethyl carbamate. [Link]
-
NIH. Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. copbela.org [copbela.org]
- 3. researchgate.net [researchgate.net]
- 4. How are barbituric acids synthesized from diethyl malonate? | Filo [askfilo.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. homework.study.com [homework.study.com]
- 9. alliedacademies.org [alliedacademies.org]
Application Note: Quantification of Diethyl Methylenedicarbamate by HPLC and GC
Abstract
This technical guide provides detailed application notes and protocols for the quantification of Diethyl methylenedicarbamate (DEMD). Given the limited specific literature on DEMD analytics, this document synthesizes established methodologies for analogous carbamate compounds to propose robust and reliable analytical schemes using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for developing and validating quantitative methods for DEMD in various matrices.
Introduction: The Analytical Imperative for this compound
This compound (DEMD), with the molecular formula C₇H₁₄N₂O₄[1], belongs to the carbamate class of organic compounds. Carbamates are notable for their wide range of applications, from pesticides to pharmaceuticals.[2] The accurate quantification of DEMD is critical for quality control in manufacturing, pharmacokinetic studies in drug development, and ensuring safety in toxicological assessments. The inherent characteristics of carbamates, such as polarity and potential thermal lability, present unique analytical challenges.[3][4] This guide addresses these challenges by providing detailed protocols for HPLC and GC, the two most powerful chromatographic techniques for carbamate analysis.
High-Performance Liquid Chromatography (HPLC): A Preferred Method for Carbamate Analysis
HPLC is often the method of choice for the analysis of thermally labile and polar compounds like many carbamates.[4] The versatility of HPLC allows for a variety of separation and detection modes, making it highly adaptable for the analysis of DEMD.
The Rationale Behind the HPLC Approach
The proposed HPLC method leverages reversed-phase chromatography, which is ideal for separating moderately polar compounds like DEMD from nonpolar and highly polar matrix components. Detection can be achieved through UV-Vis spectroscopy, a common and robust detection method. For enhanced sensitivity and selectivity, especially at trace levels, post-column derivatization with fluorescence detection is a well-established technique for N-methylcarbamates and can be adapted for DEMD.[3][5][6]
Proposed HPLC Method and Protocol
This protocol is a starting point and should be optimized and validated for the specific sample matrix.
2.2.1. Instrumentation and Consumables
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical standard of this compound.
2.2.2. Chromatographic Conditions
A summary of the proposed HPLC conditions is presented in Table 1.
| Parameter | Recommended Setting | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (Gradient) | A gradient elution allows for the effective separation of the analyte from matrix interferences. |
| Gradient | 30% ACN to 80% ACN over 15 min | To be optimized based on preliminary runs. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 210 nm | Based on the carbamate functional group's absorbance.[7][8] |
| Injection Vol. | 10 µL | Adjustable based on concentration and sensitivity needs. |
2.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of DEMD analytical standard in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of aqueous sample, add 2 mL of a suitable extraction solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
Method Validation Imperatives
The proposed method must be validated according to ICH Q2(R1) guidelines.[9] Key validation parameters include:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of DEMD.
-
Linearity: Assess the linear relationship between concentration and detector response over the desired range. A correlation coefficient (r²) > 0.99 is generally required.[10]
-
Accuracy and Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.[10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[7]
-
Robustness: Evaluate the method's performance with deliberate small variations in parameters like mobile phase composition, flow rate, and column temperature.
Gas Chromatography (GC): An Alternative for Volatile Analytes
While HPLC is often preferred for carbamates, GC can be a powerful alternative, particularly if DEMD exhibits sufficient volatility and thermal stability. GC, especially when coupled with a mass spectrometer (MS), offers excellent separation efficiency and highly specific detection.
Rationale for a GC-MS Approach
GC-MS provides high sensitivity and specificity, making it ideal for complex matrices. The mass spectrometer allows for the unambiguous identification of the analyte based on its mass spectrum and retention time. For carbamates that are not amenable to direct GC analysis, derivatization can be employed to increase volatility and thermal stability.[11]
Proposed GC-MS Method and Protocol
This protocol should be considered a starting point and requires optimization and validation.
3.2.1. Instrumentation and Consumables
-
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
-
A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Analytical standard of this compound.
3.2.2. Chromatographic Conditions
A summary of the proposed GC-MS conditions is presented in Table 2.
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A versatile column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | To ensure efficient volatilization of the analyte. |
| Injection Mode | Splitless (1 µL) | For trace-level analysis. |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min | To be optimized for the best separation. |
| MSD Transfer Line | 280 °C | To prevent analyte condensation. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Detection Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity. |
3.2.3. Sample Preparation
The same liquid-liquid extraction procedure as described for the HPLC method can be used. The final reconstituted sample should be in a volatile solvent compatible with GC, such as ethyl acetate.
Method Validation for GC-MS
Similar to the HPLC method, the GC-MS method must be rigorously validated for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.
Visualizing the Analytical Workflow
To provide a clear overview of the proposed analytical processes, the following diagrams illustrate the workflows for both HPLC and GC analysis.
Caption: Proposed experimental workflow for HPLC analysis of DEMD.
Caption: Proposed experimental workflow for GC-MS analysis of DEMD.
Conclusion and Future Directions
The analytical methods proposed in this guide provide a solid foundation for the quantitative analysis of this compound. The HPLC method is recommended as the primary approach due to the general properties of carbamates, while the GC-MS method offers a sensitive and specific alternative. It is crucial to emphasize that these are foundational protocols that require rigorous optimization and validation for any specific application and sample matrix. Future work should focus on the experimental validation of these methods and their application to real-world samples, contributing to a more comprehensive understanding of the analytical behavior of DEMD.
References
- Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of Carbamic Acid.
- U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES.
- Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates.
- Owens, J., & Koester, C. (2008). Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. OSTI.GOV.
- Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food.
- ResearchGate. (n.d.). Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666 | Request PDF.
- Semantic Scholar. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from.
- G. J. Remuz, et al. (2017). Development and validation of carbofuran and 3-hydroxycarbofuran analysis by high-pressure liquid chromatography with diode array detector (HPLC-DAD) for forensic Veterinary Medicine.
- BenchChem. (2025). A Comparative Guide to the Validation of a New Analytical Method for Carbamate Detection.
- GSRS. (n.d.). This compound.
- Canas, B. J., & Joe, F. L. (1988). Determination of ethyl carbamate in distilled alcoholic beverages by gas chromatography with flame ionization or mass spectrometric detection. Journal of the Association of Official Analytical Chemists, 71(4), 781-784.
- ChemScene. (n.d.). 3693-53-6 | this compound.
- U.S. Environmental Protection Agency. (2007). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC).
- Li, G., et al. (2012). Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Diethyl Phthalate. NCBI Bookshelf.
- Oriental Journal of Chemistry. (n.d.). Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE.
- ResearchGate. (n.d.). Stability indicating RP-HPLC method for the estimation of diethylcarbamazine citrate, guaiphenesin and chlorpheniramine maleate.
- MDPI. (n.d.). Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques.
- Popa, D. E., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Pharmaceuticals, 17(1), 1.
- Journal of Pharmaceutical and Biomedical Analysis. (2025). HPLC method for the estimation of diethylcarbamazine content in medicated salt samples.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Diethyl Phthalate Analysis.
- Defense Technical Information Center. (1988). Gas Chromatographic Method for the Determination of Trace Quantities of Diethyl Malonate in Ethanol.
- Google Patents. (n.d.). CN108084033B - Preparation method of N, N-diethyl ethylenediamine.
- Jiang, Y., et al. (2018). STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. International Journal of Advanced Research, 6(8), 383-386.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agilent.com [agilent.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. pickeringlabs.com [pickeringlabs.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development and validation of carbofuran and 3-hydroxycarbofuran analysis by high-pressure liquid chromatography with diode array detector (HPLC-DAD) for forensic Veterinary Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of Carbamate Derivatives
Introduction: The Strategic Importance of Carbamates in Modern Synthesis
The carbamate moiety is a cornerstone in contemporary medicinal chemistry and drug development.[1][2] Structurally a hybrid of an ester and an amide, the carbamate group exhibits exceptional chemical and proteolytic stability, making it an ideal surrogate for the more labile peptide bond in drug candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding allow for precise modulation of a molecule's interaction with biological targets.[1][2] Furthermore, carbamates are extensively used as protecting groups for amines in peptide and organic synthesis, highlighting their versatility.[2]
Solid-Phase Organic Synthesis (SPOS) offers a powerful platform for the rapid assembly of complex molecules and combinatorial libraries, streamlining the purification process by immobilizing the growing molecule on an insoluble resin support.[3][4][5] This guide provides an in-depth exploration of protocols for the solid-phase synthesis of carbamate derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the causal reasoning behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.
Core Principles: Resins, Linkers, and Strategic Choices
The success of any solid-phase synthesis hinges on the judicious selection of the solid support (resin) and the linking strategy.
Choosing Your Solid Support
The resin serves as the insoluble anchor for the synthesis. Its chemical and physical properties dictate the reaction conditions and the ultimate success of the synthesis.
-
Merrifield Resin: A foundational tool in SPOS, this chloromethylated polystyrene resin is robust and versatile.[3][4] It is particularly well-suited for syntheses where the final product is cleaved from the resin under strongly acidic conditions (e.g., with HF or TFMSA).[3] The attachment of molecules often proceeds via nucleophilic displacement of the chloride.
-
Wang Resin: This resin features a p-alkoxybenzyl alcohol linker, which allows for cleavage of the final product under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[4][6] This milder cleavage condition makes it compatible with a wider range of sensitive functional groups in the target molecule.
-
Tris(alkoxy)benzyl Amide (BAL) Resin: This resin is particularly useful for the synthesis of C-terminal amides and can also be adapted for the synthesis of other functionalities. Cleavage from BAL resin is also typically achieved with TFA.[7]
The choice of resin is intrinsically linked to the desired cleavage strategy and the overall synthetic plan, including the use of orthogonal protecting groups.
Carbamates as Linkers and a Synthetic Target
In the context of this guide, carbamates play a dual role: they can be the target molecule assembled on the resin, or they can function as the linker attaching the molecule to the resin. When used as a linker, the carbamate's stability allows for a wide range of chemical transformations on the resin-bound substrate before the final cleavage step.
Visualizing the Workflow: A Generalized Approach
The following diagram illustrates a general workflow for the solid-phase synthesis of a carbamate derivative.
Caption: Generalized workflow for solid-phase carbamate synthesis.
Detailed Protocols and Methodologies
Here, we present detailed, step-by-step protocols for the synthesis of carbamate derivatives on solid supports. These protocols are designed to be robust and adaptable.
Protocol 1: Synthesis of an N-Aryl Carbamate on Merrifield Resin using Carbon Dioxide
This protocol details a method for coupling amines to Merrifield resin through a CO2 linker, a green and efficient approach.[2]
Rationale: This method leverages the reactivity of amines with carbon dioxide to form a carbamate anion, which then acts as a nucleophile to displace the chloride on the Merrifield resin. Cesium carbonate is used as a base to facilitate the formation of the carbamate salt, and tetrabutylammonium iodide (TBAI) can act as a phase-transfer catalyst to enhance the reaction rate.[2]
Materials:
-
Merrifield Resin (chloromethylpolystyrene), 1% DVB cross-linked, 1.0 mmol/g loading
-
Amine (e.g., aniline derivative)
-
Cesium Carbonate (Cs2CO3)
-
Tetrabutylammonium Iodide (TBAI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Carbon Dioxide (gas cylinder or dry ice)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Deionized Water
Experimental Procedure:
-
Resin Swelling:
-
Place 1.0 g of Merrifield resin (1.0 mmol) in a solid-phase synthesis vessel.
-
Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the solvent. Wash the resin three times with 10 mL of DMF.
-
-
Carbamate Formation and Coupling:
-
In a separate flask, dissolve the amine (3.0 mmol, 3 equivalents) in 10 mL of anhydrous DMF.
-
Add Cs2CO3 (1.5 mmol, 1.5 equivalents) and TBAI (0.2 mmol, 0.2 equivalents) to the amine solution.
-
Transfer this solution to the vessel containing the swelled resin.
-
Bubble CO2 gas through the reaction suspension for 15-20 minutes. Alternatively, add several small pieces of dry ice to the vessel, ensuring the vessel is not sealed to avoid pressure buildup.
-
Seal the vessel (if not using a continuous CO2 stream) and agitate the mixture at room temperature for 24-48 hours.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with:
-
3 x 10 mL DMF
-
3 x 10 mL of a 1:1 DMF/water solution
-
3 x 10 mL DMF
-
3 x 10 mL DCM
-
3 x 10 mL MeOH
-
-
Dry the resin under high vacuum.
-
-
Cleavage:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).[8][9]
-
Add 10 mL of the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional 2-3 mL of neat TFA and combine the filtrates.
-
-
Product Isolation:
-
Reduce the volume of the filtrate by approximately half under a stream of nitrogen.
-
Precipitate the crude product by adding the concentrated filtrate dropwise to a flask containing 50 mL of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether and dry under vacuum.
-
Purify the product as needed, typically by HPLC.
-
Protocol 2: Synthesis of N-Substituted Carbamates on BAL Resin
This protocol utilizes a Backbone Amide Linker (BAL) resin and an activated carbonate for the synthesis of N-substituted carbamates.[7]
Rationale: This approach involves first attaching a primary amine to the BAL resin via reductive amination. The secondary amine now linked to the resin is then acylated using an activated succinimidyl carbonate, formed in situ from an alcohol and N,N'-disuccinimidyl carbonate (DSC). This method is highly versatile, allowing for diversity at both the amine and alcohol positions.
Materials:
-
BAL Resin (e.g., 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid linked to aminomethyl resin)
-
Primary Amine
-
Sodium Cyanoborohydride (NaBH3CN)
-
Acetic Acid (HOAc)
-
Alcohol
-
N,N'-Disuccinimidyl Carbonate (DSC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous DMF, Methanol (MeOH), Acetonitrile (MeCN), Chloroform (CHCl3)
-
Cleavage Cocktail (e.g., 50:50:1 TFA/CHCl3/H2O)
Experimental Procedure:
-
Resin Swelling and Amine Coupling (Reductive Amination):
-
Swell the BAL resin (1.0 g) in DMF.
-
Add the primary amine (5.0 mmol, 5 equivalents) to the resin suspension.
-
Add a solution of NaBH3CN (5.0 mmol, 5 equivalents) in 8:2 DMF/MeOH.
-
Adjust the apparent pH of the mixture to ~5 by adding glacial acetic acid.
-
Agitate the mixture at room temperature for 18 hours.
-
Wash the resin thoroughly with DMF, MeOH, and DCM, then dry.
-
-
Carbamate Formation:
-
In a separate flask, dissolve the desired alcohol (10 mmol, 10 equivalents) and DSC (10 mmol, 10 equivalents) in MeCN/CHCl3. Add DMAP (1.0 mmol, 1 equivalent).
-
Add this solution to the amine-functionalized resin.
-
Heat the reaction mixture to 70°C and agitate for 18 hours.[7]
-
Cool to room temperature, drain the solvent, and wash the resin as described in Protocol 1, Step 3.
-
-
Cleavage:
-
Add 10 mL of the cleavage cocktail (50:50:1 TFA/CHCl3/H2O) to the resin.[7]
-
Agitate for 1 hour at room temperature.
-
Filter and collect the filtrate. Wash the resin with an additional portion of CHCl3.
-
-
Product Isolation:
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude carbamate derivative by an appropriate method (e.g., flash chromatography or preparative HPLC).
-
Reaction Monitoring and Analysis
Ensuring reactions proceed to completion is critical in multistep solid-phase synthesis. Several techniques can be employed.
-
Qualitative Colorimetric Tests: The Kaiser test (ninhydrin test) is a classic method for detecting free primary amines. A positive test (blue/purple beads) after a coupling step indicates an incomplete reaction. Note that this test does not work for secondary amines.
-
Gel-Phase NMR: For a more detailed, non-destructive analysis, gel-phase 13C or 15N NMR can be used to directly monitor the transformation of functional groups on the resin.[7] This is a powerful tool for reaction optimization.
-
Cleavage and Analysis: A small sample of the resin can be cleaved, and the resulting material analyzed by LC-MS or HPLC to determine the extent of conversion and identify any byproducts.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (e.g., positive Kaiser test after coupling) | 1. Insufficient reagent equivalents. 2. Steric hindrance of reactants. 3. Poor resin swelling. 4. Deactivation of reagents. | 1. Increase the equivalents of the soluble reagent and/or extend the reaction time. 2. Consider heating the reaction (check stability of all components). 3. Ensure the solvent used provides good swelling for the chosen resin. Try a different solvent system (e.g., NMP, THF). 4. Use fresh, anhydrous reagents and solvents. |
| Low Yield After Cleavage | 1. Incomplete reaction at any step. 2. Incomplete cleavage from the resin. 3. Premature cleavage of the product during synthesis. 4. Product precipitation/adsorption issues during workup. | 1. Use a monitoring technique (e.g., test cleavage) at each step to ensure completion. 2. Extend the cleavage time or use a stronger cleavage cocktail if compatible with the product. 3. Ensure the linker and any protecting groups are stable to all reaction conditions. 4. Modify the precipitation solvent or use a different workup procedure. |
| Multiple Peaks in HPLC of Crude Product | 1. Deletion sequences from incomplete coupling. 2. Side reactions (e.g., racemization, protecting group modification). 3. Incomplete removal of protecting groups during cleavage. | 1. Use capping steps (e.g., with acetic anhydride) after coupling to block unreacted amines. 2. Re-evaluate reaction conditions (e.g., base, temperature) to minimize side reactions.[2] 3. Add appropriate scavengers to the cleavage cocktail (e.g., TIS for trityl groups) and ensure sufficient cleavage time.[10] |
Orthogonal Protection Strategies
For the synthesis of more complex carbamate derivatives with multiple functional groups, an orthogonal protecting group strategy is essential.[11] This involves using protecting groups that can be removed under different conditions, allowing for selective deprotection and modification at specific sites.
Caption: Orthogonal protection allows sequential modification.
For example, an amine could be protected with an acid-labile Boc group while another is protected with a base-labile Fmoc group. The Fmoc group can be removed with piperidine to allow for modification, while the Boc group remains intact. Later, the Boc group can be removed with TFA.
Conclusion
Solid-phase synthesis is an indispensable tool for the efficient production of carbamate derivatives for drug discovery and other applications. By carefully selecting the appropriate resin, linker, and reaction conditions, researchers can rapidly generate libraries of complex molecules. The protocols and principles outlined in this guide provide a robust framework for developing and troubleshooting these syntheses. A thorough understanding of the underlying chemical principles, coupled with diligent reaction monitoring, is the key to success in this powerful synthetic methodology.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]
-
Kim, H., Cho, J. K., Chung, W. J., & Lee, Y. S. (2004). Core-shell-type resins for solid-phase peptide synthesis: comparison with gel-type resins in solid-phase photolytic cleavage reaction. Organic Letters, 6(19), 3273–3276. Available at: [Link]
-
García-Valverde, M., et al. (2001). Solid-phase syntheses of N-substituted carbamates. Reaction monitoring by gel-phase 13C NMR using a 13C enriched BAL-linker. Tetrahedron Letters, 42(43), 7555-7558. Available at: [Link]
-
Salvatore, R. N., et al. (2000). A Mild and Efficient Preparation of Alkyl Carbamates on Solid Supports Utilizing a CO2 Linker. Organic Letters, 2(18), 2797–2800. Available at: [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from Aapptec. Available at: [Link]
-
Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from Peptideweb.com. Available at: [Link]
-
Pfeiffer, C. T., & Schafmeister, C. E. (2012). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments, (63), e4112. Available at: [Link]
-
Boger, D. L., et al. (2011). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 16(1), 696-717. Available at: [Link]
-
Napier, P., et al. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Journal information not fully available]. Available at: [Link]
-
Pirola, S., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. Available at: [Link]
-
Basso, A., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27. Available at: [Link]
-
van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185-214. Available at: [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]
-
Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-27. Available at: [Link]
-
Góngora-Benítez, M., et al. (2013). Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection. ACS Sustainable Chemistry & Engineering, 1(2), 271-276. Available at: [Link]
-
Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from Moravek. Available at: [Link]
-
Peterson, J. M., et al. (2012). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. ACS Medicinal Chemistry Letters, 3(12), 1077–1080. Available at: [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from Aapptec. Available at: [Link]
-
Santi, D. V., et al. (2012). β-Eliminative releasable linkers adapted for bioconjugation of macromolecules to phenols. ACS Medicinal Chemistry Letters, 5(2), 149-153. Available at: [Link]
-
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. Available at: [Link]
- Google Patents. (n.d.). WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER.
-
Portell, A., et al. (2011). Spontaneous Formation in the Solid State of Carbamate Derivatives of Bile Acids. Crystal Growth & Design, 11(1), 356-361. Available at: [Link]
-
Biotage. (2023). Green solvents for solid phase peptide synthesis. Retrieved from Biotage. Available at: [Link]
-
Reddit. (2024). Organic synthesis lab safety. r/chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from Organic Syntheses. Available at: [Link]
-
D'hooghe, M., et al. (2010). Solid-State-Trapped Reactive Ammonium Carbamate Self-Derivative Salts of Prolinamide. European Journal of Organic Chemistry, 2010(13), 2463-2466. Available at: [Link]
-
Miller, A. K., et al. (2024). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition, 64(6), e202417651. Available at: [Link]
-
Kim, H., et al. (2004). Core-shell-type resins for solid-phase peptide synthesis: comparison with gel-type resins in solid-phase photolytic cleavage reaction. Organic Letters, 6(19), 3273-6. Available at: [Link]
-
Basso, A., et al. (1997). Analytical techniques for solid-phase organic and combinatorial synthesis. Drug Discovery Today, 2(3), 102-109. Available at: [Link]
-
LibreTexts. (2024). 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. Retrieved from Chemistry LibreTexts. Available at: [Link]
-
OpenStax. (2023). 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. In Organic Chemistry. Available at: [Link]
-
YouTube. (2021). Merrifield Solid Phase Peptide Synthesis. Available at: [Link]
-
Subiros-Funosas, L., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. [Journal information not fully available]. Available at: [Link]
-
LibreTexts. (2022). 26.9: The Merrifield Solid-Phase Technique. Retrieved from Chemistry LibreTexts. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. peptide.com [peptide.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. moravek.com [moravek.com]
- 9. orgsyn.org [orgsyn.org]
- 10. peptide.com [peptide.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
Application Note: Diethyl Methylenedicarbamate as a Novel Building Block for Thermally-Cured Structural Adhesives
Abstract
This document provides a technical guide for researchers and formulation scientists on the prospective use of Diethyl Methylenedicarbamate (DEMC) as a versatile building block in the development of high-performance, formaldehyde-free structural adhesives. While not a conventional component in adhesive formulations, the unique chemical structure of DEMC presents intriguing possibilities as a latent crosslinking agent, analogous to blocked isocyanates or amino resins. We will explore the theoretical underpinnings of its reactivity, propose formulation strategies, and provide detailed protocols for curing and performance evaluation.
Introduction: The Case for this compound
Structural adhesives are critical components in modern manufacturing, enabling the assembly of lightweight, durable, and complex structures in industries ranging from aerospace to automotive. The continuous drive for materials with improved performance, safer handling, and more sustainable profiles necessitates the exploration of novel chemistries.
This compound, C₇H₁₄N₂O₄, is a molecule featuring two urethane (carbamate) linkages connected by a methylene bridge. This structure is reminiscent of two key classes of crosslinking agents:
-
Amino Resins: These thermosetting resins, like melamine-formaldehyde resins, create highly crosslinked networks by reacting with polymers containing hydroxyl, carboxyl, or amide groups.[1][2] The methylene bridge in DEMC is analogous to the linkages formed by formaldehyde in these systems.
-
Blocked Isocyanates: These are isocyanates that have been temporarily "blocked" to render them inert at ambient temperatures.[3][4][5] Upon heating, they deblock to release a reactive isocyanate group, initiating a curing reaction.[3][6] DEMC can be conceptualized as a "blocked" or latent source of reactive species that can be released thermally to engage in crosslinking reactions.
The primary hypothesis of this guide is that DEMC can function as a thermo-activated crosslinking agent . Upon heating, it can decompose to generate intermediates that react with functionalized polymers (e.g., hydroxyl-rich polyesters or acrylics) to form a robust, thermoset adhesive network. This approach offers the potential for one-component (1K) adhesive systems with long shelf-lives, which cure only upon thermal stimulus.
Proposed Curing Mechanisms and Rationale
The utility of DEMC as a crosslinker hinges on its thermal decomposition pathway. We propose two primary hypothetical mechanisms that warrant experimental validation.
Mechanism A: Analogy to Amino Resin Chemistry
This mechanism posits that under thermal and potentially catalytic (acidic) conditions, DEMC can react with polymers bearing active hydrogen functionalities, such as polyols (e.g., polyester or polyether diols). The reaction would proceed via a condensation-type mechanism, releasing ethanol as a byproduct and forming stable carbamate linkages between polymer chains. This is analogous to the crosslinking action of amino resins.[1][2]
Causality Behind this Approach: This pathway leverages the well-understood chemistry of amino resins. By formulating DEMC with functional polymers like hydroxylated polyesters or acrylics, we can create a system that is stable at room temperature but crosslinks at elevated temperatures, typically seen in industrial baking ovens. The choice of an acid catalyst would be critical to lower the activation temperature and accelerate the cure rate.
Mechanism B: Thermal Dissociation and In-Situ Reactant Formation
A second possibility is that DEMC undergoes thermal dissociation to yield reactive intermediates, such as an N-alkoxycarbonyl imine and ethyl carbamate. The highly reactive imine intermediate could then readily react with hydroxyl groups on adjacent polymer chains, leading to crosslinking.
Causality Behind this Approach: This pathway is analogous to the deblocking of certain blocked isocyanates.[3][7] It suggests that DEMC can act as a precursor to a more reactive species, enabling crosslinking without the direct handling of toxic reactants like formaldehyde or free isocyanates. This mechanism would likely require higher temperatures than Mechanism A but might not require a catalyst.
The logical flow for developing a DEMC-based adhesive is to first understand its thermal behavior and then to formulate and test adhesive systems based on these proposed mechanisms.
Sources
- 1. nbinno.com [nbinno.com]
- 2. News - Application principle of amino resin crosslinking agent in coatings [njreborn.com]
- 3. Blocked isocyanates - Wikipedia [en.wikipedia.org]
- 4. Blocked Isocyanates | Adhesives | Request Quote or Samples [tri-iso.com]
- 5. Blocked Isocyanates Curing Agents | Polyurethane Coatings - Dongsen Chemicals [dongsenchem.com]
- 6. US3642553A - Bonding cords with blocked isocyanates - Google Patents [patents.google.com]
- 7. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Mastering the Knoevenagel Condensation with Substituted Malonates for Complex Molecule Synthesis
Abstract
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its reliability and versatility.[1] This reaction facilitates the creation of α,β-unsaturated compounds through the condensation of an active methylene compound with an aldehyde or ketone, driven by a basic catalyst.[2] For researchers in medicinal chemistry and drug development, the use of substituted malonates as the active methylene component represents a powerful strategy for introducing molecular complexity and diversity. This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, a critical analysis of key experimental parameters, and detailed, field-proven protocols designed for practical application in a research setting.
Core Principles: The Mechanistic Heart of the Knoevenagel Condensation
At its core, the Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[2] The process is renowned for its utility in synthesizing a wide array of valuable intermediates for natural products, fine chemicals, and pharmaceutical agents.[1][3][4]
The Causality of the Mechanism:
-
Deprotonation: The reaction is initiated by a base (typically a weak amine catalyst like piperidine or an inorganic base) that abstracts an acidic α-proton from the substituted malonate. The electron-withdrawing nature of the two adjacent ester groups significantly increases the acidity of this proton, allowing for easy deprotonation even with a mild base.[2] Using a strong base is generally avoided as it can promote the self-condensation of the aldehyde or ketone reactant.[2]
-
Nucleophilic Attack: The resulting enolate ion is a potent carbon nucleophile. It attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a new carbon-carbon bond and a tetrahedral intermediate.
-
Protonation: This intermediate is protonated, typically by the conjugate acid of the base catalyst, to yield a β-hydroxy adduct (an aldol-type product).
-
Dehydration: The β-hydroxy adduct readily undergoes base-catalyzed elimination of a water molecule to form a stable, conjugated α,β-unsaturated product. This dehydration step is often spontaneous and drives the reaction to completion.
The general mechanism is illustrated below:
Caption: Base-catalyzed mechanism of the Knoevenagel condensation.
The Strategic Advantage of Substituted Malonates
The true synthetic power of this reaction for drug development lies in the pre-functionalization of the malonic ester. The malonic ester synthesis is a classic and effective method for preparing these crucial starting materials, typically involving the alkylation of diethyl malonate.[5][6] By choosing a substituted malonate (R-CH(COOR')₂), the 'R' group is directly incorporated into the final product structure. This allows for:
-
Scaffold Decoration: Rapidly introduce alkyl or aryl side chains to build a library of analogues around a core scaffold.
-
Introduction of Functionality: The 'R' group can contain other functional groups (e.g., protected amines, ethers, halides) that can be used for subsequent chemical modifications.
-
Stereochemical Control: If the 'R' group contains a chiral center, it can influence the stereochemical outcome of subsequent reactions.
The synthesis of these substituted malonates is often achieved through the alkylation of a malonic ester enolate with an alkyl halide, a process that itself is a robust and well-understood transformation.[6]
Optimizing the Reaction: A Guide to Key Experimental Parameters
The success and efficiency of a Knoevenagel condensation depend on the careful selection of several key parameters. The choices made are not arbitrary; they are grounded in chemical principles that govern reaction kinetics and equilibrium.
| Parameter | Selection Rationale & Expert Insights |
| Catalyst | Weak Organic Bases (e.g., Piperidine, Pyrrolidine): These are the classic and most common catalysts. They are sufficiently basic to deprotonate the malonate without causing unwanted side reactions. Piperidine is often used with a co-catalyst like acetic acid to buffer the reaction and facilitate both enolate formation and dehydration.[2][7] Heterogeneous Catalysts (e.g., Zeolites, Hydrotalcites, Metal Oxides): These solid-supported catalysts are a cornerstone of green chemistry.[8] Their primary advantage is the ease of separation from the reaction mixture (simple filtration), which simplifies purification and allows for catalyst recycling.[8][9] This is particularly valuable for industrial-scale synthesis. Ionic Liquids: Can serve as both the solvent and catalyst, offering benefits like high thermal stability and recyclability.[1][10] Some basic ionic liquids have been shown to be highly efficient for this transformation.[10] |
| Solvent | Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are often excellent choices as they effectively solvate the ionic intermediates (the enolate and the aldol adduct), accelerating the reaction. DMF, in particular, has been shown to be superior to toluene for reactions catalyzed by hydrotalcites.[11] Aromatic Hydrocarbons (e.g., Toluene, Benzene): These are traditionally used with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thereby driving the equilibrium towards the product. "Green" Solvents (e.g., Water, Ethanol) or Solvent-Free: Driven by environmental concerns, significant research has focused on greener alternatives.[4] Water can be a surprisingly effective medium, especially for catalyst-free systems or when using phase-transfer catalysts.[12] Solvent-free, or "grindstone," methods offer the ultimate green approach, often requiring just a catalytic amount of a solid base. |
| Temperature | Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system. Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times from hours to minutes by promoting rapid, uniform heating.[13] |
| Reactants | Carbonyl Component: Aromatic aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. Aldehydes bearing electron-withdrawing groups react faster, while those with electron-donating groups react more slowly. Active Methylene Component: The acidity of the malonate is key. Malononitrile is significantly more reactive than diethyl malonate due to the superior electron-withdrawing ability of the nitrile groups. |
Field-Proven Protocols
The following protocols are designed to be self-validating, with clear steps for execution, purification, and characterization.
Protocol 1: General Synthesis of an α,β-Unsaturated Compound via Piperidine Catalysis
This protocol describes a standard and reliable method for the condensation of an aromatic aldehyde with a substituted diethyl malonate.
Workflow Overview:
Sources
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Knoevenagel Condensation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 13. bhu.ac.in [bhu.ac.in]
Application Notes and Protocols for Anionic Polymerization of Monomers on Polyolefin Surfaces
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the surface-initiated anionic polymerization (SI-LAP) of monomers from polyolefin surfaces. This document offers a blend of theoretical principles and practical, field-proven protocols to enable the creation of well-defined polymer brushes on otherwise inert substrates, unlocking new functionalities for advanced applications.
Foundational Principles: The Why and How of Modifying Polyolefins
Polyolefins, such as polyethylene (PE) and polypropylene (PP), are valued for their bulk properties: chemical resistance, robustness, and low cost.[1] However, their inherent chemical inertness and low surface energy make them poor substrates for adhesion, coating, and biological interactions. Surface-initiated polymerization, particularly living anionic polymerization, offers a powerful "grafting from" strategy to covalently tether well-defined polymer chains, or "brushes," to the polyolefin surface.[2][3] This permanently alters the surface properties without compromising the bulk integrity of the material.
Anionic polymerization is the method of choice for synthesizing polymer brushes with controlled molecular weight and very low polydispersity, a hallmark of "living" polymerization processes.[4][5] The absence of a formal termination step in living anionic polymerization allows for the creation of dense, uniform polymer layers and even complex block copolymer structures.[4][6] However, the technique's exquisite sensitivity to impurities and the challenge of initiating polymerization from a non-polar surface necessitate rigorous experimental control.
The Strategic Choice of Anionic Polymerization
Why choose the demanding technique of anionic polymerization? The primary driver is control. Unlike radical polymerization, which is more tolerant of impurities but yields less defined polymers, SI-LAP provides unparalleled precision over:
-
Molecular Weight: The molecular weight of the polymer brushes is directly proportional to the ratio of monomer consumed to the initiator concentration on the surface.[7]
-
Polydispersity: Living anionic polymerization can produce polymer brushes with polydispersity indices (PDI) approaching 1.0, meaning the chains are nearly uniform in length.
-
Architecture: The living nature of the carbanionic chain ends allows for the sequential addition of different monomers to create block copolymer brushes.[6]
This level of control is critical in fields like drug development, where surface interactions with biological systems must be highly specific and reproducible. For instance, precisely defined poly(ethylene oxide) (PEO) brushes can be used to prevent non-specific protein adsorption on medical devices.
The Overall Experimental Workflow
The successful grafting of polymer brushes from a polyolefin surface via anionic polymerization is a multi-stage process. Each stage is critical and builds upon the successful completion of the previous one.
Figure 1: A high-level overview of the four critical stages for growing polymer brushes on polyolefin surfaces.
Stage 1 Protocol: Activation of Inert Polyolefin Surfaces
The C-H bonds of polyolefins are non-polar and unreactive. Therefore, the first and most crucial step is to introduce functional groups that can serve as anchors for the anionic initiators. This is an oxidative process designed to create hydroxyl (-OH), carboxyl (-COOH), or other reactive moieties on the surface.
Method 1: Wet Chemical Oxidation (Chromic Acid Etching)
This is a traditional but effective method for creating a high density of oxygen-containing functional groups.
Causality: Chromic acid is a powerful oxidizing agent that etches the surface, breaking C-C and C-H bonds and introducing hydroxyl and carboxyl groups. This increases surface roughness and wettability, which is a prerequisite for subsequent chemical reactions in solution.
Protocol:
-
Cleaning: Thoroughly clean the polyolefin substrate (e.g., polyethylene film) by sonication in a sequence of acetone, isopropanol, and deionized water (15 minutes each). Dry under a stream of nitrogen.
-
Oxidation: Prepare a fresh solution of chromic acid (e.g., by dissolving a commercial etching solution like Chromerge® in concentrated sulfuric acid according to the manufacturer's instructions).
-
Immersion: Immerse the cleaned polyolefin substrate in the chromic acid solution at 60-70°C for 5-15 minutes. The optimal time depends on the specific polyolefin and desired degree of functionalization.
-
Rinsing: Carefully remove the substrate and rinse it extensively with deionized water until the pH of the runoff is neutral.
-
Drying: Dry the activated substrate in a vacuum oven at 50°C overnight. The surface should now be visibly more hydrophilic.
Trustworthiness Check: The success of this step can be verified by measuring the water contact angle. A significant decrease from the typical >90° for untreated polyolefins to <60° indicates successful oxidation.
Method 2: Plasma or Corona Treatment
This method uses a gas plasma (e.g., oxygen, air, or argon) to bombard the surface and create reactive sites and functional groups.
Causality: The high-energy species in the plasma break chemical bonds on the polymer surface. In an oxygen-containing plasma, this leads to the formation of a variety of oxygen-containing functional groups. This is a dry, solvent-free method that primarily modifies the topmost nanometers of the surface.
Protocol:
-
Cleaning: Clean the polyolefin substrate as described in 3.1.1.
-
Placement: Place the substrate in the vacuum chamber of a plasma reactor.
-
Treatment: Evacuate the chamber to a base pressure (e.g., <50 mTorr). Introduce the process gas (e.g., O₂) and apply radio frequency (RF) power (e.g., 50-100 W) for a short duration (30 seconds to 5 minutes).
-
Post-Treatment: After treatment, vent the chamber and remove the sample. The surface is now highly reactive and should be used immediately for the next stage.
Trustworthiness Check: X-ray Photoelectron Spectroscopy (XPS) is the definitive method to confirm successful plasma treatment. The appearance and increase of the O1s peak and high-resolution analysis of the C1s peak revealing C-O and C=O components confirm oxidation.
Stage 2 Protocol: Immobilization of Anionic Initiator Sites
With a functionalized surface, the next step is to convert these groups into active anionic polymerization initiators. A common strategy is to create surface-bound alkoxide initiators from hydroxyl groups.
Causality: Organolithium reagents, like n-butyllithium (n-BuLi), are powerful bases that can deprotonate surface hydroxyl groups to form lithium alkoxides.[8] These immobilized alkoxides can then initiate the ring-opening polymerization of cyclic ethers like ethylene oxide or act as precursors for other initiator types.
Protocol: This protocol must be performed under strict inert atmosphere conditions (e.g., in a glovebox or using Schlenk line techniques) as organolithium reagents are pyrophoric and react violently with air and moisture.
-
Solvent Preparation: Use anhydrous, deoxygenated solvents. Toluene or hexane should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Reaction Setup: Place the activated polyolefin substrate in a dried Schlenk flask under an argon or nitrogen atmosphere.
-
Initiator Formation: Add anhydrous toluene to the flask to cover the substrate. Cool the flask to 0°C. Using a syringe, slowly add a solution of n-BuLi in hexanes (e.g., 1.6 M) to the flask. The amount should be in stoichiometric excess relative to the estimated number of surface hydroxyl groups.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. This ensures complete deprotonation of the surface -OH groups to form -O⁻Li⁺ sites.
-
Washing: After the reaction, carefully remove the n-BuLi solution via cannula. Wash the substrate multiple times with fresh anhydrous toluene or hexane to remove any unreacted n-BuLi. This washing step is critical to prevent solution polymerization in the next stage.
-
Final Preparation: The substrate, now bearing immobilized initiator sites, should be kept under an inert atmosphere and used immediately for polymerization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Notes on Understanding anionic polymerization initiators [unacademy.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diethyl Methylenedicarbamate Synthesis
Welcome to the comprehensive technical support guide for the synthesis of Diethyl Methylenedicarbamate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance reaction yield and product purity. Our guidance is grounded in established chemical principles and field-proven expertise to ensure the reliability and success of your synthetic endeavors.
I. Overview of this compound Synthesis
This compound, also known as N,N'-methylenebis(ethyl carbamate), is a chemical compound with applications in organic synthesis. A primary and efficient route for its synthesis is the acid-catalyzed condensation reaction between ethyl carbamate and formaldehyde. This reaction involves the electrophilic substitution of a proton on the nitrogen atom of the carbamate by a methylene group derived from formaldehyde.
The overall reaction can be represented as follows:
2 CH₃CH₂OC(O)NH₂ (Ethyl Carbamate) + CH₂O (Formaldehyde) --[H⁺]--> CH₂(NHCO₂CH₂CH₃)₂ (this compound) + H₂O
Success in this synthesis hinges on careful control of reaction parameters to maximize the formation of the desired product while minimizing side reactions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that may arise during the synthesis of this compound, offering causative explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yield is a frequent challenge in organic synthesis and can stem from several factors in this specific reaction. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields.
-
Causality 1: Incorrect Stoichiometry of Reactants. The molar ratio of ethyl carbamate to formaldehyde is a critical parameter. An excess of formaldehyde can lead to the formation of polymeric side products, while an excess of ethyl carbamate will result in a significant amount of unreacted starting material, complicating purification and reducing the yield based on the limiting reagent.
-
Solution: Carefully control the stoichiometry. A common starting point is a 2:1 molar ratio of ethyl carbamate to formaldehyde. It is advisable to perform small-scale optimization experiments to determine the ideal ratio for your specific conditions.
-
-
Causality 2: Suboptimal Reaction Temperature. The condensation reaction is temperature-dependent. Insufficient heat may lead to a slow or incomplete reaction, while excessive heat can promote side reactions or decomposition of the product.
-
Solution: Monitor the reaction temperature closely. For acid-catalyzed condensations of this type, a temperature range of 60-80 °C is often a good starting point. Use a temperature-controlled reaction setup and monitor the progress using techniques like Thin Layer Chromatography (TLC).
-
-
Causality 3: Inactive or Insufficient Catalyst. The acid catalyst is essential for protonating the formaldehyde, making it more electrophilic and susceptible to nucleophilic attack by the ethyl carbamate. If the catalyst is inactive or present in an insufficient amount, the reaction rate will be significantly reduced.
-
Solution: Use a fresh, anhydrous acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The concentration of the catalyst should also be optimized; typically, a catalytic amount (1-5 mol%) is sufficient.[1]
-
-
Causality 4: Presence of Water. Water is a byproduct of the reaction. Its accumulation can shift the equilibrium back towards the starting materials, thus reducing the yield.
-
Solution: If feasible, remove water as it is formed. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water. Alternatively, using a drying agent in the reaction mixture can be considered, though its compatibility with the reactants and catalyst must be verified.
-
Question 2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
Answer: The formation of byproducts is a common issue that can significantly impact the purity and yield of the desired product.
-
Potential Byproduct 1: N-hydroxymethyl ethyl carbamate. This is an intermediate in the reaction where only one molecule of ethyl carbamate has reacted with formaldehyde.
-
Minimization Strategy: Ensure a sufficient excess of ethyl carbamate and adequate reaction time to drive the reaction to completion and favor the formation of the disubstituted product.
-
-
Potential Byproduct 2: Polymeric materials. Formaldehyde has a tendency to polymerize, especially under acidic conditions. This can lead to the formation of paraformaldehyde or other polymeric structures.
-
Minimization Strategy: Control the reaction temperature and the rate of formaldehyde addition. Adding the formaldehyde solution slowly to the heated solution of ethyl carbamate and catalyst can help to minimize its self-polymerization.
-
-
Potential Byproduct 3: Unreacted Starting Materials. Incomplete conversion will result in the presence of both ethyl carbamate and formaldehyde in the final product mixture.
-
Minimization Strategy: Monitor the reaction progress by TLC or other analytical methods to ensure the reaction has gone to completion before work-up. Adjusting reaction time, temperature, or catalyst concentration may be necessary.
-
Question 3: I am having difficulty purifying the final product. What are the recommended procedures?
Answer: Effective purification is crucial for obtaining high-purity this compound.
-
Purification Strategy 1: Recrystallization. If the crude product is a solid, recrystallization is often the most effective method for purification.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[2] Suitable solvents might include ethanol, isopropanol, or a mixture of solvents like ethanol/water.
-
If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon to the hot solution and then performing a hot filtration.[3]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.[2]
-
Dry the crystals under vacuum.
-
-
-
Purification Strategy 2: Column Chromatography. If the product is an oil or if recrystallization is ineffective, column chromatography is a powerful alternative.[4]
-
Protocol:
-
Select a suitable stationary phase (e.g., silica gel) and a mobile phase (eluent) that provides good separation of the product from impurities on a TLC plate. A common eluent system for compounds of this polarity is a mixture of hexane and ethyl acetate.
-
Pack a column with the stationary phase and equilibrate it with the eluent.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in this reaction?
A1: The acid catalyst, typically a strong acid like sulfuric acid, plays a crucial role in activating the formaldehyde. It protonates the carbonyl oxygen of formaldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the nitrogen atom of ethyl carbamate.
Q2: Can I use a different source of formaldehyde, such as paraformaldehyde?
A2: Yes, paraformaldehyde, a solid polymer of formaldehyde, can be used as a source of formaldehyde. Upon heating in the presence of an acid catalyst, it depolymerizes to generate formaldehyde in situ. This can sometimes be advantageous as it allows for a slower, more controlled release of formaldehyde into the reaction mixture, potentially reducing side reactions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials (ethyl carbamate). The plate is then developed in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[5]
Q4: What are the expected spectroscopic data for this compound?
A4: While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:
-
¹H NMR: Signals corresponding to the ethyl groups (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons) and a signal for the methylene bridge (-CH₂-) protons. The N-H protons will also be present.
-
¹³C NMR: Signals for the carbonyl carbon, the methylene bridge carbon, and the carbons of the ethyl groups.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching, C=O stretching (in the carbamate group), and C-O stretching.[6]
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl Carbamate from Urea and Ethanol
This protocol describes the synthesis of the precursor, ethyl carbamate, which can be used in the subsequent synthesis of this compound.
Materials:
-
Urea
-
Ethanol (absolute)
-
A suitable metal oxide catalyst (e.g., zinc oxide)[7]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine urea and a molar excess of absolute ethanol (e.g., a 1:10 molar ratio of urea to ethanol).[7]
-
Add the metal oxide catalyst (e.g., 1-5% by weight of urea).
-
Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction temperature can be optimized in the range of 100-200 °C under pressure for higher yields.[7]
-
Monitor the reaction progress by observing the evolution of ammonia gas (which can be trapped in an acid solution) or by TLC. The reaction is typically complete within 4-12 hours.[7]
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the catalyst.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
The crude ethyl carbamate can be purified by recrystallization from a suitable solvent (e.g., water or ethanol).
Reaction Pathway for Ethyl Carbamate Synthesis
Caption: Synthesis of ethyl carbamate from urea and ethanol.
Protocol 2: Synthesis of this compound
This protocol provides a general procedure for the acid-catalyzed condensation of ethyl carbamate with formaldehyde.
Materials:
-
Ethyl carbamate
-
Formaldehyde solution (e.g., 37% in water) or paraformaldehyde
-
Concentrated sulfuric acid (or another suitable acid catalyst)
-
A suitable solvent (e.g., toluene, if using a Dean-Stark trap)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), dissolve ethyl carbamate in the chosen solvent.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops per 10 mmol of ethyl carbamate).
-
Heat the mixture to the desired reaction temperature (e.g., 80 °C).
-
Slowly add the formaldehyde solution dropwise to the stirred reaction mixture over a period of 30-60 minutes.
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.
V. Data Summary and Reference Tables
Table 1: Key Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Ethyl Carbamate | C₃H₇NO₂ | 89.09 | 182-185 | 48-50 |
| Formaldehyde | CH₂O | 30.03 | -19 | -92 |
| This compound | C₇H₁₄N₂O₄ | 190.20 | - | - |
Table 2: Typical Reaction Parameters for Optimization
| Parameter | Range | Rationale for Optimization |
| Ethyl Carbamate : Formaldehyde Molar Ratio | 1.8:1 to 2.5:1 | To maximize the formation of the desired product and minimize unreacted starting materials and side products. |
| Catalyst Concentration (mol% relative to ethyl carbamate) | 1 - 5% | To ensure a sufficient reaction rate without promoting excessive side reactions.[1] |
| Reaction Temperature (°C) | 60 - 100 °C | To balance the reaction rate against the potential for byproduct formation and decomposition. |
| Reaction Time (hours) | 2 - 8 hours | To allow the reaction to proceed to completion, as monitored by analytical techniques. |
VI. References
-
U.S. Food and Drug Administration. (2024, March 5). Ethyl Carbamate. FDA. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Alcohol Consumption and Ethyl Carbamate. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 96. [Link]
-
ResearchGate. (n.d.). How to recrystallize an oily compound after column chromatography?[Link]
-
Royal Society of Chemistry. (2020). Effective synthesis of diethyl carbonate over Mg–Y composite oxides via alcoholysis of ethyl carbamate. New Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Effect on operating parameters on DEC yield (blue diamond), EC...[Link]
-
Pendidikan Kimia. (2014). Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Journal of Chemical Education. [Link]
-
Google Patents. (n.d.). CN100349861C - Ethyl carbamate and its preparation method.
-
ResearchGate. (n.d.). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. [Link]
-
ResearchGate. (n.d.). Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. [Link]
-
SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. [Link]
-
YouTube. (2025, July 23). Advances in Chemical Purity Assignment | qNMR Workshop. [Link]
-
YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. [Link]
-
ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. [Link]
-
ResearchGate. (n.d.). Effect of catalyst concentration on methyl ester yield (alcohol to oil...). [Link]
-
Google Patents. (n.d.). WO2013177645A1 - Distillation process for reducing ethyl carbamate contamination in alcoholic beverages.
-
Royal Society of Chemistry. (n.d.). Readily-fabricated supported MgO catalysts for efficient and green synthesis of diethyl carbonate from ethyl carbamate and ethanol. [Link]
-
Carleton College. (2009, April 6). Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. [Link]
-
YouTube. (2020, March 24). Recrystallisation Demo - Purification of Organic Solids - OUT-TAKE at the end![Link]
-
ResearchGate. (n.d.). Effect of catalyst concentration on the yield of biodiesel produced.... [Link]
-
IARC Publications. (n.d.). ETHYL CARBAMATE 1. Exposure Data. [Link]
-
ResearchGate. (n.d.). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. [Link]
-
ResearchGate. (n.d.). Condensation Reaction of Methyl N-Phenylcarbamate with Formaldehyde over Hβ Catalyst. [Link]
-
Google Patents. (n.d.). CN103012183A - Preparation method of N,-N-diethyl-formamide.
-
ScienceDirect. (n.d.). A catalyst-free novel synthesis of diethyl carbonate from ethyl carbamate in supercritical ethanol. [Link]
Sources
Technical Support Center: Optimization of Temperature and Catalysts for Carbamate Synthesis
Welcome to the Technical Support Center for Carbamate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions, specifically temperature and catalyst selection. Our goal is to provide you with practical, field-tested insights to troubleshoot common issues and enhance the efficiency and yield of your carbamate synthesis experiments.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions based on established scientific principles.
Issue 1: Low or No Carbamate Yield
Question: I am not observing any significant formation of my desired carbamate product. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in carbamate synthesis is a common issue that can stem from several factors, ranging from suboptimal reaction conditions to catalyst inefficiency.
Potential Causes & Solutions:
-
Inadequate Temperature:
-
Problem: The reaction temperature may be too low to overcome the activation energy of the reaction. Carbamate formation, especially from CO2, can be thermodynamically limited.[1]
-
Solution: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress at each step using an appropriate analytical technique like TLC, GC-MS, or HPLC.[2][3][4][5] Be aware that excessively high temperatures can lead to side reactions or decomposition.[6] For instance, some carbamates can thermally decompose at elevated temperatures.[7]
-
-
Catalyst Inactivity or Incompatibility:
-
Problem: The chosen catalyst may not be suitable for your specific amine and carbon source. Catalyst activity is highly dependent on the substrates and reaction conditions.
-
Solution:
-
Catalyst Screening: If using a catalyst, perform a screening of different catalyst types. For the synthesis from CO2 and amines, options include organic bases (e.g., DBU, TMG), metal oxides (e.g., CeO2), and various metal complexes.[8][9][10][11] Heterogeneous catalysts, like γ-alumina-supported nickel oxide, have shown good performance and offer the advantage of easier separation.[12]
-
Catalyst Loading: Optimize the catalyst loading. Too little catalyst will result in a slow reaction, while an excess can sometimes lead to unwanted side reactions.
-
Catalyst Deactivation: Consider the possibility of catalyst deactivation by impurities in your starting materials or by-products like water.[1] Ensure your reagents and solvents are dry.
-
-
-
Suboptimal Pressure (for CO2-based synthesis):
-
Problem: When using carbon dioxide as a reactant, the pressure can significantly influence both conversion and selectivity.[13]
-
Solution: The effect of CO2 pressure can be complex. In some systems, increasing pressure enhances the concentration of dissolved CO2, favoring the reaction. However, very high pressures can sometimes inhibit the reaction by forming less nucleophilic species. It is recommended to screen a range of pressures (e.g., from atmospheric to 50 bar) to find the optimal condition for your specific reaction.[14]
-
-
Poor Solvent Choice:
-
Problem: The solvent plays a crucial role in stabilizing intermediates and influencing reaction kinetics. The formation of the initial carbamic acid or carbamate anion is highly solvent-dependent.[15]
-
Solution: Polar aprotic solvents like DMF or DMSO can favor the formation of carbamic acids, while nonpolar solvents may be suitable for other reaction pathways.[12][15] If you suspect solvent incompatibility, try screening a panel of solvents with varying polarities.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired carbamate, but I am also observing a high percentage of side products. How can I improve the selectivity?
Answer:
The formation of side products is a common challenge in carbamate synthesis. The nature of these byproducts depends on your starting materials and reaction conditions.
Common Side Products & Mitigation Strategies:
-
N-Alkylation and Overalkylation:
-
Problem: When using alkyl halides in the synthesis, the amine starting material or the carbamate product can undergo N-alkylation, leading to impurities.[16][17] This is especially prevalent at higher temperatures.[6]
-
Solution:
-
Temperature Control: Lowering the reaction temperature can often disfavor the N-alkylation pathway.[16]
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the alkylating agent can promote overalkylation.[16]
-
Catalyst Choice: Certain catalysts can enhance selectivity towards carbamate formation. For example, some protocols have shown that specific catalysts can suppress undesired side reactions.[14]
-
-
-
Urea Formation:
-
Problem: In reactions involving amines, especially with certain carbonyl sources, the formation of symmetrical or unsymmetrical ureas can be a competitive side reaction.[16][18]
-
Solution:
-
Reaction Conditions: Modifying the reaction temperature and catalyst can shift the equilibrium away from urea formation.
-
Alternative Reagents: If urea formation is persistent, consider alternative synthetic routes, such as those employing chloroformates or dialkyl carbonates, which may offer better selectivity under optimized conditions.[17]
-
-
-
Isocyanurate Formation (in isocyanate-based routes):
-
Problem: The trimerization of isocyanates to form isocyanurates is a common side reaction, particularly at elevated temperatures or in the presence of certain catalysts.[16]
-
Solution: Maintain strict temperature control and choose a catalyst that selectively promotes the reaction of the isocyanate with the alcohol or amine.[16]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the optimization of temperature and catalysts in carbamate synthesis.
Q1: How do I determine the optimal temperature for my carbamate synthesis?
A1: The optimal temperature is a balance between reaction rate and selectivity. A systematic approach is recommended:
-
Literature Review: Start by reviewing literature for similar reactions to get a reasonable starting temperature range.
-
Incremental Screening: Begin your experiment at the lower end of the identified range and gradually increase the temperature in controlled increments (e.g., 10°C).
-
Reaction Monitoring: At each temperature, monitor the reaction progress and the formation of byproducts over time using a suitable analytical method (TLC, GC, HPLC, NMR).[2][3][4][5]
-
Data Analysis: Plot the yield of your desired carbamate and the percentage of major impurities as a function of temperature. The optimal temperature will be the one that provides the highest yield of the desired product with the lowest level of impurities in a reasonable timeframe.
Q2: What are the key differences between homogeneous and heterogeneous catalysts for carbamate synthesis, and how do I choose between them?
A2:
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| State | Dissolved in the reaction medium | Solid phase, separate from the reaction mixture |
| Activity/Selectivity | Often exhibit high activity and selectivity due to well-defined active sites. | Can be highly active and selective, but mass transfer limitations can sometimes be a factor.[19] |
| Separation | Can be difficult to separate from the product, often requiring extraction or distillation. | Easily separated by filtration, simplifying product purification.[12] |
| Reusability | Generally not reusable. | Often reusable, which can be more cost-effective and environmentally friendly.[20] |
| Examples | Organic bases (DBU, TMG), metal complexes.[8][9] | Metal oxides on supports (e.g., NiO/Al2O3), zeolites, polymer-supported catalysts.[12][14][20] |
How to Choose:
-
For ease of purification and catalyst recycling, especially on a larger scale, a heterogeneous catalyst is often preferred. [12][20]
-
For initial small-scale screening and mechanistic studies where high activity is paramount and separation is less of a concern, a homogeneous catalyst might be a good starting point.
Q3: Can the solvent choice influence the optimal temperature of my reaction?
A3: Absolutely. The solvent can significantly impact the reaction kinetics and, therefore, the optimal temperature. A solvent that effectively solvates the transition state can lower the activation energy, potentially allowing the reaction to proceed at a lower temperature. Conversely, a poor solvent choice might necessitate a higher temperature to achieve a reasonable reaction rate. For example, polar aprotic solvents can stabilize charged intermediates in carbamate formation, which may affect the optimal temperature.[15] Therefore, it is advisable to re-optimize the temperature if you change the solvent system.
Q4: My reaction seems to be stalled. Could it be an equilibrium issue?
A4: Yes, carbamate formation, particularly from CO2, is often a reversible reaction.[21] If your reaction appears to have stalled with a significant amount of starting material remaining, you may have reached equilibrium. To drive the reaction forward, you can try:
-
Removing a Byproduct: If a byproduct like water is formed, its removal using a dehydrating agent can shift the equilibrium towards the product side.[22]
-
Increasing Reactant Concentration: Increasing the concentration of one of the reactants (if feasible and cost-effective) can also favor product formation.
-
Changing Temperature: The position of the equilibrium is temperature-dependent. You may need to investigate whether a higher or lower temperature favors the products in your specific system.
Visualizations and Protocols
Experimental Workflow: Catalyst Screening for Carbamate Synthesis
Caption: A generalized workflow for screening catalysts in carbamate synthesis.
Decision Tree: Troubleshooting Low Yield
Caption: A decision-making flowchart for troubleshooting low carbamate yields.
References
- Selva, M., et al. (2003). Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure an. CORE.
- Mannisto, J. K., et al. (2021). Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. Catalysis Science & Technology.
-
Jacobsen, E. N., et al. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. Available at: [Link]
-
Shi, Y., et al. (2020). Mechanisms of Catalytic carbamate formation based on Eley–Rideal model. ResearchGate. Available at: [Link]
-
Jacobsen, E. N., et al. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. Available at: [Link]
-
Selva, M., et al. (2003). Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure and Cosolvents and Chemoselectivity. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]
-
Nagy, V., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Available at: [Link]
-
Caplow, M. (1968). Kinetics of Carbamate Formation and Breakdown. ResearchGate. Available at: [Link]
-
Jacobsen, E. N., et al. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. National Institutes of Health. Available at: [Link]
-
McCann, N., et al. (2009). Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution. PubMed. Available at: [Link]
-
Okouchi, H., et al. (2007). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. ResearchGate. Available at: [Link]
-
Caplow, M. (1968). Kinetics of Carbamate Formation and Breakdown. ResearchGate. Available at: [Link]
-
Nagy, V., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Available at: [Link]
-
Benamor, A., et al. (2015). Kinetic of CO 2 absorption and carbamate formation in aqueous solutions of diethanolamine. ResearchGate. Available at: [Link]
-
Weiner, B., et al. (2000). Kinetics and Mechanism of the Reversible Dissociation of Ammonium Carbamate. UreaKnowHow. Available at: [Link]
-
Wang, Y., et al. (2014). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. ResearchGate. Available at: [Link]
-
Jiang, L., et al. (2016). Synthesis of carbamates from amines and N-tosylhydrazones under atmospheric pressure of carbon dioxide without an external base. Organic Chemistry Frontiers. Available at: [Link]
-
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. Reddit. Available at: [Link]
-
Wang, W., et al. (2011). A short review of catalysis for CO2 conversion. ResearchGate. Available at: [Link]
-
ChemistryViews. (2023). CO2-Based Carbamate Synthesis with Polymer-Supported Catalyst. ChemistryViews. Available at: [Link]
-
Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. National Institutes of Health. Available at: [Link]
-
Verma, P., et al. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. The Journal of Physical Chemistry B. Available at: [Link]
-
Hu, J., et al. (2017). Direct synthesis of carbamate from CO2 using a task-specific ionic liquid catalyst. Semantic Scholar. Available at: [Link]
-
Fortman, D. J., et al. (2018). Carbamate thermal decarboxylation for the design of non-isocyanate polyurethane foams. Polymer Chemistry. Available at: [Link]
- Google Patents. (n.d.). CN102449475A - Analysis method of ammonium carbamate aqueous solution and operation method of unreacted gas absorption tank. Google Patents.
-
Feng, J., et al. (2016). Scheme 2. Carbamate Formation and Side Reactions. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. Available at: [Link]
-
Pickering, M. (2021). How Can We Analyze Carbamate Pesticides? YouTube. Available at: [Link]
-
Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carbamate thermal decarboxylation for the design of non-isocyanate polyurethane foams - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
- 9. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. nbinno.com [nbinno.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. chemistryviews.org [chemistryviews.org]
- 21. Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting solubility issues with Diethyl methylenedicarbamate in organic solvents.
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for Diethyl methylenedicarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in organic solvents. Our approach is rooted in fundamental physicochemical principles to provide you with a logical, effective troubleshooting framework.
Section 1: Understanding the Molecule: Physicochemical Profile
Effective troubleshooting begins with understanding the solute. This compound (CAS: 3693-53-6) possesses a unique structure that dictates its solubility behavior. It contains two polar carbamate groups capable of acting as hydrogen bond donors (N-H) and acceptors (C=O), bridged by a methylene group.[1][2] These are flanked by non-polar ethyl ester groups. This duality means its solubility is highly dependent on the solvent's ability to interact with both the polar core and the non-polar termini.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄N₂O₄ | [1][2] |
| Molecular Weight | 190.2 g/mol | [1][2] |
| CAS Number | 3693-53-6 | [1][3] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Predicted LogP (XLogP3) | 0.5 |[2] |
The low LogP value suggests a relatively balanced hydrophilic-lipophilic character, making solvent selection a critical parameter.[2]
Section 2: The Troubleshooting Workflow (Q&A)
This section provides a structured, question-driven approach to guide you from initial solvent selection to resolving persistent solubility issues.
Q1: I'm starting a new experiment. How do I select an initial solvent for this compound?
Answer: The foundational principle of "like dissolves like" is your best starting point.[4][5] Given this compound's structure, solvents with intermediate polarity, particularly polar aprotic solvents, are often the most successful. These solvents can interact with the polar carbamate groups without the steric hindrance or competing hydrogen bonds that protic solvents might present.
We strongly recommend performing a systematic solvent screening with small quantities of your material before committing to a bulk preparation.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 2-5 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 100 µL) from the list in Table 2.
-
Observation (Room Temp): Vortex or agitate each vial for 2-3 minutes. Observe and record if the solid dissolves completely, partially, or not at all.
-
Observation (Heated): For vials where the compound is not fully soluble, warm the mixture gently (e.g., to 40-50 °C), ensuring the temperature is well below the solvent's boiling point. Record any changes in solubility.
-
Selection: Choose the solvent that provides complete dissolution at the lowest volume and temperature for your experimental needs.
Table 2: Solvent Selection Guide for this compound
| Solvent | Type | Relative Polarity | Boiling Point (°C) | Rationale & Expected Outcome |
|---|---|---|---|---|
| Hexane | Non-polar | 0.009 | 69 | Poor: Unlikely to dissolve the polar carbamate core.[6] |
| Toluene | Non-polar (Aromatic) | 0.099 | 111 | Poor to Moderate: May show slight solubility due to aromaticity but generally not ideal.[6] |
| Dichloromethane (DCM) | Polar Aprotic | 0.309 | 40 | Moderate to Good: A common starting point that can often solvate molecules of intermediate polarity.[6] |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | 66 | Good: The ether oxygen can act as a hydrogen bond acceptor, making it a strong candidate.[6] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 0.228 | 77 | Good: Its ester functionality mirrors the ends of the solute, potentially offering good compatibility.[6] |
| Acetone | Polar Aprotic | 0.355 | 56 | Good: A highly polar aprotic solvent that is an excellent choice for initial screening.[6] |
| Acetonitrile (ACN) | Polar Aprotic | 0.460 | 82 | Good: Another strong polar aprotic candidate.[6] |
| Dimethylformamide (DMF) | Polar Aprotic | 0.386 | 153 | Excellent: Often a powerful solvent for amides and carbamates, but its high boiling point can be a drawback.[6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | 189 | Excellent: Typically one of the strongest organic solvents for polar molecules; often used as a last resort.[6] |
| Ethanol / Methanol | Polar Protic | 0.654 / 0.762 | 78 / 65 | Moderate to Good: Can hydrogen bond with the solute, but may be less effective than polar aprotics if the non-polar character of the solvent backbone interferes.[6] |
Section 3: Advanced Troubleshooting: When Initial Solvents Fail
Q2: My compound won't dissolve sufficiently in my chosen single solvent. What's my next step?
Answer: When a single solvent is inadequate, a systematic escalation of techniques is necessary. Do not immediately jump to the most aggressive method. The following workflow diagram illustrates a logical progression to solve most solubility challenges.
Caption: Logical workflow for troubleshooting solubility issues.
Q3: How can I use temperature to improve solubility?
Answer: For most organic solids, solubility increases with temperature.[4] The added thermal energy increases the kinetic energy of the solvent molecules and helps overcome the solute's crystal lattice energy—the forces holding the molecules together in a solid state.
CAUTION: Always be mindful of the thermal stability of this compound and the boiling point of your solvent. Work in a well-ventilated fume hood and eliminate all potential ignition sources.[7][8]
Experimental Protocol: Controlled Heating for Dissolution
-
Add the solid and solvent to a flask equipped with a magnetic stir bar and a reflux condenser.
-
Begin stirring to create a slurry.
-
Gently warm the flask in a water or oil bath, increasing the temperature in 5-10 °C increments.
-
Hold at each temperature for several minutes, observing for dissolution.
-
Do not exceed 75% of the solvent's boiling point unless you are intentionally refluxing.
-
Once dissolved, you can attempt to cool the solution slowly. If it remains in solution at your target experimental temperature, you have been successful. If it precipitates, you have created a supersaturated solution and may need a co-solvent.
Q4: What is a co-solvent system and how do I develop one?
Answer: A co-solvent system uses a mixture of two or more miscible solvents to create a medium with finely tuned polarity.[9] This is highly effective for compounds like this compound that have both polar and non-polar regions. A common strategy is to dissolve the compound in a small amount of a "strong" polar solvent (like DMF or DMSO) and then dilute this mixture with a less polar "weak" solvent that is more compatible with your experiment.
Experimental Protocol: Developing a Co-Solvent System
-
Identify a "good" solvent where the compound is highly soluble (e.g., Acetone, THF) and a "poor" solvent in which it is less soluble but which is miscible with the good solvent (e.g., Toluene or Hexane).
-
Dissolve the compound in the minimum required volume of the "good" solvent.
-
While stirring vigorously, slowly add the "poor" solvent dropwise from a burette or syringe pump.
-
Observe for the first sign of persistent cloudiness or precipitation. This point approximates the boundary of solubility for that solvent ratio.
-
Replicate the experiment but stop the addition of the "poor" solvent just before this precipitation point to obtain a stable solution.
Q5: Will reducing the particle size help?
Answer: Yes, but it's important to understand the mechanism. Reducing particle size by grinding (micronization) or sonication increases the surface area available for the solvent to act upon.[4][9] This dramatically increases the rate of dissolution but does not change the thermodynamic equilibrium solubility. It is an excellent technique for kinetically slow dissolutions but will not help if the compound is truly insoluble at the target concentration.
Experimental Protocol: Aiding Dissolution with Sonication
-
Prepare a slurry of the compound in the chosen solvent or co-solvent system in a vial or flask.
-
Place the vessel in a bath sonicator.
-
Sonicate in short bursts (e.g., 5-10 minutes), allowing the sample to rest in between to prevent excessive heating.
-
Visually inspect for dissolution.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Why is my this compound precipitating out of solution over time, even after it initially dissolved? This is likely due to the formation of a supersaturated solution, especially if you used heating to achieve dissolution. As the solution cools, its capacity to hold the solute decreases, leading to precipitation. Other causes can include slow evaporation of a more polar co-solvent or absorption of atmospheric moisture, changing the solvent composition.
FAQ 2: I've dissolved the compound, but my reaction is slow. Could solubility still be the issue? Absolutely. The compound may appear dissolved, but the actual dissolved concentration might be at the saturation limit and too low for an efficient reaction rate.[4] If a reaction consumes the dissolved solute, more material will dissolve to maintain equilibrium, but this can be a very slow process. Consider increasing the solvent volume or using a co-solvent system to achieve a higher initial concentration.
FAQ 3: Are there any safety concerns I should be aware of when heating solvents? Yes. Always work in a properly functioning fume hood. Use a heating mantle or a water/oil bath with a temperature controller; never heat flammable organic solvents with an open flame.[10] Ensure any glassware assembly is securely clamped and, if heating a closed system, that it is properly vented to avoid pressure buildup.
FAQ 4: The compound dissolves well in DMSO, but it's incompatible with my downstream chemistry. What should I do? This is a classic challenge. The recommended strategy is to create a highly concentrated stock solution in DMSO and then dilute it into your primary reaction solvent.[11] You must first confirm that the two solvents are miscible and that the final, very low concentration of DMSO (often <1%) will not interfere with your reaction. This allows you to leverage the high solvating power of DMSO without fundamentally changing your reaction medium.
References
-
Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19407, this compound. Retrieved from [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]
-
Chemicalbridge. (n.d.). This compound. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2016). What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography? Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: diethylmethylbenzenediamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Diethyl carbonate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82348, C,C'-Diethyl N,N'-(methylenedi-4,1-phenylene)bis(carbamate). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7766, Diethyl Carbonate. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C7H14N2O4 | CID 19407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound,3693-53-6-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. ijmsdr.org [ijmsdr.org]
- 10. fishersci.com [fishersci.com]
- 11. reddit.com [reddit.com]
Identifying and minimizing side products in Diethyl methylenedicarbamate reactions.
Welcome to the technical support center for Diethyl Methylenedicarbamate (DEMC). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing DEMC in their synthetic workflows. Here, we address common challenges and provide in-depth troubleshooting strategies to help you identify and minimize side products, ensuring the optimal outcome for your experiments. Our approach is rooted in a deep understanding of the underlying reaction mechanisms, offering you not just solutions, but the rationale behind them.
Introduction to this compound Reactivity
This compound (C₇H₁₄N₂O₄) is a versatile reagent, often employed as a formaldehyde equivalent or a precursor for in situ generation of N-acyliminium ions.[1] These reactive intermediates are powerful electrophiles, enabling a variety of carbon-carbon and carbon-heteroatom bond formations. However, the high reactivity of these intermediates can also lead to the formation of undesired side products. This guide will walk you through the identification of these byproducts and provide actionable protocols to mitigate their formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing the formation of multiple byproducts in my Mannich-type reaction using this compound. What are the likely side products and how can I suppress them?
A1: Understanding the Side Reactions
In a typical Mannich-type reaction, DEMC serves as a precursor to an electrophilic iminium ion.[2] However, several side reactions can occur, leading to a complex product mixture.
Common Side Products:
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Over-alkylation Products: The initial Mannich product, a β-amino carbonyl compound, can sometimes react further with the iminium ion generated from DEMC, leading to di- or even tri-alkylation of the nucleophile.[3] This is particularly prevalent if the nucleophile has multiple acidic protons.
-
Self-Condensation Products: Under certain conditions, the enolizable carbonyl compound can undergo self-condensation (an aldol reaction) instead of reacting with the iminium ion.
-
Enamine Formation: Deprotonation of the N-acyliminium ion can lead to the formation of a stable enecarbamate, which may be unreactive or participate in undesired cycloaddition reactions.
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of the N-acyliminium ion back to the corresponding amine and carbonyl compounds, reducing the overall yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting logic for Mannich-type reactions.
Detailed Troubleshooting Steps:
| Issue | Causality | Recommended Action |
| Low Conversion of Starting Materials | Insufficient activation of DEMC to form the N-acyliminium ion. | 1. Optimize Acid Catalyst: Screen different Lewis or Brønsted acids (e.g., BF₃·OEt₂, TiCl₄, TFA).[4] 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for decomposition. 3. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. |
| Formation of Over-alkylation Products | The initial product is more reactive than the starting nucleophile, or an excess of DEMC is used. | 1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nucleophilic component. 2. Slow Addition: Add the solution of DEMC and the amine slowly to the solution of the nucleophile. 3. Lower Temperature: Running the reaction at a lower temperature can increase selectivity. |
| Aldol Self-Condensation of Nucleophile | The conditions favor the reaction of the enolate with another molecule of the carbonyl compound. | 1. Pre-formation of Iminium Ion: React DEMC with the amine and catalyst at a low temperature before adding the carbonyl compound. 2. Choice of Base/Catalyst: Use a non-nucleophilic base or a milder catalyst that does not promote self-condensation. |
| Hydrolysis of Intermediates | Presence of water in the reaction mixture. | 1. Use Dry Solvents and Reagents: Dry solvents over appropriate drying agents and use freshly distilled reagents. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering. |
Q2: My reaction is sluggish and I suspect the N-acyliminium ion is not forming efficiently. How can I promote its generation while avoiding side reactions?
A2: Optimizing N-Acyliminium Ion Formation
The efficient generation of the N-acyliminium ion is critical for the success of your reaction. The choice of catalyst and reaction conditions plays a pivotal role.
Key Considerations:
-
Catalyst Selection: Both Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) and Brønsted acids (e.g., trifluoroacetic acid, camphorsulfonic acid) can be used to generate N-acyliminium ions. The optimal choice depends on the specific substrates.[4]
-
Solvent Effects: The polarity of the solvent can influence the stability and reactivity of the iminium ion. Aprotic solvents of varying polarity (e.g., dichloromethane, acetonitrile, THF) should be screened.
-
Temperature Control: While higher temperatures can accelerate the formation of the iminium ion, they can also promote decomposition and side reactions. It is often beneficial to form the iminium ion at a low temperature (-78 °C to 0 °C) before proceeding with the reaction.
Experimental Protocol: Stepwise Generation of the N-Acyliminium Ion
-
To a solution of this compound (1.0 equiv) and the secondary amine (1.0 equiv) in anhydrous dichloromethane (DCM) at -20 °C under an inert atmosphere, add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise.
-
Stir the mixture at -20 °C for 30 minutes to allow for the formation of the N-acyliminium ion.
-
In a separate flask, prepare a solution of the nucleophile in anhydrous DCM.
-
Slowly add the solution of the nucleophile to the pre-formed N-acyliminium ion solution at -20 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Stepwise protocol for N-acyliminium ion reaction.
Q3: I am concerned about the potential for oligomerization of this compound. Is this a common issue and how can it be prevented?
A3: Minimizing Oligomerization
Due to its bifunctional nature, this compound has the potential to undergo self-condensation or oligomerization, especially under harsh acidic conditions or at elevated temperatures. This can lead to the formation of intractable polymeric material and a significant reduction in the yield of the desired product.
Preventative Measures:
-
Controlled Stoichiometry: Ensure that the nucleophile and the amine are present in the reaction mixture to trap the generated N-acyliminium ion, preventing it from reacting with another molecule of DEMC.
-
Low Temperature: As with many side reactions, lower temperatures can help to control the reactivity and favor the desired intermolecular reaction over oligomerization.
-
Order of Addition: Adding the DEMC solution slowly to a mixture of the amine and nucleophile can help to maintain a low concentration of the reactive intermediate, thus minimizing self-reaction.
Q4: What are the best analytical methods for identifying and quantifying side products in my this compound reaction?
A4: Analytical Techniques for Reaction Monitoring
A robust analytical strategy is essential for effective troubleshooting. A combination of techniques is often necessary to fully characterize the reaction mixture.
Recommended Analytical Workflow:
-
Thin-Layer Chromatography (TLC): Use TLC for rapid, qualitative monitoring of the reaction progress. It can help you visualize the consumption of starting materials and the formation of the main product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for quantitative analysis. Developing an HPLC method allows you to determine the relative concentrations of all components in the reaction mixture and calculate the yield of your desired product accurately.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown side products. The mass-to-charge ratio of the byproducts can provide crucial information about their molecular weight and elemental composition, aiding in their structural elucidation. For carbamate analysis, LC-MS/MS is a particularly powerful technique.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can be a useful analytical tool. However, many carbamates are thermally labile, so derivatization may be necessary.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: After isolation, ¹H and ¹³C NMR spectroscopy are essential for the definitive structural characterization of both the desired product and any significant side products.
Table: Comparison of Analytical Techniques
| Technique | Primary Use | Advantages | Limitations |
| TLC | Reaction monitoring | Fast, inexpensive, simple | Qualitative, low resolution |
| HPLC | Quantification, purity analysis | Quantitative, high resolution, suitable for non-volatile compounds | Requires method development |
| LC-MS | Identification of unknowns | Provides molecular weight information, high sensitivity | Can be complex to interpret, requires specialized equipment |
| GC-MS | Analysis of volatile compounds | High resolution for volatile compounds | Not suitable for thermally labile compounds like many carbamates |
| NMR | Structural elucidation | Provides detailed structural information | Requires pure samples, lower sensitivity than MS |
Concluding Remarks
Successfully employing this compound in organic synthesis requires a proactive approach to identifying and mitigating potential side reactions. By understanding the underlying chemistry of N-acyliminium ions and implementing the troubleshooting strategies outlined in this guide, you can significantly improve the efficiency and selectivity of your reactions. Should you require further assistance, please do not hesitate to contact our technical support team.
References
-
Chemistry Steps. (n.d.). Side Products of the Mannich Reaction. Retrieved from [Link]
-
SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mannich Reaction. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Formaldehyde surrogates in multicomponent reactions. Retrieved from [Link]
-
ResearchGate. (2010). Towards Simplifying the Chemistry of N -Acyliminium Ions: A One-Pot Protocol for the Preparation of 5-Acetoxy Pyrrolidin-2-ones and 2-Acetoxy N -Alkoxycarbonyl Pyrrolidines from Imides. Retrieved from [Link]
-
ResearchGate. (2007). Analysis of ethyl carbamate in Korean soy sauce using high-performance liquid chromatography with fluorescence detection or tandem mass spectrometry and gas chromatography with mass spectrometry. Retrieved from [Link]
-
ACS Publications. (2004). Toward Improving the Chemistry of N-Acyliminium Ions: Nucleophilic Substitution Reactions of Pyrrolidinone Derivatives with Trialkylsilyl Nucleophiles Catalyzed by Triisopropylsilyltrifluoromethane Sulfonate (TIPSOTf). Retrieved from [Link]
-
PMC. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Decarbonative routes to generate N-acyliminium ion intermediates for the synthesis of 3-substituted isoindolinones via an intermolecular amidoalkylation reaction. Retrieved from [Link]
-
Queen's University Belfast Research Portal. (2022). Recent advances in the catalytic generation of N-acyliminium ions and subsequent applications. Retrieved from [Link]
Sources
- 1. This compound | C7H14N2O4 | CID 19407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispec.co.th [scispec.co.th]
Technical Support Center: Purification of Crude Diethyl Methylenedicarbamate
Welcome to the technical support center for the purification of crude Diethyl methylenedicarbamate (DEM). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. Our focus is on the causality behind experimental choices to ensure you can adapt and optimize these protocols for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound, and why?
A1: Understanding the potential impurities is critical for designing an effective purification strategy. The impurities present in your crude this compound (also known as N,N'-Methylenebis(ethyl carbamate)) will largely depend on the synthetic route employed. A common method for synthesizing related carbamates involves the reaction of urea with ethanol to form ethyl carbamate, which can then be reacted with a methylene source.[1][2]
Therefore, your crude product may contain:
-
Unreacted Starting Materials: Ethyl carbamate is a common precursor and may be present if the reaction has not gone to completion.
-
Side-Products: Oligomeric or polymeric species may form from the reaction of the methylene source with ethyl carbamate.
-
Residual Solvents: The solvent used in the reaction (e.g., ethanol, toluene) will likely be present.
-
Catalyst Residues: If a catalyst was used, it may need to be removed.
Q2: What is the most common and effective method for purifying crude this compound?
A2: For many solid organic compounds like this compound, recrystallization is often the most effective and scalable purification method.[3] This technique relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[4] The goal is to find a solvent that dissolves the crude product at an elevated temperature but in which the desired compound has low solubility at cooler temperatures, while the impurities remain dissolved.[4]
Q3: How do I select the best solvent for the recrystallization of this compound?
A3: The principle of "like dissolves like" is your primary guide here.[4] this compound (C₇H₁₄N₂O₄) is a relatively polar molecule due to the presence of two carbamate functional groups. Therefore, polar solvents are a good starting point for your screening.
A systematic approach to solvent screening is recommended:
-
Single Solvent Systems: Start with moderately polar solvents. Ethanol and ethyl acetate are excellent candidates. Test the solubility of a small amount of your crude product in these solvents at room temperature and then upon heating. An ideal solvent will show poor solubility at room temperature but high solubility at its boiling point.[3]
-
Mixed Solvent Systems (Solvent Pairs): If a single solvent does not provide adequate separation, a mixed solvent system can be very effective.[4] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[5] The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the point of saturation).[6]
A good starting point for a mixed solvent system for this compound could be ethanol/water or ethyl acetate/hexanes.
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use with DEM |
| Ethanol | 78 | Polar | The carbamate groups suggest good solubility in hot ethanol. |
| Ethyl Acetate | 77 | Moderately Polar | Another good option due to its polarity. |
| Water | 100 | Very Polar | Can be used as an anti-solvent with a miscible polar organic solvent like ethanol. |
| Hexanes | 69 | Non-polar | A common anti-solvent to use with more polar solvents like ethyl acetate. |
Q4: My product is "oiling out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.
Here are some troubleshooting steps:
-
Add more solvent: This will decrease the saturation of the solution.
-
Lower the crystallization temperature: Allow the solution to cool more slowly.
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal can induce crystallization.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the cold solvent.- Too much solvent was used. | - Choose a solvent in which your compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| No Crystals Form Upon Cooling | - The solution is not saturated.- The compound is highly soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- If using a single solvent, try adding an anti-solvent.- Cool the solution in an ice bath. |
| Crystals are Colored | - Colored impurities are co-precipitating. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb your product. |
| Purification by Recrystallization is Ineffective | - Impurities have very similar solubility profiles to the product. | - Consider alternative purification methods such as vacuum distillation or column chromatography. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale trials.
Workflow for Recrystallization
Caption: A typical workflow for the recrystallization of a solid organic compound.
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Crystallization: As the solution cools, pure this compound should crystallize out. If no crystals form, try inducing crystallization by scratching the inside of the flask or adding a seed crystal.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Vacuum Distillation
If your crude product contains non-volatile impurities, vacuum distillation may be an effective purification method.
Decision Tree for Purification Method
Sources
- 1. CN1865241A - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]
- 2. CN100349861C - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. rubingroup.org [rubingroup.org]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Stability and storage conditions for Diethyl methylenedicarbamate.
Technical Support Center: Diethyl Methylenedicarbamate
Welcome to the comprehensive technical guide for this compound (CAS: 3693-53-6). This document serves as a centralized resource for researchers, scientists, and drug development professionals, providing in-depth information on the stability and optimal storage conditions for this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot potential issues related to compound handling and storage.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
The optimal storage condition for solid this compound is in a tightly sealed container, kept in a dry environment at 2-8°C.[1] For long-term storage, maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent potential degradation from moisture and atmospheric components. The storage area should be well-ventilated and away from heat and sources of ignition.
Q2: How should I handle a new shipment of this compound?
Upon receipt, inspect the container for any damage that may have compromised its seal. Before opening, it is crucial to allow the container to equilibrate to room temperature. This prevents atmospheric moisture from condensing on the cold solid, which is important as carbamates can be moisture-sensitive. Always handle the compound in a well-ventilated area or under a chemical fume hood.[2] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[3][4]
Q3: Is this compound sensitive to light or air?
While specific photostability data for this compound is not extensively documented, it is a standard best practice for complex organic molecules to minimize exposure to light. Storing the compound in an amber glass vial or in a dark location is a prudent measure. The primary atmospheric concern is moisture, which can lead to hydrolysis of the carbamate linkages. While the compound is considered chemically stable under standard room temperature conditions, excluding air (oxygen) by storing under an inert gas can further ensure long-term stability.
Q4: Can I prepare stock solutions of this compound and store them? If so, under what conditions?
While preparing fresh solutions for each experiment is the gold standard, stock solutions can be prepared. However, the stability of this compound in solution is highly dependent on the solvent, concentration, and storage temperature. Carbamates as a class can be susceptible to hydrolysis, a process that can be accelerated in aqueous or protic solvents.
If you must store solutions, use a dry, aprotic solvent. We recommend aliquoting the solution into single-use volumes to avoid repeated freeze-thaw cycles and minimize contamination. A study on other carbamates demonstrated that storage at -20°C provided excellent stability over a one-month period.[5] It is imperative to perform a stability study for your specific solvent and storage conditions to validate the solution's integrity over time.
Q5: What is the expected shelf life of this compound?
The shelf life is directly tied to the storage conditions. When stored as a solid under the recommended conditions (2-8°C, dry, tightly sealed), the compound is expected to remain stable for an extended period. However, exposure to suboptimal conditions such as high humidity, elevated temperatures, or frequent container opening will significantly shorten its effective life.
Table 1: Summary of Recommended Storage Conditions & Stability Considerations
| Parameter | Solid Compound | In Solution (General Guidance) | Rationale & Causality |
| Temperature | 2-8°C[1] | ≤ -20°C[5] | Lower temperatures reduce the rate of potential degradation reactions. |
| Atmosphere | Dry; Inert gas (Ar, N₂) recommended for long-term | Dry; Inert gas (Ar, N₂) | Prevents moisture-driven hydrolysis of the carbamate functional groups. |
| Light Exposure | Store in dark/amber vial | Store in dark/amber vial | Minimizes risk of potential photodegradation, a common pathway for organic molecules. |
| Container | Tightly sealed, appropriate material | Tightly sealed, appropriate material | Prevents contamination and exposure to atmospheric moisture and oxygen.[2] |
| Expected Stability | High | Lower than solid; must be validated | The presence of a solvent, especially protic ones, can facilitate degradation pathways. |
Troubleshooting Guide: Stability-Related Issues
This guide provides a logical framework for diagnosing experimental problems that may be linked to the stability of this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
If you observe variability in your assays, compound integrity should be a primary suspect.
-
Step 1: Audit Storage Conditions: Verify that the compound has been consistently stored under the recommended conditions (2-8°C, dry, sealed). Check storage logs if available.
-
Step 2: Check Compound Age & Handling: How old is the current stock? Was it handled correctly (e.g., equilibrated before opening)? Have multiple users accessed the same bottle?
-
Step 3: Run a Control Experiment: If possible, compare the performance of your current stock against a new, unopened lot of this compound. A significant difference in activity points towards degradation of the older stock.
-
Step 4: Analytical Verification: For definitive proof, analyze the compound's purity via methods like HPLC (to check for degradation products), LC-MS (to identify impurities), or ¹H-NMR (to confirm structural integrity).
Issue 2: The solid compound has changed in appearance (e.g., discoloration, clumping).
Any change in the physical appearance of a chemical is a red flag for degradation or contamination.
-
Causality: Clumping or hardening is often a sign of moisture absorption. Discoloration can indicate the formation of degradation byproducts.
-
Recommendation: Do not use the compound. The presence of impurities, even in small amounts, can drastically alter experimental outcomes. Procure a fresh supply of the compound. Using a compromised reagent invalidates experimental data and wastes valuable time and resources.
Diagram 1: Experimental Troubleshooting Workflow
This diagram outlines a logical process for determining if compound stability is the root cause of experimental issues.
Caption: Recommended workflow for handling this compound upon receipt.
References
-
Cooling Tower Chemicals - CARBAMATE. (2009-05-21). 6
-
ChemScene. This compound | 3693-53-6. 1
-
Sigma-Aldrich. (2025-07-30). SAFETY DATA SHEET. Link
-
Restek. (2024-08-23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Link
-
Sigma-Aldrich. (2025-04-24). SAFETY DATA SHEET. Link
-
Chemos GmbH & Co.KG. Safety Data Sheet: Methyl carbamate. Link
-
Fisher Scientific. (2025-12-18). SAFETY DATA SHEET. Link
-
BenchChem. Personal protective equipment for handling Methyl carbamate-d3. Link
-
Angene Chemical. (2021-05-01). Safety Data Sheet. Link
-
Global Substance Registration System (GSRS). This compound. Link
-
Derouiche, A., & Driss, M.R. (2006). Stability of carbamate and organophosphorus pesticides under different storage conditions. JOURNAL of the Tunisian Chemical Society, 8, 127-135. Link
Sources
Technical Support Center: Optimizing Reagent Addition to Control Reaction Kinetics
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the control of reaction kinetics through strategic reagent addition. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the fundamental reasoning behind them, ensuring your experiments are both successful and reproducible.
Introduction: The Art and Science of Reagent Addition
Controlling the rate of a chemical reaction is paramount to achieving desired outcomes, such as maximizing product yield, minimizing impurities, and ensuring process safety.[1][2][3] The method and rate of reagent addition are powerful tools in a chemist's arsenal to steer a reaction down a desired pathway. This guide will address common challenges and questions that arise during this critical experimental phase.
Frequently Asked Questions (FAQs)
Q1: My reaction is experiencing a thermal runaway. How can I mitigate this by adjusting reagent addition?
A1: A thermal runaway occurs when the heat generated by an exothermic reaction exceeds the rate of heat removal, leading to a dangerous acceleration of the reaction rate.[4][5] Controlled, slow addition of the limiting or most reactive reagent is a primary strategy to manage the reaction exotherm.[6]
Causality: By adding the reagent slowly, you are essentially controlling the concentration of the limiting reactant at any given moment. This directly influences the reaction rate (which is dependent on reactant concentrations) and, consequently, the rate of heat generation.[7] This allows the reactor's cooling system to dissipate the heat as it is produced, maintaining a stable temperature.[5]
Troubleshooting Protocol:
-
Identify the Limiting/Most Reactive Reagent: This is the reagent that, when added, initiates the significant heat release.
-
Employ Slow, Controlled Addition: Utilize a syringe pump or a dosing pump for precise and consistent addition.[8][9]
-
Monitor Internal Temperature: Always use a thermocouple or probe to monitor the internal reaction temperature, as it can differ significantly from the bath temperature.[10]
-
Establish Safety Overrides: Modern lab automation software can be programmed to stop the addition if the internal temperature exceeds a set safety limit.[9]
-
Consider Staged Addition or Dilution: Introducing the reagent in portions (staged) or in a diluted form can also effectively manage the heat generation rate.[11]
Q2: I'm observing poor product selectivity and the formation of multiple side products. How can reagent addition strategy help?
A2: Poor selectivity often arises from competing reaction pathways, where the desired reaction and undesired side reactions have different kinetic profiles.[12][13] The rate of reagent addition can be a critical factor in favoring the kinetics of the desired reaction.
Causality: Many side reactions have a different reaction order with respect to the added reagent than the desired reaction. For instance, if an undesired dimerization reaction is second-order with respect to the added reagent, maintaining a low concentration of this reagent through slow addition will disproportionately slow down the side reaction compared to a first-order desired reaction. This is a fundamental principle of kinetic versus thermodynamic control.[13]
Workflow for Optimizing Selectivity:
Caption: Decision workflow for improving reaction selectivity.
Experimental Protocol: Optimizing Addition Rate
-
Baseline Experiment: Run the reaction with a single, rapid addition of the reagent and analyze the product distribution.
-
Slow Addition Experiment: Set up a syringe pump to add the same reagent over a prolonged period (e.g., several hours).
-
Analysis: Compare the product-to-impurity ratio from both experiments. A significant improvement in the slow addition experiment confirms that maintaining a low reagent concentration is key.
-
Optimization: Further refine the addition rate and reaction temperature to maximize selectivity.[14]
Q3: When scaling up my reaction from lab to pilot plant, the yield has dropped significantly. What role does reagent addition play in this?
A3: Scale-up issues are very common and often related to changes in physical parameters like heat and mass transfer.[6][15][16] The way a reagent is added and mixed becomes much more critical at a larger scale.
Causality: In a large reactor, the surface-area-to-volume ratio is much lower than in laboratory glassware.[6] This means heat dissipation is less efficient. Furthermore, achieving homogenous mixing in a large volume is more challenging, which can lead to localized "hot spots" or areas of high reagent concentration.[5][17] These localized high concentrations can promote unwanted side reactions that were negligible at the lab scale, thus reducing yield and purity.[15]
Key Considerations for Scale-Up:
| Parameter | Lab Scale (e.g., 100 mL flask) | Pilot Scale (e.g., 100 L reactor) | Impact on Reagent Addition |
| Mixing | Efficient, rapid homogenization with magnetic stirrer. | Less efficient, requires optimized overhead stirring.[5][16] | Addition point and rate must be carefully chosen to ensure rapid dispersion and avoid localized concentration spikes. |
| Heat Transfer | High surface-area-to-volume ratio, efficient heat dissipation. | Low surface-area-to-volume ratio, less efficient heat removal.[6] | Addition rate must be limited by the reactor's heat removal capacity to prevent thermal runaway.[5] |
| Addition Time | Often rapid (bolus addition). | Must be extended to match heat and mass transfer capabilities.[4] | A slow, controlled addition that was optional at lab scale becomes mandatory at pilot scale. |
Troubleshooting Diagram for Scale-Up:
Caption: Common issues and solutions when scaling up reactions.
Troubleshooting Guides
Issue: Reaction fails to initiate or proceeds very slowly after starting reagent addition.
| Potential Cause | Explanation | Recommended Action |
| Induction Period | Some reactions have an initial period where an intermediate or catalytic species must build up before the main reaction accelerates. Slow addition may not allow this species to reach a critical concentration. | Add a small initial "shot" of the reagent to initiate the reaction, then continue with a slow, controlled addition once the reaction has started (as confirmed by a temperature rise or analytical probe).[6] |
| Low Temperature | The reaction may have a significant activation energy that is not being overcome at the current temperature. | Ensure the bulk reaction temperature is at the appropriate level before starting the addition. A slow addition into a cold reactor may result in reagent accumulation.[15] |
| Reagent Reactivity | The reagent being added may be degrading or reacting with the solvent or headspace before it can react with the substrate. | Check the stability and purity of the reagent. Consider adding the reagent sub-surface to avoid reactions with the headspace. |
Issue: Inconsistent results between batches.
| Potential Cause | Explanation | Recommended Action |
| Variable Addition Rate | Manual addition (e.g., with a dropping funnel) can be inconsistent, leading to different concentration profiles in each run. | Use automated dosing equipment like a syringe pump or mass flow controller for precise and repeatable addition.[8][9] |
| Inconsistent Mixing | Variations in stirrer speed or position can affect how quickly the added reagent is dispersed. | Standardize the stirring rate and impeller position for all experiments. For larger vessels, consider the impeller design.[1] |
| Solvent/Reagent Quality | The presence of impurities or variations in water content can significantly affect reaction kinetics. | Ensure all reagents and solvents are from the same batch and meet required purity specifications for all runs.[1] |
Advanced Concepts: Fed-Batch and Semi-Batch Reactors
For processes requiring precise control over reactant concentrations to manage reaction rates, selectivity, or heat evolution, a semi-batch or fed-batch approach is often optimal.[18][19]
-
Semi-Batch Reactor: A reactor where one or more reactants are added continuously or intermittently during the reaction, while no product is removed. This is the formal term for the controlled addition strategies discussed above.[18]
-
Fed-Batch Reactor: This term is often used interchangeably with semi-batch, particularly in biotechnology, but generally refers to feeding substrates to a culture to control growth and productivity.[19]
The primary goal of these strategies is to maintain a reactant at a low, optimal concentration, which can be crucial for:
-
Controlling Exotherms: By linking the reaction rate to the feed rate.[22]
-
Overcoming Substrate Inhibition: In some biological or catalytic systems where high substrate concentrations can inhibit the reaction.
The optimal feed rate and temperature profile for a semi-batch process can be complex and are often determined through dynamic optimization studies.[23]
References
- Control Strategies For Managing Exothermic Reactions In Flow - P
- Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Public
- Enhancement of a Semi-batch Chemical Reactor Efficiency through its Dimensions Optimization - DAAAM Intern
- Problems needing attention in synthesis process scaling up - SHANDONG LOOK CHEMICAL. (2021).
- Chemical Reaction Optimization in Synthetic Chemistry: A Technical Support Center - Benchchem. (n.d.).
- Optimal Operation of Semi-Batch Processes with a Single Reaction - FAMU-FSU College of Engineering. (n.d.).
- Competition kinetics: Significance and symbolism. (2024).
- Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (n.d.).
- Optimization and Control of Fed-Batch Reactor Using Nonlinear MPC - M
-
Assessment of control techniques for the dynamic optimization of (semi-)batch reactors - IRIS . (2014).
- Optimization of Batch and Semi-batch Reactors | Request PDF - ResearchG
- Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (2023).
- Unit 32.
- A Guide to Effective Liquid Dosing in Existing Manufacturing Systems. (n.d.).
- Fed Batch Reactor PDF - Chemical Engineering - Scribd. (n.d.).
- Scale-up Reactions - Division of Research Safety - University of Illinois. (2019).
- Thermodynamic and kinetic reaction control - Wikipedia. (n.d.).
- What are issues/things to consider when scaling up reactions
- How Do You Optimize Chemical Reaction Yields? - Chemistry For Everyone - YouTube. (2025).
- Controlling exothermic reactions with AVA Lab Control Software - YouTube. (2023).
- Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (2023).
- Optimizing Chemical Reactions | Chemical Reviews - ACS Public
- 4.3 Yield and Selectivity in Chemical Reactions - Fiveable. (n.d.).
- Chemical kinetics - Wikipedia. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. amarequip.com [amarequip.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical kinetics - Wikipedia [en.wikipedia.org]
- 8. timesautomation.com [timesautomation.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 11. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 12. Competition kinetics: Significance and symbolism [wisdomlib.org]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. fiveable.me [fiveable.me]
- 15. sdlookchem.com [sdlookchem.com]
- 16. ehs.stanford.edu [ehs.stanford.edu]
- 17. reddit.com [reddit.com]
- 18. AFCoKaRE [wwwresearch.sens.buffalo.edu]
- 19. scribd.com [scribd.com]
- 20. re.public.polimi.it [re.public.polimi.it]
- 21. researchgate.net [researchgate.net]
- 22. daaam.info [daaam.info]
- 23. Optimization and Control of Fed-Batch Reactor Using Nonlinear MPC - MATLAB & Simulink [mathworks.com]
Technical Support Center: Model-Based Optimization of Reactive Distillation for Carbonate Synthesis
Welcome to the technical support center for researchers and scientists engaged in the model-based optimization of reactive distillation (RD) for carbonate synthesis. As a Senior Application Scientist, I have designed this guide to address the complex interplay between reaction kinetics, thermodynamics, and mass transfer that defines these systems. This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues encountered during simulation and experimental validation.
Section 1: Modeling & Simulation Troubleshooting
This section addresses the most frequent hurdles encountered within process simulation environments like Aspen Plus or gPROMS when modeling carbonate synthesis via reactive distillation.
Q1: My reactive distillation simulation in Aspen Plus (or a similar simulator) fails to converge. What are the common causes and solutions?
A1: Convergence failure in reactive distillation simulations is a common issue stemming from the tight coupling of reaction and separation models. The primary causes can be broken down into three areas: thermodynamic model inaccuracies, poor initial estimates, and solver issues.
-
Thermodynamic Model Selection: The vapor-liquid equilibrium (VLE) in carbonate synthesis systems, such as the transesterification of propylene carbonate (PC) with methanol (MeOH) to produce dimethyl carbonate (DMC), is often highly non-ideal.[1] The presence of azeotropes, like the one formed between DMC and MeOH, complicates VLE calculations.[1][2][3] An inappropriate thermodynamic model can lead to erroneous VLE predictions, causing the simulation to fail.
-
Solution: For polar, non-ideal mixtures typical of carbonate synthesis, activity coefficient models like UNIQUAC or NRTL are generally recommended.[1][4] It is crucial to ensure that the binary interaction parameters for all component pairs are available and accurate. If not, they must be regressed from experimental VLE data.
-
-
Poor Initial Estimates: The iterative algorithms used by simulators require good initial guesses for temperature, composition, and flow rate profiles to find a solution. Without them, the solver may not find a valid mathematical path to convergence.
-
Solution:
-
Run a Simplified Case: First, attempt to converge the column with the reaction disabled to solve the separation problem alone.
-
Generate Estimates: Use the converged non-reactive case to generate initial estimates for the reactive simulation. In Aspen Plus, this can be done by saving the results and using them as the starting point.[5]
-
Step-wise Parameter Introduction: Start with a low reaction rate or a small amount of catalyst and gradually increase it to the desired value in successive runs.
-
-
-
Solver and Algorithm Issues: The default solver settings may not be robust enough for a complex RD system.
-
Solution:
-
Increase Iterations: A simple first step is to increase the maximum number of iterations allowed by the solver.[5][6]
-
Try Different Algorithms: Experiment with different convergence algorithms. For example, in Aspen Plus RadFrac, switching from the default to a more robust algorithm like "Newton" or "Sum-Rates" can sometimes resolve the issue.[6]
-
Damping: Introduce damping to prevent large changes between iterations, which can help stabilize the convergence process.
-
-
A common error message, "THE FOLLOWING STAGES DRIED UP," indicates that the liquid flow on certain trays has calculated to zero, which is a physically impossible state for the model.[7] This is often a symptom of unrealistic specifications or poor initial profiles.[7][8] Re-evaluating product purity specifications and starting with simpler specs like reflux ratio and a product flow rate can help overcome this.[7]
Q2: How do I select the appropriate thermodynamic model for my carbonate system (e.g., DMC, DEC, DPC synthesis)?
A2: The choice of a thermodynamic model is fundamental to the accuracy of your simulation.[9] The selection process depends on the chemical nature of the components and the operating conditions (pressure, temperature).
-
Analyze Your System's Ideality: Carbonate synthesis mixtures (alcohols, carbonates, glycols) are typically polar and exhibit highly non-ideal liquid phase behavior. This means an Equation of State (EoS) like Peng-Robinson, while suitable for gas-phase properties, is often insufficient for accurate liquid-phase activity coefficient prediction.[9]
-
Choose an Activity Coefficient Model: For these non-ideal liquid systems operating at low to moderate pressures, activity coefficient models are superior.
-
NRTL (Non-Random Two-Liquid): A good choice for polar and non-ideal systems, including those with azeotropes. It has three binary interaction parameters per pair.
-
UNIQUAC (Universal Quasi-Chemical): Often provides excellent results for non-ideal systems and is particularly useful for systems with molecules of different sizes.[1][4] It uses two binary interaction parameters.
-
UNIFAC (UNIQUAC Functional-group Activity Coefficients): A group contribution method that can predict VLE data when experimental binary parameters are unavailable. It is useful for initial studies but should be replaced with a model fitted to experimental data for final optimization.[10]
-
-
Validate with Data: The most critical step is to validate the chosen model against experimental VLE data for the key binary pairs in your system (e.g., methanol-DMC, propylene glycol-propylene carbonate). If data is unavailable in the literature or the simulator's databanks, it must be determined experimentally.
For diphenyl carbonate (DPC) synthesis, where operating temperatures can be higher, some studies have found that an ideal solution model can provide a satisfactory fit, but this should be verified for your specific conditions.[11]
Q3: My kinetic model seems inaccurate. How can I validate and refine it for use in an RD simulation?
A3: An accurate kinetic model is paramount for model-based optimization. A flawed kinetic model will lead to incorrect predictions of conversion and optimal operating conditions. Validation is a multi-step process.[12][13]
-
Isothermal, Batch Reactor Experiments: Before incorporating the kinetics into a complex RD model, validate them in a simpler environment. Conduct experiments in an isothermal batch reactor using the same catalyst. This decouples the reaction kinetics from the complexities of mass transfer and hydrodynamics.
-
Data Collection: Collect concentration data over time at various temperatures covering the expected operating range of the RD column. This allows for the determination of the activation energy and pre-exponential factor.
-
Parameter Regression: Use the experimental data to regress the kinetic parameters for your chosen rate law (e.g., Langmuir-Hinshelwood-Hougen-Watson for heterogeneous catalysis).
-
Statistical Analysis: Ensure the regressed model provides a statistically significant fit to the data. Analyze the residuals and confidence intervals of the parameters.
-
Incorporate into RD Model: Once validated in a batch system, the kinetic model can be incorporated into the RD simulation. The simulation results should then be compared against experimental data from a pilot-scale RD column.[14] Any remaining discrepancies may point to mass transfer limitations or hydrodynamic effects not captured in the initial model.
Section 2: Bridging Simulation and Experiment
This section focuses on diagnosing and resolving the common problem of a mismatch between the predictive model and real-world experimental results.
Q1: There's a significant mismatch between my model's predictions and my experimental data. How do I diagnose the source of the error?
A1: A discrepancy between simulation and experiment is a common challenge in reactive distillation research. A systematic approach is required to pinpoint the source of the error. The process can be visualized as a decision tree.
Caption: A systematic workflow for diagnosing mismatches between simulation and experimental data.
Detailed Diagnostic Steps:
-
Thermodynamic Model Validation: As discussed in Q1.1, incorrect VLE is a primary suspect. Compare the predicted boiling points and azeotropic compositions with experimental data. An error here will propagate throughout the entire model.
-
Kinetic Model Validation: If the thermodynamics are sound, re-evaluate the kinetic model as per Q1.3. The reaction rate may be slower or faster than predicted, or mass transfer limitations within the catalyst particles (if heterogeneous) may not be accounted for.
-
Hydrodynamic Assumptions: Process simulators often make simplifying assumptions about column hydrodynamics.
-
Liquid Holdup: The amount of liquid in the reactive section directly impacts the residence time available for reaction.[15] Default holdup calculations may be inaccurate. Experimental measurement or more rigorous hydraulic correlations are needed for validation.[15]
-
Pressure Drop: Compare the measured pressure drop across the column with the simulated value. A significant difference suggests the hydrodynamic model is incorrect.[16][17]
-
Stage Efficiency: The assumption of equilibrium stages is often not valid. Murphree efficiencies may need to be adjusted based on experimental data or predicted using mass transfer correlations.
-
-
Catalyst Deactivation: The model assumes constant catalyst activity, but in reality, activity can decline over time due to poisoning, coking, or thermal degradation.[18][19][20] This leads to lower conversion than predicted.[18][21] If deactivation is suspected, a deactivation model must be incorporated into the simulation.[18]
Q2: What are the key hydrodynamic parameters I need to consider, and how do they affect model accuracy?
A2: Hydrodynamics govern the interaction between the vapor and liquid phases, which is crucial for both separation and reaction. The key parameters are:
-
Liquid Holdup: This is the volume of liquid retained in the packed bed or on the trays. It is a critical design parameter as it determines the residence time for the liquid-phase reaction.[15] An inaccurate holdup value in your model will lead to incorrect conversion predictions, especially for kinetically controlled reactions.[15]
-
Pressure Drop: This parameter reflects the resistance to vapor flow through the column. It influences the temperature profile and, consequently, both VLE and reaction rates.[16][17] Models should be validated against experimental pressure drop data.
-
Interfacial Area: This is the effective area of contact between the liquid and vapor phases. It directly influences the rate of mass transfer. In packed columns, this is affected by packing type, size, and liquid load.[22][23]
-
Flooding and Weeping: Operating too close to the flooding point (where liquid is entrained upwards by the vapor) or the weeping point (where liquid drains through tray perforations) can drastically reduce separation efficiency and invalidate model assumptions. Hydrodynamic models can predict these limits.[17][24]
The physical properties of the fluids (density, viscosity, surface tension) play a crucial role in the hydrodynamic behavior of the column.[16][24] Therefore, accurate property prediction is a prerequisite for accurate hydrodynamic modeling.
Section 3: Operational & Control FAQs
This section provides answers to common questions regarding the operation and control of reactive distillation columns for carbonate synthesis.
Q1: How can I effectively control the temperature profile in the reactive zone of the column?
A1: Maintaining the correct temperature profile is critical because it simultaneously affects reaction rate and separation. A simple and often effective strategy is to use a temperature control loop where the temperature of a specific tray, chosen for its high sensitivity to manipulated variables, is controlled.[25][26]
-
Manipulated Variable: The reboiler duty is the most common manipulated variable for temperature control.
-
Controlled Variable: The controlled tray temperature should be selected in a location that is sensitive to changes in the reboiler duty but less affected by feed disturbances. This can be determined through a sensitivity analysis in your process model.[25]
-
Set Point Adjustment: For kinetically controlled reactions, the steady-state temperature profile will change with production rate or catalyst deactivation.[21] Therefore, the controller set point may need to be adjusted to maintain product purity under different conditions.[21][25]
Q2: What strategies can be used to manage the formation of azeotropes, such as the methanol-DMC azeotrope?
A2: The methanol-DMC azeotrope is a common challenge that prevents complete separation in a single column.[1][2] Several strategies are employed:
-
Pressure-Swing Distillation: This technique uses two columns operating at different pressures. Since the azeotropic composition is a function of pressure, the mixture can be separated by exploiting this shift.[2][4]
-
Extractive Distillation: A high-boiling solvent (entrainer) is added to the column to alter the relative volatilities of the azeotropic components, breaking the azeotrope and allowing for separation.[27] Aniline has been identified as an effective entrainer for the methanol-DMC system.[27]
-
Pervaporation: A membrane-based process can be coupled with the distillation column to selectively remove one of the components (often water or methanol) and break the azeotrope.[28]
Q3: How do I handle catalyst deactivation in my model and experiment?
A3: Catalyst deactivation is the gradual loss of catalyst activity and is a significant operational challenge.[19][20]
-
Modeling Deactivation: To account for this in your model, you must first determine the deactivation kinetics. This typically involves long-term experiments to measure the loss of activity over time. The resulting deactivation function can then be coupled with the reaction kinetics in a dynamic simulation model.[18] This allows you to predict the decline in performance and plan for catalyst replacement.
-
Operational Strategies to Mitigate Deactivation:
-
Feed Purification: Removing poisons like sulfur compounds from the feed can prevent poisoning.[19]
-
Temperature Control: Operating at excessively high temperatures can cause thermal degradation (sintering) of the catalyst.[19] Maintaining the optimal temperature profile is crucial.
-
Regeneration: For deactivation caused by coking, it may be possible to regenerate the catalyst by burning off the carbon deposits.[19]
-
Adjusting Operating Conditions: As the catalyst deactivates, conversion can be maintained for a period by adjusting operating conditions, such as increasing the reboiler duty (and thus temperature) or modifying the reflux ratio.[18]
-
Section 4: Protocols & Data
Protocol 1: Step-by-Step Guide for Validating a Reactive Distillation Model
-
Characterize Physical Properties: Obtain accurate physical property data for all pure components.
-
Measure VLE Data: Experimentally determine the vapor-liquid equilibrium data for the key binary pairs in your system at the expected operating pressures.
-
Select and Fit Thermodynamic Model: Choose an appropriate activity coefficient model (e.g., UNIQUAC, NRTL) and regress the binary interaction parameters using the experimental VLE data.
-
Determine Reaction Kinetics: Conduct isothermal, batch experiments to determine the intrinsic reaction kinetics and catalyst deactivation rates.
-
Develop the Process Model: Build the reactive distillation column model in your simulator, incorporating the validated thermodynamic package and kinetic data. Use realistic estimates for stage efficiencies and hydrodynamic parameters.
-
Conduct Pilot-Scale Experiments: Operate a pilot-scale reactive distillation column at steady state under various conditions (e.g., different feed ratios, reflux ratios).
-
Collect Experimental Data: Measure and record temperature, pressure, and composition profiles along the column, as well as all inlet and outlet stream flow rates and compositions.
-
Compare and Refine: Compare the pilot plant data with the simulation predictions. Systematically adjust model parameters (e.g., stage efficiencies, heat transfer coefficients, hydrodynamic correlations) to minimize the deviation between the model and the experimental results.[14]
Table 1: Typical Operating Parameters for Dimethyl Carbonate (DMC) Synthesis via Transesterification of Propylene Carbonate (PC) and Methanol (MeOH)
| Parameter | Typical Value/Range | Source |
| Reactants | Propylene Carbonate (PC), Methanol (MeOH) | [1] |
| Catalyst | Homogeneous (e.g., Sodium Methoxide) or Heterogeneous (e.g., Ion Exchange Resin) | [21] |
| Operating Pressure | 1 - 10 atm | [1][25] |
| Reboiler Temperature | 150 - 200 °C | [1] |
| Molar Feed Ratio (MeOH:PC) | 2:1 to 10:1 (Excess MeOH is common to shift equilibrium) | [25] |
| Reflux Ratio | 0.5 - 2.0 | [1] |
| Thermodynamic Model | UNIQUAC, NRTL | [1][4] |
Section 5: Visual Schematics
Caption: A typical configuration for a reactive distillation column used in carbonate synthesis.
References
-
Design and Control of a Reactive Distillation Process for Synthesizing Propylene Carbonate from Indirect Alcoholysis of Urea. (2018). ResearchGate. [Link]
-
Design and Control of a Reactive Distillation Process for Synthesizing Propylene Carbonate from Indirect Alcoholysis of Urea. (2018). MDPI. [Link]
-
Demonstration and experimental model validation of the DME synthesis by reactive distillation in a pilot-scale pressure column. (n.d.). RSC Publishing. [Link]
-
Integrated Design and Control of Reactive Distillation Processes Using the Driving Force Approach. (n.d.). ACS Publications. [Link]
-
Design and control of reactive-distillation process for the production of diethyl carbonate via two consecutive trans-esterification reactions. (n.d.). ResearchGate. [Link]
-
The Effect of Fluid Properties and Packing Size on the Hydrodynamics of Packed Columns. (2018). Italian Association of Chemical Engineering. [Link]
-
Exergy Analysis of Reactive Distillation Coupled with High-Pressure Column for the Synthesis of Dimethyl Carbonate. (2022). MDPI. [Link]
-
A Systematic Methodology for the Synthesis of Advanced Reactive Distillation Technologies. (n.d.). ACS Publications. [Link]
-
Hydrodynamics, Mass and Heat Transfer in Reactive Distillation. (n.d.). ResearchGate. [Link]
-
Novel Procedure for the Synthesis of Dimethyl Carbonate by Reactive Distillation. (n.d.). ResearchGate. [Link]
-
Steady-state design of thermally coupled reactive distillation process for the synthesis of diphenyl carbonate. (n.d.). ResearchGate. [Link]
-
Design and Control of Dimethyl Carbonate−Methanol Separation via Extractive Distillation in the Dimethyl Carbonate Reactive-Distillation Process. (n.d.). ResearchGate. [Link]
-
Hydrodynamics of a Packed Column Operated under Supercritical Conditions. (2018). AIDIC. [Link]
-
Extension of the Equilibrium Stage Model to Include Rigorous Liquid Holdup Calculations for Reactive Distillation. (2023). MDPI. [Link]
-
Aspen Plus: Getting RadFrac to Converge. (2017). YouTube. [Link]
-
Catalyst Deactivation in Reactive Distillation. (n.d.). ResearchGate. [Link]
-
Hydrodynamics of a Packed Column Operated under Supercritical Conditions. (2018). Chemical Engineering Transactions. [Link]
-
Hydrodynamics of countercurrent flows in a structured packed column: effects of initial wetting and dynamic contact angle. (2020). arXiv. [Link]
-
Energy-Saving Design for Dimethyl Carbonate Production by Combining with Various Special Distillation Routes of Reactive Distillation. (n.d.). ACS Publications. [Link]
-
Troubleshooting Amine Unit Simulations. (2008). Bryan Research & Engineering. [Link]
-
MODELING AND SIMULATION OF REACTIVE DISTILLATION COLUMN FOR THE PRODUCTION OF DIMETHYL CARBONATE (DMC). (n.d.). EPrints USM. [Link]
-
Reactive Distillation: Modeling, Simulation, and Optimization. (n.d.). ResearchGate. [Link]
-
Aspen Simulation Error. (2013). Cheresources.com Community. [Link]
-
Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used. (n.d.). MDPI. [Link]
-
Nonsmooth Distillation Models Robust to Convergence Errors: Numerical Methods and Topological Aspects. (n.d.). DSpace@MIT. [Link]
-
Troubleshooting Convergence Issues in Engineering Simulation. (2020). YouTube. [Link]
-
Validation Of Kinetic Models Research Articles. (n.d.). R Discovery. [Link]
-
PROCESS MODELLING SELECTION OF THERMODYNAMIC METHODS. (n.d.). P&I Design Ltd. [Link]
-
What Is Catalyst Deactivation? - Chemistry For Everyone. (2024). YouTube. [Link]
-
Select Thermodynamic Models for Simulation. (n.d.). Dechema. [Link]
-
Mod-01 Lec-07 Catalyst deactivation and accounting for it in design – II. (2014). YouTube. [Link]
-
Methods and Validation Techniques of Chemical Kinetics Models in Waste Thermal Conversion Processes. (n.d.). MDPI. [Link]
-
Kinetic Azeotropy and Design of Reactive Distillation Columns. (n.d.). Semantic Scholar. [Link]
-
Reactive Distillation: Modeling, Simulation, and Optimization. (n.d.). Semantic Scholar. [Link]
-
Recent Advances in Reactive Distillation. (2023). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eprints.usm.my [eprints.usm.my]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Troubleshooting Amine Unit Simulations [bre.com]
- 7. Aspen Simulation Error - Student - Cheresources.com Community [cheresources.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. img.chemicalprocessing.com [img.chemicalprocessing.com]
- 10. dechema.de [dechema.de]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. mdpi.com [mdpi.com]
- 14. Demonstration and experimental model validation of the DME synthesis by reactive distillation in a pilot-scale pressure column - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. Extension of the Equilibrium Stage Model to Include Rigorous Liquid Holdup Calculations for Reactive Distillation [mdpi.com]
- 16. aidic.it [aidic.it]
- 17. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. arxiv.org [arxiv.org]
- 24. Hydrodynamics of a Packed Column Operated under Supercritical Conditions | Chemical Engineering Transactions [cetjournal.it]
- 25. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 26. orbit.dtu.dk [orbit.dtu.dk]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
Overcoming common issues in scaling up Diethyl methylenedicarbamate production.
Document ID: DEMDC-TS-20260121
Abstract: This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering common issues during the scale-up of Diethyl methylenedicarbamate (DEMDC) synthesis. Structured in a practical question-and-answer format, this document addresses challenges from reaction optimization and by-product control to purification and safety at scale. Our goal is to equip you with the scientific rationale and actionable protocols needed to ensure a robust, safe, and efficient production process.
Introduction
This compound (C₇H₁₄N₂O₄), also known as methylene diurethane, is a valuable building block in organic synthesis.[1][2] Scaling its production from the laboratory bench to pilot or industrial scale introduces a new set of challenges that are not always apparent during small-scale experiments. Issues related to reaction kinetics, heat management, mass transfer, and purification can significantly impact yield, purity, and safety.[3] This technical support center is designed to serve as a first-line resource for troubleshooting these scale-up complexities.
Section 1: Reaction and Synthesis Optimization
This section focuses on the core chemical transformation and the common hurdles faced when increasing the reaction volume.
FAQ 1: We are experiencing significantly lower yields upon scaling up the reaction. What are the primary causes and how can we mitigate them?
Answer: A drop in yield during scale-up is a frequent challenge. The causes are often multifactorial, stemming from issues with equilibrium, temperature control, and mixing.
Underlying Causes & Solutions:
-
Reversible Reaction Equilibrium: The synthesis of DEMDC, typically from ethyl carbamate and a formaldehyde source, is often a reversible condensation reaction that produces water or another small molecule as a by-product.[4][5] In a larger volume, the localized concentration of this by-product can increase, shifting the equilibrium back towards the starting materials according to Le Châtelier's principle.
-
Inadequate Mixing and Mass Transfer: What appears as a homogenous solution in a 100 mL flask can have significant concentration and temperature gradients in a 50 L reactor. Poor mixing leads to localized "hot spots" or areas with non-stoichiometric reactant ratios, both of which can promote side reactions and decrease the overall yield.[3]
-
Solution: Transition from magnetic stirring to mechanical overhead stirring. Ensure the impeller design (e.g., anchor, pitched-blade turbine) is appropriate for the viscosity and geometry of your reactor. Baffles may be required in larger vessels to improve turbulence and ensure homogeneity.[9]
-
-
Sub-optimal Temperature Control: The surface-area-to-volume ratio decreases dramatically as you scale up.[10][11] This means a larger reactor cannot dissipate or absorb heat as efficiently as a small flask. If the reaction is exothermic, poor heat removal can cause the temperature to rise, leading to thermal decomposition of reactants or products.
-
Solution: Conduct reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile of your reaction. Implement a staged addition of the limiting reagent to control the rate of heat generation. Ensure your reactor's heating/cooling jacket is appropriately sized and responsive.
-
Workflow: Troubleshooting Low Reaction Yield
The following diagram outlines a logical decision-making process for addressing low yields during scale-up.
Caption: Simplified pathways for desired product and common by-product formation.
Section 2: Work-up and Purification Challenges
After the reaction is complete, isolating the product at high purity presents its own set of scale-up hurdles.
FAQ 3: Our work-up procedure is inefficient at a larger scale, leading to product loss and emulsion problems. How can we optimize it?
Answer: Laboratory work-up techniques like extractions in separatory funnels do not scale linearly. Issues with phase separation, solvent volume, and handling become critical.
Optimization Strategies:
-
Emulsion Formation: Vigorous mixing of aqueous and organic layers in large vessels can create stable emulsions, making phase separation nearly impossible. This is common when residual bases or acidic catalysts act as surfactants.
-
Solution: First, neutralize the reaction mixture carefully to a pH of ~7 before extraction. During extraction, use a slower stirring speed that is just sufficient to turn over the phases rather than vigorous shaking. If an emulsion still forms, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.
-
-
Solvent Volume and Handling: The volume of extraction solvents can become prohibitively large at scale, increasing costs and waste.
-
Solution: Optimize your extraction. It is more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. Consider switching to a more efficient and easily recoverable solvent. Review your process to see if the product can be precipitated or crystallized directly from the reaction mixture, avoiding an aqueous work-up altogether.
-
FAQ 4: We are struggling to achieve the required purity of >97% for our final product. What purification methods are scalable?
Answer: High-purity requirements often necessitate moving beyond simple lab-scale purification methods.
Scalable Purification Techniques:
| Method | Advantages at Scale | Common Issues & Solutions |
| Recrystallization | - Can yield very high purity material.- Relatively low capital cost.- Good for removing impurities with different solubility profiles. | Issue: Product "oiling out" instead of crystallizing.Solution: Ensure the solvent system is optimized. The product should be fully soluble at high temperatures and poorly soluble at low temperatures. Use a co-solvent system if necessary.Issue: Poor recovery.Solution: Minimize the amount of hot solvent used for dissolution. Ensure slow cooling to promote the growth of large, pure crystals. [12] |
| Vacuum Distillation | - Excellent for separating liquids with different boiling points.<[13][14]br>- Reduces boiling point, preventing thermal decomposition of the product. [15][16] | Issue: Bumping or unstable boiling.Solution: Use an overhead stirrer for gentle agitation in the distillation pot. Ensure a smooth vacuum ramp-up.<[17]br>Issue: Poor separation (low theoretical plates).Solution: Use a packed column (e.g., with Raschig rings or structured packing) to increase the surface area for vapor-liquid equilibrium, improving separation efficiency. |
Section 3: Safety and Handling at Scale
Safety considerations become paramount when handling larger quantities of chemicals.
FAQ 5: What are the critical safety risks when scaling up DEMDC production, particularly concerning the reagents?
Answer: The primary hazards are associated with the reagents, especially formaldehyde, and the potential for uncontrolled exothermic reactions.
Key Hazards and Mitigation:
-
Formaldehyde Exposure: Formaldehyde is a known sensitizer, irritant, and suspected human carcinogen. [18][19]At scale, the risk of vapor inhalation and skin contact increases significantly.
-
Handling Protocol: All transfers and reactions involving formaldehyde solutions must be conducted in a well-ventilated area, preferably within a closed system or under local exhaust ventilation (e.g., a fume hood). [20] * Personal Protective Equipment (PPE): Mandate the use of chemical safety goggles, a face shield, and appropriate chemical-resistant gloves (butyl or nitrile rubber are recommended). [21][22]A lab coat or chemical-resistant apron is also required.
-
-
Thermal Runaway: As discussed in FAQ 1, an uncontrolled exothermic reaction can lead to a rapid increase in temperature and pressure, potentially causing reactor failure. [11][23] * Mitigation:
- Never add all reagents at once. Use a controlled addition funnel or pump for the limiting reagent.
- Have an emergency cooling plan (e.g., an ice bath for the reactor jacket).
- Ensure the reactor is equipped with a pressure relief valve and a burst disc.
Appendix A: Detailed Experimental Protocols
Protocol 1: Scalable Synthesis of this compound
This protocol is a representative example and must be optimized for your specific equipment and scale.
-
Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet.
-
Charging Reagents: Charge the reactor with ethyl carbamate (X moles) and toluene (Y Liters, sufficient to azeotropically remove water). Begin stirring.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 mol equivalent).
-
Heating: Heat the reactor jacket to achieve a gentle reflux of the toluene (~110-115 °C internal temperature).
-
Formalin Addition: Slowly add a 37% formaldehyde solution (0.5 mol equivalent based on ethyl carbamate) dropwise via an addition funnel over 2-3 hours. Monitor the internal temperature closely to control the exotherm.
-
Reaction Drive: Continue heating at reflux, collecting the water by-product in the Dean-Stark trap. The reaction is complete when no more water is collected.
-
Cooling & Quench: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a heating mantle, a stirring hotplate, a distillation flask with an overhead stirrer, a packed column (optional but recommended), a condenser, and receiving flasks.
-
Charge: Transfer the crude, dried organic phase from the work-up into the distillation flask.
-
Solvent Removal: Distill off the bulk of the solvent (toluene) at atmospheric pressure or under a slight vacuum.
-
High Vacuum Distillation: Once the solvent is removed, apply a high vacuum (e.g., 1-10 mmHg). Slowly increase the temperature of the heating mantle.
-
Fraction Collection: Collect any low-boiling impurities as the first fraction. When the temperature at the distillation head stabilizes at the boiling point of DEMDC under the applied pressure, switch to a clean receiving flask to collect the pure product.
-
Shutdown: Once the product has been collected, cool the system down before releasing the vacuum to prevent atmospheric oxygen from entering the hot apparatus.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Lechler Inc. (n.d.). What is Vacuum Distillation & How Does it Work? Retrieved January 21, 2026, from [Link]
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved January 21, 2026, from [Link]
-
Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved January 21, 2026, from [Link]
-
Scoilnet. (n.d.). Dean Stark Apparatus. Retrieved January 21, 2026, from [Link]
-
CatSci. (n.d.). Some Scale-Up Considerations. Retrieved January 21, 2026, from [Link]
-
Welcome Home Vets of NJ. (n.d.). Aldol Condensation Practice Problems With Answers. Retrieved January 21, 2026, from [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved January 21, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved January 21, 2026, from [Link]
-
Nichols, L. (2022). 5.4A: Overview of Vacuum Distillation. Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved January 21, 2026, from [Link]
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved January 21, 2026, from [Link]
-
The Chemical Engineer. (2023). Rules of Thumb: Scale-up. Retrieved January 21, 2026, from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). 22. The Fischer Esterification. Retrieved January 21, 2026, from [Link]
-
American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Retrieved January 21, 2026, from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 21, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Dean-Stark apparatus. RSC Education. Retrieved January 21, 2026, from [Link]
-
MDPI. (2022). N,N-Diethyl-3-methylbenzamide. Retrieved January 21, 2026, from [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl, ethyl, butyl carbamate/dimethyl, diethyl, and dibutyl carbonate. Retrieved January 21, 2026, from [Link]
-
ChemSrc. (2025). diethyl (methylenedi-4,1-phenylene)dicarbamate. Retrieved January 21, 2026, from [Link]
-
LOCKSS. (2001). SYNTHESIS OF BIS(7-DIMETHYLAMINO-1-INDOLIZINYL)METHANE DERIVATIVES AND THEIR OXIDATION. Retrieved January 21, 2026, from [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Methyl N,N-diethyldithiocarbamate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved January 21, 2026, from [Link]
-
Chemicalbook. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks. PMC. Retrieved January 21, 2026, from [Link]
-
PubMed. (2019). Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent. Retrieved January 21, 2026, from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Formaldehyde | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 21, 2026, from [Link]
-
MDPI. (2007). Synthesis of ({8-[4,6-Bis-(bis-pyridin-2-ylmethyl-amino)-t[1][15][24]riazine-2-ylamino]-octyl}—ethoxycarbonylmethyl-amino)-acetic acid ethyl ester. Retrieved January 21, 2026, from [Link]
-
Washington and Lee University. (n.d.). Safe Use of Formaldehyde - Safe Operating Procedure. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2023). The most effective techniques of industrial purification processes: a technical review Key findings. Retrieved January 21, 2026, from [Link]
-
Concordia University. (n.d.). FORMALDEHYDE SAFETY GUIDELINES. Retrieved January 21, 2026, from [Link]
-
University of California, Berkeley. (n.d.). Formaldehyde: Hazards and Precautions. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Green synthesis of bis-(β-dicarbonyl)-methane derivatives and biological evaluation as putative anticandidial agents. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Retrieved January 21, 2026, from [Link]
Sources
- 1. This compound | C7H14N2O4 | CID 19407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. community.wvu.edu [community.wvu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 9. catsci.com [catsci.com]
- 10. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. epa.gov [epa.gov]
- 13. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 14. buschvacuum.com [buschvacuum.com]
- 15. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 16. When Vacuum Distillation is Useful [sihaienergytech.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. academics.eckerd.edu [academics.eckerd.edu]
- 19. ehs.berkeley.edu [ehs.berkeley.edu]
- 20. concordia.ca [concordia.ca]
- 21. CCOHS: Formaldehyde Solutions [ccohs.ca]
- 22. Formaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 23. amarequip.com [amarequip.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Diethyl methylenedicarbamate using 13C NMR
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to validating the structure of Diethyl methylenedicarbamate, a molecule of interest in various chemical and pharmaceutical contexts. We will focus on the power of 13C Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for structural elucidation, while also objectively comparing its utility against other common analytical techniques.
The Challenge: Ensuring Structural Integrity
This compound (C7H14N2O4) presents a seemingly straightforward structure.[1][2] However, its symmetry and the presence of multiple carbonyl and ethoxy groups necessitate a robust analytical strategy to confirm the precise connectivity of its atoms. The core challenge lies in definitively distinguishing it from potential isomers and byproducts that may arise during synthesis.
13C NMR Spectroscopy: A Definitive Approach
13C NMR spectroscopy is a powerful technique for determining the carbon framework of an organic molecule.[3] Unlike 1H NMR, where proton signals can often overlap, 13C NMR spectra typically display a wider chemical shift range, minimizing signal overlap and providing a distinct signal for each unique carbon atom in the molecule.[4][5]
Predicted 13C NMR Spectrum of this compound
Based on its symmetrical structure, this compound is expected to show four distinct signals in its 13C NMR spectrum. The molecule possesses a plane of symmetry through the central methylene (-CH2-) group, rendering the two ethyl carbamate moieties equivalent.
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (ppm) | Rationale |
| C=O | Carbamate Carbonyl | ~156 ppm | Carbonyl carbons in carbamates are deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms, typically appearing in the 150-160 ppm range.[6] |
| -O-C H2-CH3 | Methylene carbon of the ethyl group | ~61 ppm | This carbon is directly attached to an electronegative oxygen atom, causing a significant downfield shift into the 50-80 ppm region.[7][8] |
| -CH2- | Central Methylene Carbon | ~45-55 ppm | This methylene carbon is situated between two nitrogen atoms, leading to a downfield shift compared to a simple alkane but upfield from the oxygen-bound methylene. |
| -CH3 | Methyl carbon of the ethyl group | ~14 ppm | This is a typical sp3 hybridized carbon in an alkyl chain, appearing in the upfield region of the spectrum.[7][8] |
Experimental Verification: Acquiring the 13C NMR Spectrum
The following protocol outlines the steps for acquiring a high-quality, quantitative 13C NMR spectrum of this compound. This protocol is designed to be self-validating by ensuring accurate and reproducible results.
Experimental Protocol: Quantitative 13C NMR of this compound
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of the synthesized this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).[9][10][11] The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.
-
For quantitative analysis, the addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)3) can be beneficial to shorten the long relaxation times of quaternary carbons, though not strictly necessary for this molecule due to the absence of quaternary carbons.[12]
-
-
Spectrometer Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Employ a standard 13C NMR pulse sequence with proton decoupling. For quantitative results, an inverse-gated decoupling sequence is crucial to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integrations.[13]
-
Set a pulse angle of 90° to maximize the signal for each scan.[14]
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the carbon nuclei to allow for full magnetization recovery. For small molecules like this compound, a D1 of 10-30 seconds is generally adequate.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Perform baseline correction to ensure accurate integration.
-
Reference the spectrum to the solvent peak or an internal standard like tetramethylsilane (TMS).
-
Enhancing Structural Confirmation with DEPT Spectroscopy
To further solidify the structural assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.[15][16] DEPT allows for the differentiation of methyl (CH3), methylene (CH2), and methine (CH) carbons.[17]
-
DEPT-90: This experiment will only show signals for CH carbons. For this compound, no signals are expected in the DEPT-90 spectrum.
-
DEPT-135: This experiment will show positive signals for CH3 and CH carbons and negative signals for CH2 carbons.[18][19] For this compound, we expect to see one positive signal for the two equivalent -CH3 groups and two negative signals for the -O-CH2- and the central -N-CH2-N- carbons.
The combination of the standard 13C NMR and DEPT spectra provides a definitive fingerprint of the carbon skeleton, confirming the presence of one methyl, two distinct methylene, and one carbonyl carbon environment in the expected ratios.
Comparative Analysis: A Multi-faceted Approach to Validation
While 13C NMR is a powerful tool, a comprehensive structural validation often involves a suite of analytical techniques. Here, we compare the utility of 13C NMR with other common methods for the analysis of this compound.
| Technique | Strengths for this compound Analysis | Limitations |
| 1H NMR Spectroscopy | - Provides information on the proton environments and their connectivity through spin-spin coupling.[3][20]- Can confirm the presence of the ethyl groups and the central methylene group. | - Signal overlap is possible, especially between the two different methylene groups.[21]- Does not directly probe the carbon backbone or the carbonyl groups. |
| Infrared (IR) Spectroscopy | - Excellent for identifying functional groups.[22]- A strong absorption in the 1700-1750 cm⁻¹ region would confirm the presence of the carbamate C=O bond.[1][23][24]- N-H stretching and bending vibrations can also be observed.[25] | - Provides limited information about the overall connectivity of the molecule.- Cannot distinguish between isomers with the same functional groups. |
| Mass Spectrometry (MS) | - Determines the molecular weight of the compound, providing confirmation of the molecular formula.[26]- Fragmentation patterns can offer clues about the structure. Carbamates often show characteristic losses, such as the loss of CO2 or fragments related to the ethyl groups.[27][28][29][30] | - Isomers can have the same molecular weight and similar fragmentation patterns.- Does not provide direct information about the carbon skeleton in the same way as NMR. |
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound, integrating multiple analytical techniques.
Caption: A logical workflow for the structural validation of this compound.
Logical Relationship of Spectroscopic Data
The interpretation of the collective data from these techniques provides a self-validating system for structural confirmation.
Caption: Integration of data from multiple spectroscopic techniques for robust structural validation.
Conclusion
The structural validation of this compound is most definitively achieved through a combination of spectroscopic techniques, with 13C NMR spectroscopy, including DEPT experiments, playing a central role. While 1H NMR, IR, and Mass Spectrometry provide crucial and complementary pieces of the structural puzzle, 13C NMR offers an unparalleled and direct view of the carbon framework. By following the detailed protocols and logical workflows outlined in this guide, researchers can confidently and authoritatively confirm the structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific work.
References
- Chen, J. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 49(2), 412–455.
- Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533.
- Gao, Y., et al. (2016). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of The American Society for Mass Spectrometry, 27(11), 1845–1856.
- BenchChem. (2025).
- BenchChem. (2025).
- Dahm, P. A., & Knaak, J. B. (1971). Mass Spectra of Some Carbamate Pesticides.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Li, D., & Kerton, F. M. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(5), 1334–1337.
- University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.
-
Reddit. (2020). chemical shift of carbamate. r/OrganicChemistry. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectrum of carbamic acid NH 2 COOH (a) and ammonium carbamate... | Download Scientific Diagram. Retrieved from [Link]
-
SlideShare. (2015). Comparison of 1H-NMR and 13C-NMR. Retrieved from [Link]
- ACS Publications. (1968). Mass Spectra of N-Substituted Ethyl Carbamates. Analytical Chemistry, 40(14), 2225–2227.
-
ResearchGate. (2015). What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions?. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. ChemHelpASAP. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Retrieved from [Link]
-
Wisdom Lib. (2025). 1H NMR and 13C NMR: Significance and symbolism. Retrieved from [Link]
-
PubMed. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes. Retrieved from [Link]
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 794–797.
- MDPI. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Applied Sciences, 13(14), 8193.
-
ResearchGate. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes | Request PDF. Retrieved from [Link]
-
University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
- ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176–2179.
- Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
-
National Institutes of Health. (n.d.). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Retrieved from [Link]
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Chemistry LibreTexts. (2023). 6.12: DEPT ¹³C NMR Spectroscopy.
- OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy.
- Chemistry LibreTexts. (2014). 14.20: DEPT NMR Spectra.
- ACS Publications. (2020). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 39(10), 1766–1772.
-
YouTube. (2022). Ch15.12 - DEPT 13C NMR. Retrieved from [Link]
-
YouTube. (2021). DEPT Spectra | DEPT experiment | 13C-NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. magritek.com [magritek.com]
- 7. compoundchem.com [compoundchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. sites.wp.odu.edu [sites.wp.odu.edu]
- 12. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sc.edu [sc.edu]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. academic.oup.com [academic.oup.com]
- 23. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to LC-MS Methods for Carbamate Analysis
This guide provides an in-depth comparison of modern Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust analysis and confirmation of carbamate products. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring scientifically sound and defensible results.
Introduction: The Analytical Challenge of Carbamates
Carbamate pesticides are a class of insecticides widely used in agriculture to protect crops.[1] However, their potential for adverse health effects in humans, including neurotoxicity, necessitates rigorous monitoring in food products and environmental samples.[2] Analytically, carbamates present a unique challenge: they are thermally labile and often polar, making them unsuitable for traditional Gas Chromatography (GC) analysis which can cause them to degrade in a hot GC inlet.[3] Consequently, Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) has become the gold standard, offering the requisite sensitivity and specificity for their determination at trace levels.[4][5]
This guide will navigate the critical aspects of developing and validating a reliable LC-MS method for carbamate analysis, from sample preparation to the comparative strengths of different mass analyzers.
The Cornerstone of Analysis: Sample Preparation
The quality of analytical data is fundamentally dependent on the sample preparation procedure. The primary goals are to efficiently extract target carbamates from a complex matrix, remove interfering components that can compromise the analysis, and concentrate the analytes to meet required detection limits.[6]
QuEChERS: The de facto Standard for Multi-Residue Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been widely adopted for pesticide residue analysis, including carbamates, in a variety of matrices such as fruits, vegetables, and aromatic herbs.[7][8][9] The methodology involves two main stages: an extraction/partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.
The initial extraction is typically performed with acetonitrile, which efficiently extracts a broad range of pesticides.[10] Subsequently, a salt mixture (commonly magnesium sulfate and sodium acetate or sodium chloride) is added.[8] This induces a phase separation between the aqueous components of the sample and the acetonitrile layer containing the analytes, a process known as "salting out". Magnesium sulfate also aids in removing excess water from the extract.
Dispersive SPE (d-SPE): Tailoring the Cleanup
The d-SPE cleanup step is critical for removing matrix components that can interfere with LC-MS analysis. The choice of sorbent is dictated by the matrix composition:
-
Primary Secondary Amine (PSA): This is the most common sorbent for removing fatty acids, organic acids, sugars, and other polar interferences.[11]
-
C18 (Octadecylsilane): Used to remove non-polar interferences like fats and waxes. It is often combined with PSA for fatty matrices.[12]
-
Graphitized Carbon Black (GCB): Highly effective at removing pigments (like chlorophyll) and sterols. However, it should be used with caution as it can retain certain planar pesticides.
For example, a modified QuEChERS method for aromatic herbs successfully used a combination of sorbents to achieve recoveries greater than 72% for 28 different carbamates.[7]
Experimental Protocol: QuEChERS for Vegetable Matrix
This protocol is a representative example based on established methods.[1][8]
-
Sample Homogenization: Weigh 15 g of a homogenized sample (e.g., tomato, cabbage) into a 50 mL centrifuge tube.
-
Fortification (for QC/Validation): Add the appropriate volume of carbamate standard solution to the sample.
-
Extraction: Add 15 mL of acetonitrile containing 1% acetic acid. The acid helps to stabilize certain pH-sensitive pesticides.
-
Salting-Out: Add the QuEChERS extraction salt packet (e.g., 6 g anhydrous MgSO₄ and 1.5 g sodium acetate).
-
Extraction & Phase Separation: Immediately cap and shake vigorously for 1 minute. This step is time-sensitive as the exothermic reaction of MgSO₄ with water can affect recoveries.
-
Centrifugation: Centrifuge at ≥4,000 rpm for 5 minutes.[1]
-
d-SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for a sample with moderate fat and pigment content).
-
Final Centrifugation: Vortex for 30 seconds and then centrifuge for 2 minutes.
-
Filtration & Injection: Take the final supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS analysis.
Core Instrumentation: A Comparison of Mass Analyzers
The choice of mass spectrometer is the most critical decision in method development, directly impacting sensitivity, selectivity, and the confidence of compound confirmation. LC-MS systems have become the mainstream choice for pesticide residue analysis due to their combined separation power, sensitivity, and specificity.[4][5]
Sources
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. Hanh V. T., Duong N. V., 2023. Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Sci.Pol. Technol. Aliment. 22 (4), 385-394 [food.actapol.net]
- 3. sepscience.com [sepscience.com]
- 4. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pickeringlabs.com [pickeringlabs.com]
- 9. qscience.com [qscience.com]
- 10. QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. food.actapol.net [food.actapol.net]
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
An In-Depth Guide to the Purity Assessment of Diethyl Methylenedicarbamate: A Comparative Analysis of GC-MS and Alternative Methodologies
This compound, a molecule with the chemical formula C₇H₁₄N₂O₄, serves as a crucial building block in various synthetic pathways.[1] In the context of drug development and manufacturing, the purity of such intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, even in trace amounts, can lead to unwanted side reactions, alter the toxicological profile of the final active pharmaceutical ingredient (API), and compromise the stability and therapeutic effect of the drug product.[2] Therefore, robust and reliable analytical methods for purity assessment are indispensable.
This guide provides a detailed examination of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound. As a Senior Application Scientist, my objective is to go beyond a simple protocol, explaining the causality behind experimental choices and providing a framework for a self-validating analytical system. Furthermore, we will objectively compare GC-MS with other powerful analytical techniques, offering researchers the insights needed to select the most appropriate method for their specific needs.
GC-MS: The Gold Standard for Volatile and Semi-Volatile Compound Analysis
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerhouse analytical technique renowned for its high separation efficiency and definitive identification capabilities.[3][4] It is particularly well-suited for analyzing compounds that are volatile or can be made volatile without decomposition. The process involves separating a chemical mixture in the gas chromatograph and then using the mass spectrometer to identify and quantify the individual components.[5]
Why Choose GC-MS for this compound?
The selection of GC-MS for this compound is based on its molecular structure and properties. With a molecular weight of 190.20 g/mol , it is a semi-volatile compound amenable to gas chromatography.[1] The key advantage of GC-MS lies in its dual-functionality:
-
High-Resolution Separation (GC): The gas chromatograph can effectively separate the main this compound peak from potential impurities, such as residual starting materials, by-products, or degradation products.
-
Unambiguous Identification (MS): The mass spectrometer fragments the eluting molecules into characteristic ions, creating a unique mass spectrum or "fingerprint." This allows for the positive identification of the main compound and provides structural information about unknown impurities.[3]
A critical consideration for carbamates is their potential for thermal degradation in a hot GC inlet.[6][7] This necessitates careful method development, particularly optimizing the injector temperature to ensure efficient volatilization while minimizing decomposition.[8] While challenging, a well-developed GC-MS method offers unparalleled specificity and sensitivity for impurity profiling.
A Self-Validating GC-MS Protocol for Purity Assessment
Trustworthiness in an analytical protocol stems from its inherent logic and control. The following methodology is designed as a self-validating system, where system suitability checks and clear data analysis steps ensure the reliability of the results.
Experimental Workflow Diagram
Caption: GC-MS workflow for purity analysis of this compound.
Step-by-Step Methodology
-
Sample and Standard Preparation:
-
Sample Solution: Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Reference Standard (for impurity identification): If specific impurity standards are available, prepare a solution at a concentration relevant to the specification limit (e.g., 0.1% of the sample solution concentration).
-
-
Instrumentation and Conditions: The causality behind these parameters is crucial. A non-polar to mid-polarity column (like a 5% phenyl-methylpolysiloxane) is chosen for its versatility with moderately polar compounds.[9] The temperature program is designed to first elute volatile solvents at a low temperature, then ramp up to separate the main analyte from closely related impurities with different boiling points.
Parameter Condition Rationale/Expert Insight GC System Agilent 8890 GC or equivalent Provides excellent retention time reproducibility and electronic pneumatic control. MS System Agilent 5977B MSD or equivalent Offers high sensitivity and spectral integrity for confident identification. Column HP-5ms, 30 m x 0.25 mm, 0.25 µm A robust, general-purpose column providing good resolution for a wide range of semi-volatile compounds. Carrier Gas Helium, constant flow at 1.2 mL/min Inert and provides good chromatographic efficiency. Inlet Temp. 250 °C (Optimization may be required) Balances complete volatilization with minimizing thermal degradation of the carbamate.[8] Injection Vol. 1 µL, Split ratio 50:1 Prevents column overloading and ensures sharp peak shapes. Oven Program 70 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min Allows separation of volatile impurities from the main analyte and ensures elution of less volatile compounds. MS Source Temp. 230 °C Standard temperature for robust ionization. MS Quad Temp. 150 °C Standard temperature for stable mass filtering. Ionization Mode Electron Ionization (EI) at 70 eV Creates reproducible fragmentation patterns for library matching and structural elucidation. Scan Mode Full Scan (m/z 40-400) Used for initial analysis to detect and identify all potential impurities.[10] -
Data Analysis and Purity Calculation:
-
Identification: The main peak is identified by its retention time and comparison of its mass spectrum with a reference library or standard.
-
Purity Calculation (Area Percent): This is the most common method for purity assessment when reference standards for all impurities are not available. It assumes that all compounds have a similar response factor in the detector.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Validation: For a method to be truly trustworthy, it must be validated according to ICH guidelines.[11][12] This involves formally assessing parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[13]
-
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, it is not the only option. A comprehensive guide requires an objective comparison with other established analytical techniques.
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is arguably the most widely used technique in the pharmaceutical industry for purity and assay testing.[14] For carbamates, which can be thermally labile, HPLC is often the method of choice.[6][15][16]
-
Advantages: Operates at ambient temperature, eliminating the risk of thermal degradation. It is suitable for a broader range of compounds, including non-volatile impurities like salts or polymers.
-
Disadvantages: Peak identification is less definitive than MS unless coupled with a mass spectrometer (LC-MS). It typically consumes larger volumes of expensive and environmentally unfriendly solvents.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity determination.[17][18] Unlike chromatographic techniques that provide a relative purity, qNMR can determine absolute purity without needing a reference standard of the analyte itself.[19]
-
Advantages: It is a non-destructive technique that provides absolute quantification by integrating the analyte signal against a certified internal standard of known purity.[20] It also provides rich structural information, confirming the identity of the main component and impurities simultaneously.
-
Disadvantages: Its sensitivity is significantly lower than that of GC-MS or HPLC, making it less suitable for detecting trace-level impurities (typically below 0.1%).
Summary Comparison of Techniques
The table below summarizes the key performance characteristics of each technique for the purity assessment of this compound.
| Parameter | GC-MS | HPLC-UV/PDA | Quantitative NMR (qNMR) |
| Principle | Separation by volatility/boiling point; detection by mass-to-charge ratio. | Separation by polarity/partitioning; detection by UV absorbance. | Nuclear spin resonance in a magnetic field; signal area is directly proportional to molar concentration. |
| Selectivity | Very High (Chromatography + Mass Spec) | High (Chromatographic) | High (Chemical Shift Specificity) |
| Sensitivity | Very High (ng to pg level) | High (µg to ng level) | Moderate (mg to high µg level) |
| Quantitation | Relative (Area %), or Absolute with standards | Relative (Area %), or Absolute with standards | Absolute (using an internal standard) |
| Impurity ID | Excellent (Mass spectral fragmentation) | Limited (Retention time match, PDA provides some spectral info) | Excellent (Provides structural information) |
| Key Advantage | Unambiguous identification of volatile/semi-volatile impurities.[4] | Avoids thermal degradation; suitable for non-volatile impurities.[15] | Absolute, non-destructive quantification without a specific analyte standard.[19][20] |
| Key Limitation | Potential for thermal degradation of labile compounds like carbamates. | Less definitive identification without MS; higher solvent consumption. | Lower sensitivity; may not detect trace impurities. |
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, a multi-faceted approach is often the most prudent strategy.
-
GC-MS stands out as the preferred method for identifying and quantifying volatile and semi-volatile organic impurities due to its exceptional specificity and sensitivity. Careful method development to mitigate potential thermal degradation is paramount for achieving accurate results.
-
HPLC/UPLC serves as an essential orthogonal technique. It is the ideal choice for quantifying the main component (assay) and for detecting any non-volatile or highly polar impurities that are not amenable to GC analysis.
-
Quantitative NMR (qNMR) provides an invaluable, non-destructive method for obtaining an absolute purity value. It can be used as a primary method to certify a reference standard or as an orthogonal check on the results obtained from chromatographic techniques.
By leveraging the strengths of each of these methods, researchers and drug development professionals can build a complete and trustworthy purity profile for this compound, ensuring the quality and safety of the final pharmaceutical product.
References
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Available from: [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Available from: [Link]
-
Alliance system for carbamate analysis. Waters Corporation. Available from: [Link]
-
Zhaou, B. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15, 714. Available from: [Link]
-
Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. (2020). American Laboratory. Available from: [Link]
-
Pharmaceutical Gas Chromatography Mass Spectrometers. American Pharmaceutical Review. Available from: [Link]
-
GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review. Available from: [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) Analysis. SCION Instruments. Available from: [Link]
-
Quantitative 1H NMR methodology for purity assay with high accuracy. (2023). ResearchGate. Available from: [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. Available from: [Link]
-
Faster, More Sensitive Determination of Carbamates in Drinking Water. (2012). LCGC International. Available from: [Link]
-
Live qualification/validation of purity methods for protein products. CS@Purdue. Available from: [Link]
-
Owens, J., & Koester, C. (2008). Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. OSTI.GOV. Available from: [Link]
-
Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. (2013). Ingenieria Analitica Sl. Available from: [Link]
-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available from: [Link]
-
Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134. Available from: [Link]
-
Gauthier, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9217-9219. Available from: [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available from: [Link]
-
Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. Available from: [Link]
-
Analytical method validation: A brief review. (2017). Journal of Pharmacy Research. Available from: [Link]
-
Dolan, J. W. (2001). Analytical Method Validation: Back to Basics, Part II. LCGC International, 19(6), 346-349. Available from: [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. Available from: [Link]
-
Chennaiah, M. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 10(2), 885-890. Available from: [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Separation Science. Available from: [Link]
-
Analytical method validation: are your analytical methods suitable for intended use? (2023). VCLS. Available from: [Link]
-
Engebretson, J. A. (2004). Chromatographic Analysis of Insecticidal Carbamates. Handbook of Residue Analytical Methods for Agrochemicals. Available from: [Link]
-
Moliner-Martínez, Y., et al. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Journal of Separation Science, 28(16), 2130-8. Available from: [Link]
-
Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. Available from: [Link]
-
Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. (2020). Journal of Agricultural and Food Chemistry, 68(39), 10984-10991. Available from: [Link]
-
Effective Analysis Carbamate Pesticides. (2023). Separation Science. Available from: [Link]
-
Development of easy and efficient methods for quantitative analysis of ethyl carbamate using GC-MS in various fermented foods. (2013). ResearchGate. Available from: [Link]
-
This compound. PubChem, National Institutes of Health. Available from: [Link]
-
Canellas, H., et al. (2020). Development and validation of a multi-analyte GC–MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry, 412, 5475–5491. Available from: [Link]
-
This compound. GSRS. Available from: [Link]
-
Canellas, H., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. National Institutes of Health. Available from: [Link]
Sources
- 1. This compound | C7H14N2O4 | CID 19407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. omicsonline.org [omicsonline.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. sepscience.com [sepscience.com]
- 8. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. wjarr.com [wjarr.com]
- 13. qbdgroup.com [qbdgroup.com]
- 14. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 15. agilent.com [agilent.com]
- 16. waters.com [waters.com]
- 17. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Spectrophotometric Quantification of Carbamate Compounds
For researchers, environmental scientists, and quality control analysts, the accurate quantification of carbamate compounds is a frequent necessity. While chromatographic methods like HPLC and GC-MS offer high sensitivity and specificity, spectrophotometry presents a compelling alternative due to its cost-effectiveness, simplicity, and rapid analysis times.[1] This guide provides an in-depth comparison of common spectrophotometric methods for carbamate quantification, complete with experimental protocols, performance data, and an exploration of the underlying chemical principles.
The Foundational Principle: From Carbamate to Chromophore
Most spectrophotometric methods for carbamate analysis are indirect. Carbamates themselves often lack a strong chromophore that absorbs light in the visible spectrum. Therefore, the core strategy involves a two-step chemical transformation:
-
Hydrolysis: The carbamate ester linkage is cleaved, typically under alkaline conditions, to yield a more reactive intermediate— a phenol (or naphthol) and a methylamine.[2][3] The specific product depends on the parent carbamate's structure (N-aryl vs. N-alkyl).
-
Derivatization: This reactive intermediate is then coupled with a chromogenic reagent to produce a stable, colored product (a chromophore) whose concentration can be measured by its absorbance of light. The intensity of the color, measured by a spectrophotometer, is directly proportional to the initial concentration of the carbamate.
This guide will compare three primary derivatization strategies following alkaline hydrolysis, plus an alternative approach for dithiocarbamates.
Method 1: The Diazotization-Coupling Reaction
This is a classic and widely used method for N-aryl carbamates like carbaryl and carbofuran. The hydrolysis yields a phenolic compound (e.g., 1-naphthol from carbaryl), which is then coupled with a diazonium salt to form a colored azo dye.
Causality of Experimental Choices:
-
Alkaline Hydrolysis: A strong base (like NaOH) is essential to break the stable carbamate ester bond, liberating the phenolic hydroxyl group required for the coupling reaction.
-
Diazotization: A primary aromatic amine (like sulfanilic acid or trimethylaniline) is reacted with sodium nitrite in an acidic medium to form a reactive diazonium salt. This salt is the electrophile that will attack the electron-rich phenol ring.
-
Coupling: The reaction is shifted back to an alkaline pH for the final coupling step. This deprotonates the phenolic hydroxyl group, making the aromatic ring highly activated and susceptible to electrophilic attack by the diazonium salt, forming the intensely colored azo compound.[4]
Comparative Reagents: Diazotized Sulfanilic Acid vs. Diazotized Trimethylaniline
A study published in The Analyst compared the performance of diazotized sulfanilic acid with diazotized trimethylaniline for the analysis of several carbamates, including carbaryl and carbofuran.[5] The study found that while both reagents are effective, diazotized trimethylaniline (TMA) offered superior sensitivity. Furthermore, the use of a micellar medium, such as sodium dodecyl sulfate (SDS), was shown to enhance the solubility of the reagents and the resulting azo dye, leading to a more stable and intense color development.[5] At the optimal coupling pH of 9.5, the reagent blank for TMA was negligible, whereas the sulfanilic acid blank had a significant absorbance, complicating measurements.[5]
Experimental Workflow: Diazotization-Coupling
Caption: Workflow for carbamate analysis via diazotization-coupling.
Protocol: Determination of Carbaryl using Diazotized Sulfanilic Acid
This protocol is adapted from the method described for determining carbaryl in environmental samples.[4]
Reagents:
-
Standard Carbaryl Solution: 100 µg/mL stock solution in methanol. Prepare working standards by dilution.
-
Sulfanilic Acid Solution (0.2% w/v): Dissolve 0.2 g of sulfanilic acid in 100 mL of 1 M hydrochloric acid, heating gently if necessary.[6]
-
Sodium Nitrite Solution (0.3% w/v): Dissolve 0.3 g of sodium nitrite in 100 mL of deionized water. Prepare fresh daily.[6]
-
Sodium Hydroxide Solution (4 M): Dissolve 16 g of NaOH in 100 mL of deionized water.
-
Diazotized Sulfanilic Acid Reagent: Mix equal volumes of the 0.2% sulfanilic acid solution and 0.3% sodium nitrite solution. Allow to stand for 5 minutes in an ice bath before use. Prepare fresh.
Procedure:
-
Sample Preparation: Pipette a known volume of the sample containing carbaryl into a 25 mL volumetric flask.
-
Hydrolysis: Add 2.0 mL of 4 M NaOH to the flask. Swirl and allow to stand for 10 minutes at room temperature to ensure complete hydrolysis to 1-naphthol.
-
Derivatization: Add 1.0 mL of the freshly prepared diazotized sulfanilic acid reagent. Mix well.
-
Color Development: Allow the reaction to proceed for 15 minutes at room temperature. A red-orange color will develop.
-
Measurement: Dilute the solution to the 25 mL mark with deionized water and mix thoroughly. Measure the absorbance of the solution at 475 nm against a reagent blank prepared in the same manner but without the carbamate sample.[4]
-
Quantification: Construct a calibration curve using a series of standard carbaryl solutions treated with the same procedure.
Method 2: Oxidative Coupling with p-Aminophenol
This method also relies on alkaline hydrolysis but uses a different coupling agent, p-aminophenol, in the presence of an oxidizing agent. It has been successfully applied to the determination of carbofuran.[7]
Causality of Experimental Choices:
-
Oxidizing Agent (NaIO₄): An oxidizing agent like sodium periodate is crucial. It is believed to oxidize p-aminophenol to a more reactive quinone-imine intermediate.
-
Coupling: This reactive intermediate then undergoes electrophilic substitution with the phenolate ion produced from the carbofuran hydrolysis. This coupling forms a colored indophenol-type dye. The alkaline medium is necessary for both the initial hydrolysis and to facilitate the coupling reaction.
Experimental Workflow: Oxidative Coupling
Caption: Workflow for carbamate analysis via oxidative coupling.
Protocol: Determination of Carbofuran using p-Aminophenol
This protocol is based on the method developed by Dhahir et al.[7]
Reagents:
-
Standard Carbofuran Solution: 10 ppm stock solution.
-
Sodium Carbonate Solution (0.5 M): Dissolve 5.3 g of Na₂CO₃ in 100 mL of deionized water.
-
Sodium Periodate Solution (0.1 M): Dissolve 2.14 g of NaIO₄ in 100 mL of deionized water.
-
p-Aminophenol (PAP) Reagent (10 ppm): Prepare a stock solution and dilute as needed.
Procedure:
-
Sample Preparation: Transfer 1.0 mL of the sample (containing 1-20 µg/mL of carbofuran) to a 25 mL volumetric flask.
-
Reaction Initiation: Add 1.0 mL of 0.5 M Na₂CO₃ solution, followed by 0.1 mL of 0.1 M NaIO₄ solution. Swirl to mix.
-
Derivatization: Add 2.5 mL of the 10 ppm p-aminophenol reagent.
-
Color Development: Dilute to the 25 mL mark with deionized water, mix well, and allow the blue color to develop.
-
Measurement: Measure the absorbance of the solution at 637 nm against a reagent blank.[7]
-
Quantification: Prepare a calibration curve using standard carbofuran solutions subjected to the same procedure.
Method 3: The Ninhydrin Reaction
This method is suitable for carbamates that hydrolyze to produce methylamine. The liberated primary amine reacts with ninhydrin to form the intensely colored "Ruhemann's purple," which is a well-known reaction for the quantification of amino acids.[8][9]
Causality of Experimental Choices:
-
Hydrolysis to Amine: This method pivots on the generation of methylamine from the carbamate backbone.
-
Ninhydrin Reaction: Ninhydrin acts as a powerful oxidizing agent, causing oxidative deamination of the methylamine. The reduced ninhydrin, the released ammonia (from the methylamine), and a second molecule of ninhydrin then condense to form the purple chromophore.[10] This reaction typically requires heating to proceed at a reasonable rate.[11]
Experimental Workflow: Ninhydrin Reaction
Caption: Workflow for carbamate analysis via the Ninhydrin reaction.
Method 4: The Griess Reaction for Nitrite
The Griess reaction is a well-established method for the determination of nitrite (NO₂⁻).[12] Its application to carbamates is indirect and relies on the conversion of the carbamate nitrogen into nitrite, which is then detected. This typically involves an initial hydrolysis step followed by a nitrosation reaction.
Causality of Experimental Choices:
-
Nitrite Formation: The carbamate must first be treated to convert its nitrogen atom into a nitrite ion. This is the most critical and compound-specific step. It often involves hydrolysis to release methylamine, followed by reaction with a nitrosating agent.
-
Diazotization: In a highly acidic environment (provided by phosphoric or hydrochloric acid), the nitrite reacts with a primary aromatic amine (typically sulfanilamide) to form a diazonium salt.[13]
-
Coupling: This diazonium salt then couples with a second aromatic compound, N-(1-Naphthyl)ethylenediamine (NED), to form a vibrant pink-red azo dye.[14] The absorbance of this dye is measured spectrophotometrically around 540-550 nm.[14][15]
Experimental Workflow: Griess Reaction
Caption: Workflow for carbamate analysis via the Griess reaction.
Performance Comparison
The choice of method often depends on the specific carbamate, the sample matrix, and the required sensitivity. The following table summarizes key performance metrics reported in the literature for various spectrophotometric methods.
| Method | Analyte | λmax (nm) | Linearity Range (µg/mL or ppm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Limit of Detection (LOD) (µg/mL or ppm) | Reference |
| Diazotization-Coupling | ||||||
| w/ Diazotized Sulfanilic Acid | Carbaryl | 475 | 0.01 - 0.1 | Not Reported | Not Reported | [4] |
| w/ Diazotized Trimethylaniline (in micellar medium) | Various | - | - | - | 0.2 - 2.0 | [5] |
| Oxidative Coupling | ||||||
| w/ p-Aminophenol | Carbofuran | 637 | 1 - 20 | 2.0 x 10⁴ | 0.28 | [7] |
| Hydrolysis & Derivatization of Amine | ||||||
| w/ Sodium Nitroprusside | Carbofuran | 530 | - | - | 0.80 | [14] |
| Direct UV Spectrophotometry | ||||||
| In Neutral Medium | Carbofuran | 279 | 0 - 20 | 5.5 x 10⁴ | Not Reported | [16] |
| In Alkaline Medium (Hydrolysis Product) | Carbofuran | 290 | 0 - 20 | 1.5 x 10⁴ | Not Reported | [16] |
Note: Direct comparison can be challenging due to variations in experimental conditions and reporting units across different studies. LOD and LOQ values for modern chromatographic methods like LC-MS/MS are significantly lower, often in the low µg/kg range.[17]
Concluding Remarks for the Practicing Scientist
Spectrophotometric methods provide a robust and accessible platform for the quantification of carbamate compounds.
-
For N-aryl carbamates like carbaryl and carbofuran , methods based on hydrolysis and azo dye formation are well-established and reliable. The use of diazotized trimethylaniline in a micellar medium appears to offer enhanced sensitivity over the more traditional sulfanilic acid reagent.[5] The oxidative coupling with p-aminophenol also presents a sensitive option for carbofuran.[7]
-
For carbamates that yield methylamine upon hydrolysis , the ninhydrin reaction is a viable pathway, leveraging a classic biochemical colorimetric reaction.
-
Direct UV spectrophotometry is the simplest approach but is only suitable for relatively clean samples where the carbamate has a distinct UV absorbance maximum and interferences are minimal.[16] Its sensitivity is generally lower than derivatization-based methods.
Ultimately, the optimal method is dictated by the specific analytical challenge. Method validation, including the assessment of linearity, accuracy, precision, and selectivity in the relevant sample matrix, is a critical step that must be performed in your own laboratory to ensure trustworthy and authoritative results. While not as sensitive as modern mass spectrometry-based methods, the spectrophotometric techniques detailed in this guide remain powerful, cost-effective tools in the analytical chemist's arsenal.
References
-
Dhahir, S. A., et al. (2017). Spectrophotometric determination of carbofuran by using p-amino phenol as a reagent. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 215-224. [Available at: https://www.rjpbcs.com/pdf/2017_8(2)/[18].pdf]([Link]18].pdf)
-
Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2486. [Link]
-
Doan, T. K. D., et al. (2022). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Foods, 11(18), 2776. [Link]
-
Rani, M., & Saini, S. (2017). Extractive spectrophotometric method for the determination of carbaryl in environmental samples. International Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 218-223.
-
Alvarez-Rodríguez, L., et al. (1997). Spectrophotometric determination of carbamate pesticides with diazotized trimethylaniline in a micellar medium of sodium dodecyl sulfate. Analyst, 122(5), 459-463. [Link]
-
U.S. EPA. (1984). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Drinking Water by Direct Aqueous Injection HPLC with Post Column Derivatization.
-
Al-Rawi, S. M. Sh. (2011). Quantitative Analysis of some insecticides and their Mixture in Agricul by using uv-vis Spectrophotometer. Baghdad Science Journal, 8(2), 274-279. [Link]
-
U.S. EPA. (1984). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater.
-
Yang, E. Y., & Shin, H. S. (2013). Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Journal of chromatography. A, 1305, 328–332. [Link]
-
Thermo Fisher Scientific. (2018). Griess Reagent Kit, for nitrite quantitation Product Information Sheet.
-
Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Food Sciences. Journal of Agricultural and Food Chemistry, 52(3), 385–406. [Link]
-
U.S. EPA. (2008). Method MS666: Analysis of Carbamate Pesticides in Water by HPLC/MS/MS.
-
dos Santos, V. B., et al. (2022). Simple and Fast Determination of Carbaryl Pesticide in Commercial Topical Formulations by Capillary Electrophoresis. Brazilian Journal of Analytical Chemistry, 9(36), 46-56. [Link]
-
Lopes, B. R. P., et al. (2018). Nitrite test with the Griess reagent system. protocols.io. [Link]
-
Thomas, R. (2023). Balancing Acts: Mastering Multiple LOD and LOQ Calibration Sets. Separation Science.
-
Caporaso, L., et al. (2018). Recent Advances in the Chemistry of Metal Carbamates. Coordination Chemistry Reviews, 355, 318-341. [Link]
-
Hassan, S. S. M., et al. (2009). Spectrophotometric Determination of p-Aminophenol Via Oxidative Coupling Reaction with N-(1-Naphthyl) ethylendiamine dihydroch. National Journal of Chemistry, 34, 247-259.
-
Alhfidh, H. A., & Othman, N. S. (2020). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol. Egyptian Journal of Chemistry, 63(1), 35-42. [Link]
-
Costa, J. S., et al. (2014). Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions, 43(30), 11438-11441. [Link]
-
Sigma-Aldrich. (2021). Nitrite Assay Kit (Griess Reagent).
-
Restek Corporation. (2015). Effective Analysis of Carbamate Pesticides. Separation Science.
-
BenchChem. (2025). Application Notes & Protocols: Spectrophotometric Determination of Amino Acids with Ninhydrin.
-
Biswas, S. K., & Sarkar, A. K. (1964). Spectrophotometric Determination of Carbaryl in Insecticide Formulations. Analyst, 89, 554-555. [Link]
-
Jan, M. R., Shah, J., & Khan, H. (2003). Investigation of new indirect spectrophotometric method for the determination of carbofuran in carbamate pesticides. Chemosphere, 52(9), 1623–1626. [Link]
-
León-González, M. E., & Townshend, A. (1990). Flow injection determination of carbamate pesticides by their inhibition of cholinesterase. Analytica Chimica Acta, 236(1), 267-272. [Link]
-
Al-Ghabsha, T. S., et al. (2018). APPLICATIONS OF NINHYDRIN: SPECTROPHOTOMETRIC DETERMINATION OF HYDRAZINE AND HYDROXYLAMINE. Malaysian Journal of Analytical Sciences, 22(4), 682-693. [Link]
-
Al-Haidari, I. M. A., et al. (2013). Spectrophotometric Determination of Sulfacetamide Following Simple Diazotization and Coupling with Chromotropic Acid. Journal of Ibn Al-Haitham for Pure and Applied Science, 26(3).
-
Al-Abachi, A. M., & Al-Ghabsha, T. S. (2016). New Spectrophotometric Method for the Assay of Sulfadiazine Drug Based on Diazotization Coupling Reaction. ACTA CHEMICA IASI, 24(2), 88-101. [Link]
-
Gennen, S., et al. (2022). Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration. ACS Sustainable Chemistry & Engineering, 10(28), 9186-9196. [Link]
-
Kalatzis, E., & Zarbi, I. (1976). Spectrophotometric determination of p-aminophenol alone or in the presence of acetaminophen. Journal of pharmaceutical sciences, 65(1), 71–75. [Link]
-
M-Scan. (2015). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. Journal of Visualized Experiments, (98), 52718. [Link]
-
Mohammed, N. J., Khalaf, K. D., & Dhahir, S. A. (2016). Spectrophotometric determination of Carbofuran in neutral and alkaline medium of environmental water samples. Indian Journal of Science and Technology, 9(28).
-
Aleksić, M., & Kapetanović, V. (2006). Spectrophotometric determination of carbaryl pesticide and its hydrolysis product in soil and strawberry samples. Journal of the Serbian Chemical Society, 71(1), 31-38. [Link]
-
Dionex Corporation. (2010). The Acclaim Carbamate Column—A Superior Solution for Carbamate Pesticide Analysis.
-
Thermo Fisher Scientific Inc. (2007). Determination of Derivatized Carbamate Insecticides by GC-MS/MS.
-
Chen, X., et al. (2023). Development of a Sensitive and Fast Determination Method for Trace Carbaryl Residues in Food Samples Based on Magnetic COF (TpPa-NH2)@Fe3O4 Nanoparticles and Fluorescence Detection. Foods, 12(3), 633. [Link]
-
U.S. Geological Survey. (1994). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory: Determination of selected carbamate pesticides in water by HPLC.
-
Reddit user discussion. (2025). Evaluation of LoD and LoQ. r/massspectrometry.
-
Vaidya, S. V., & Kenig, E. Y. (2009). Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution. Industrial & Engineering Chemistry Research, 48(21), 9497-9506. [Link]
-
U.S. EPA. (1989). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.
-
Ghasemi, A., et al. (2018). Nitrite and Nitrate Measurement by Griess Reagent in Human Plasma: Evaluation of Interferences and Standardization. Acta Medica Iranica, 56(6), 376-383.
-
Al-Rufaie, M. M. (2016). New Spectrophotometric Method for the Assay of Sulfadiazine Drug Based on Diazotization Coupling Reaction. ACTA CHEMICA IASI, 24(2), 88-101. [Link]
-
Nagaraja, P., et al. (2006). Sensitive spectrophotometric assessment of carbofuran using dapsone as a new chromogenic reagent in formulations and environmental samples. Eclética Química, 31(4), 43-48. [Link]
-
Yang, E. Y., & Shin, H. S. (2013). Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Journal of chromatography. A, 1305, 328–332. [Link]
-
Aryal, S. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes.
-
Chemistry Job Insight. (2024). Practical Analysis of LOD and LOQ with Examples.
-
Othman, N. S., & Younis, A. M. (2010). Spectrophotometric Determination of Sulfadiazine via Diazotization and Coupling Reaction - Application to Pharmaceutical Preparations. Tikrit Journal of Pure Science, 15(2), 114-121.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of a carbamate triggered by coordination of metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric determination of carbaryl pesticide and its hydrolysis product in soil and strawberry samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric Determination of Carbamate Pesticides With Diazotized Trimethylaniline in a Micellar Medium of Sodium Dodecyl Sulfate - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Spectrophotometric determination of carbaryl in insecticide formulations - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. microbenotes.com [microbenotes.com]
- 10. chem.mst.edu [chem.mst.edu]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Nitrite test with the Griess reagent system [protocols.io]
- 14. Investigation of new indirect spectrophotometric method for the determination of carbofuran in carbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. worldwidejournals.com [worldwidejournals.com]
- 17. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Polymers Synthesized from Diethyl Methylenedicarbamate: A Non-Isocyanate Polyurethane Approach
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of safer and more sustainable polymer chemistry, non-isocyanate polyurethanes (NIPUs) are emerging as a compelling alternative to traditional polyurethane systems that rely on hazardous isocyanate precursors. This guide provides a comprehensive technical overview of polymers synthesized using diethyl methylenedicarbamate, a key monomer in one of the promising non-isocyanate routes. We will delve into the synthesis, characterization, and performance of these polymers, offering an objective comparison with conventional isocyanate-based polyurethanes, supported by experimental data and detailed protocols.
The Shift from Isocyanates: A Safer, Greener Future for Polyurethanes
Conventional polyurethanes are synthesized through the polyaddition reaction of isocyanates (such as toluene diisocyanate, TDI, and methylene diphenyl diisocyanate, MDI) with polyols. While this chemistry is versatile and yields a wide range of materials, it is not without its drawbacks. Isocyanates are toxic and require stringent handling procedures to minimize health and environmental risks.
The non-isocyanate pathway utilizing this compound offers a more benign approach. This method typically involves a polycondensation reaction between the dicarbamate and a diol, eliminating the need for isocyanates altogether. This guide will explore the tangible benefits and current limitations of this approach, providing you with the critical data needed to evaluate its potential for your applications.
Synthesis of Polyurethanes from this compound: The Polycondensation Route
The synthesis of polyurethanes from this compound and a diol proceeds via a transurethanization reaction. This polycondensation process is typically catalyzed by a suitable catalyst, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and driven to completion by the removal of the ethanol byproduct.
The choice of diol is a critical determinant of the final polymer's properties. Long-chain, flexible diols will result in softer, more elastomeric materials, while shorter, more rigid diols will produce harder, more crystalline polymers. This versatility allows for the tailoring of polymer properties to specific application needs.
Below is a generalized reaction scheme and a logical workflow for the synthesis process.
Caption: Workflow for the synthesis of NIPU from this compound.
Performance Comparison: this compound-Based NIPUs vs. Conventional Polyurethanes
A direct comparison of polymers synthesized from this compound with their conventional counterparts is crucial for evaluating their potential. While extensive data on this compound-based polymers is still emerging, we can draw valuable insights from studies on analogous non-isocyanate systems, such as those derived from dimethyl carbonate, and compare them to well-characterized MDI and TDI-based polyurethanes.
Mechanical Properties
The mechanical properties of polyurethanes are highly dependent on the chemical structure of their hard and soft segments. In general, NIPUs synthesized from dicarbamates can achieve a wide range of mechanical properties, from soft elastomers to rigid plastics.
| Property | NIPU (from Dicarbamate) | Conventional PU (MDI-based) | Conventional PU (TDI-based) |
| Tensile Strength (MPa) | 1.7 - 38[1] | 12 - 50+ | 10 - 40+ |
| Elongation at Break (%) | 45 - 1476[1] | 300 - 800+ | 400 - 1000+ |
| Young's Modulus (MPa) | Varies widely | 5 - 1000+ | 3 - 800+ |
Note: The data for NIPU is based on studies of polymers synthesized from dimethyl carbonate and various diamines and diols, as direct, comprehensive data for this compound is limited in publicly available literature. The properties of conventional PUs are highly formulation-dependent.
MDI-based polyurethanes are known for their greater strength and rigidity, while TDI-based polyurethanes are often more flexible.[2] NIPUs from dicarbamates have demonstrated the potential to span a significant portion of this performance spectrum. For instance, researchers have synthesized NIPUs with tensile strengths of up to 38 MPa, which is competitive with many conventional polyurethane elastomers.[1]
Thermal Properties
Thermal stability is a critical parameter for many polyurethane applications. The decomposition of the urethane linkage is a key factor in the overall thermal stability of the polymer.
| Property | NIPU (from Dicarbamate) | Conventional PU (MDI-based) | Conventional PU (TDI-based) |
| Melting Point (°C) | 102 - 161[1] | Varies (often amorphous) | Varies (often amorphous) |
| Decomposition Temp (°C) | Generally >200 | ~237 (in subcritical water)[1] | ~199 (in subcritical water)[1] |
| Glass Transition (Tg, °C) | -19 to 10[1] | -70 to -40[1] | -20 to 0[1] |
MDI-based polyurethanes generally exhibit higher thermal stability compared to their TDI-based counterparts.[1] The thermal stability of NIPUs from dicarbamates is promising, with decomposition temperatures typically above 200°C. The melting points observed in some studies suggest a degree of crystallinity in these NIPU systems.[1]
Experimental Protocols for Polymer Characterization
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key experiments used to characterize these polymers.
Experimental Workflow for Polymer Characterization
Caption: Workflow for the characterization of synthesized polymers.
Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.
Methodology:
-
Sample Preparation: Dissolve 2-3 mg of the polymer sample in 1 mL of a suitable solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) with 0.05 M LiBr). Ensure complete dissolution by gentle agitation.
-
Instrumentation:
-
GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
-
Mobile Phase: The same solvent used for sample preparation, filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
-
Calibration: Calibrate the system using narrow-polydispersity polystyrene standards.
-
Analysis: Inject the filtered polymer solution into the GPC system.
-
Data Processing: Determine Mn, Mw, and PDI from the resulting chromatogram using the calibration curve.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the polymers.
Methodology:
-
Sample Preparation: Place 5-10 mg of the polymer sample in a ceramic or platinum TGA pan.
-
Instrumentation:
-
Thermogravimetric analyzer.
-
Atmosphere: Nitrogen (inert) or Air (oxidative) at a flow rate of 20-50 mL/min.
-
-
Heating Program: Heat the sample from room temperature to 600°C at a heating rate of 10°C/min.
-
Analysis: Record the weight loss of the sample as a function of temperature.
-
Data Processing: Determine the onset of decomposition temperature (the temperature at which 5% weight loss occurs) and the temperature of maximum decomposition rate from the TGA and derivative thermogravimetric (DTG) curves.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of the polymers.
Methodology:
-
Sample Preparation: Seal 5-10 mg of the polymer sample in an aluminum DSC pan.
-
Instrumentation:
-
Differential scanning calorimeter.
-
Atmosphere: Nitrogen purge.
-
-
Heating and Cooling Program:
-
Heat the sample from -80°C to 200°C at a heating rate of 10°C/min (first heating scan).
-
Cool the sample to -80°C at a rate of 10°C/min.
-
Heat the sample again to 200°C at a heating rate of 10°C/min (second heating scan).
-
-
Analysis: Record the heat flow as a function of temperature.
-
Data Processing: Determine the Tg from the inflection point of the heat flow curve during the second heating scan. The Tm is identified as the peak of the endothermic transition.
Tensile Testing
Objective: To measure the tensile strength, elongation at break, and Young's modulus of the polymer films.
Methodology:
-
Sample Preparation: Prepare dog-bone shaped specimens from compression-molded or solvent-cast polymer films according to ASTM D638 standards.
-
Instrumentation:
-
Universal testing machine equipped with a suitable load cell.
-
Extensometer for accurate strain measurement.
-
-
Testing Conditions:
-
Crosshead speed: 50 mm/min (or as specified by the relevant standard).
-
Temperature: Ambient.
-
-
Analysis: Mount the specimen in the grips of the testing machine and apply a tensile load until failure.
-
Data Processing: Generate a stress-strain curve from the load-displacement data. Calculate the tensile strength (maximum stress), elongation at break (strain at failure), and Young's modulus (the slope of the initial linear portion of the stress-strain curve).
Conclusion: A Promising Horizon for Non-Isocyanate Polyurethanes
Polymers synthesized from this compound represent a significant step towards safer and more sustainable polyurethane chemistry. While the field is still evolving, the available data on analogous NIPU systems demonstrate their potential to compete with conventional polyurethanes in a variety of applications. The mechanical and thermal properties can be tailored through judicious selection of comonomers, opening up a vast design space for new materials.
As research in this area continues, we can expect to see further improvements in the performance of these NIPUs, as well as a more comprehensive understanding of their structure-property relationships. This guide serves as a foundational resource for researchers and professionals looking to explore the exciting possibilities of non-isocyanate polyurethane technology.
References
-
Renewable Non-Isocyanate Based Thermoplastic Polyurethanes via Polycondensation of Dimethyl Carbamate Monomers with Diols. Macromolecular Rapid Communications.
-
News - Research Progress on Non-Isocyanate Polyurethanes. Polyurethane Products.
-
Tailor-Made Bio-Based Non-Isocyanate Polyurethanes (NIPUs). Polymers.
-
Toward Sustainable Polyurethane Alternatives: A Review of the Synthesis, Applications, and Lifecycle of Non-Isocyanate Polyurethanes (NIPUs). Polymers.
-
TDI vs MDI in Polyurethane | Key Differences Revealed. PSI Urethanes.
-
Recent Advances in Fabrication of Non-Isocyanate Polyurethane-Based Composite Materials. Polymers.
-
Sustainability of Nonisocyanate Polyurethanes (NIPUs). Polymers.
-
Construction of Bio-Based Polyurethanes via Olefin Metathesis and Their Thermal Reversible Behavior. Polymers.
-
Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. Materials.
-
Comparison of conventional PU and non isocyanate PU. ResearchGate.
-
Functionalization Strategies of Non-Isocyanate Polyurethanes (NIPUs): A Systematic Review of Mechanical and Biological Advances. Polymers.
-
(PDF) Sustainability of Nonisocyanate Polyurethanes (NIPUs). ResearchGate.
-
EFFECT OF A SYNTHESIS FORMULATION ON THE THERMAL PROPERTIES OF POLYURETHANE. Materials and Technology.
-
Enhancing mechanical properties of thermoplastic polyurethane elastomers with 1,3-trimethylene carbonate, epsilon-caprolactone and L-lactide copolymers via soft segment crystallization. Express Polymer Letters.
-
Characterization of Poly(ether)urethanes - High Resolution Thermogravimetric Analysis. Defence R&D Canada – Atlantic.
Sources
A Senior Application Scientist's Guide to the Performance of Diethyl Methylenedicarbamate in Diverse Solvent Systems
Introduction: The Critical Role of the Solvent Environment
In the realm of drug discovery and synthetic chemistry, the choice of solvent is not merely a matter of dissolution; it is a critical parameter that can profoundly influence reaction kinetics, product yield, stability, and even the feasibility of a synthetic route. Diethyl methylenedicarbamate (DEMM), a molecule with applications in organic synthesis and as a potential building block in medicinal chemistry, is no exception.[1][2] Its performance is intrinsically linked to the properties of the solvent system in which it is employed.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the performance of this compound across a spectrum of common laboratory solvents. We will move beyond theoretical discussions to provide robust, field-tested experimental protocols. Our objective is to empower you to make data-driven decisions for solvent selection, ensuring optimal outcomes for your specific application. The principles and methodologies outlined herein are designed to be self-validating, promoting scientific integrity and reproducibility.
Theoretical Framework: Understanding Solvent-Solute Interactions
The influence of a solvent on a chemical entity like DEMM is governed by a variety of intermolecular forces and bulk solvent properties.[3] Key parameters to consider include:
-
Polarity and Dielectric Constant: These properties affect the solvent's ability to stabilize charged or polar species, including reactants, transition states, and products.[3] Polar solvents are generally better at solvating polar molecules.
-
Protic vs. Aprotic Nature: Protic solvents possess hydrogen atoms bonded to electronegative atoms (like O-H or N-H) and can act as hydrogen bond donors.[4][5] Aprotic solvents lack these bonds.[4][5] This distinction is crucial, as hydrogen bonding can stabilize or destabilize reactants and intermediates, significantly impacting reaction pathways.[6][7] For instance, a protic solvent might solvate and stabilize a nucleophile, potentially reducing its reactivity in an SN2 reaction.[7]
-
Solubility Parameters: "Like dissolves like" is a fundamental principle. A solvent with a solubility parameter similar to that of the solute is likely to be a good solvent for that solute.[8]
By systematically evaluating DEMM's performance in solvents that span these different classifications, we can develop a comprehensive understanding of its behavior.
Experimental Design: A Multi-faceted Approach to Performance Evaluation
To obtain a holistic view of DEMM's performance, we will employ a three-pronged experimental approach:
-
Solubility Assessment: Determining the maximum concentration of DEMM in various solvents.
-
Stability Analysis: Quantifying the degradation of DEMM over time in different solvent environments.
-
Reaction Kinetics and Yield in a Model Reaction: Evaluating the rate and efficiency of a reaction involving DEMM.
The following diagram illustrates the overall experimental workflow:
Caption: Overall workflow for evaluating DEMM performance.
Selected Solvent Systems for Comparison
The following table presents a selection of solvents for this comparative study, chosen to represent a range of polarities and proticities.
| Solvent Class | Solvent Name | Dielectric Constant (approx. at 25°C)[3][5][9] | Key Properties |
| Polar Protic | Methanol (MeOH) | 32.7 | Hydrogen bond donor, polar |
| Ethanol (EtOH) | 24.5 | Hydrogen bond donor, polar | |
| Water (H₂O) | 80.1 | Strong hydrogen bond donor, highly polar | |
| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | High dipole moment, does not donate H-bonds |
| Dimethyl Sulfoxide (DMSO) | 47.0 | Highly polar, does not donate H-bonds, can solvate cations well | |
| Acetone | 21.0 | Moderate polarity, does not donate H-bonds | |
| Nonpolar Aprotic | Toluene | 2.4 | Low polarity, aromatic |
| Dichloromethane (DCM) | 9.1 | Low polarity, chlorinated solvent | |
| Tetrahydrofuran (THF) | 7.5 | Moderately polar ether, Lewis base |
Experimental Protocols
Experiment 1: Quantitative Solubility Assessment
Objective: To determine the solubility of DEMM in each selected solvent at a controlled temperature.
Methodology: Gravimetric Method
-
Preparation: Add an excess amount of DEMM to a known volume (e.g., 5.0 mL) of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation. A magnetic stirrer or a shaker bath can be used.
-
Separation: Allow the vials to stand undisturbed for at least 2 hours for the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant without disturbing the solid.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of DEMM.
-
Quantification: Once the solvent is completely removed, weigh the vial containing the dissolved DEMM residue.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Caption: Workflow for the gravimetric solubility assessment.
Experiment 2: Stability Analysis of DEMM
Objective: To assess the chemical stability of DEMM in different solvents over time.
Methodology: HPLC or GC Analysis
-
Stock Solution Preparation: Prepare a stock solution of DEMM in each solvent at a known concentration (e.g., 1 mg/mL).
-
Incubation: Store aliquots of each solution in sealed vials at a controlled temperature (e.g., 40°C to accelerate potential degradation). Protect from light if the compound is light-sensitive.
-
Time-Point Sampling: At specified time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw a sample from each vial.
-
Analysis: Analyze the samples by a validated HPLC or GC method to quantify the concentration of DEMM.[10][11][12] The analytical method should be capable of separating DEMM from any potential degradation products.
-
Data Evaluation: Plot the concentration of DEMM versus time for each solvent. Calculate the degradation rate or the half-life (t1/2) of DEMM in each solvent system.
Experiment 3: Performance in a Model Nucleophilic Substitution Reaction
Objective: To compare the reaction rate and product yield of a model reaction involving DEMM in different solvents. A simple nucleophilic substitution with an amine is a suitable model.
Model Reaction: DEMM + Benzylamine → N-benzyl-N'-(ethoxycarbonyl)methylenediamine + Ethanol
Methodology: In-Process Reaction Monitoring
-
Reaction Setup: In separate reaction vessels, dissolve DEMM (1 equivalent) and benzylamine (1.1 equivalents) in each of the selected solvents. Maintain a constant temperature (e.g., 50°C) and stirring.
-
Reaction Monitoring: At regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot (e.g., by diluting with a cold solvent or adding a quenching agent) to stop the reaction.
-
Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the reactant (DEMM) and the product.[10][11][12]
-
Kinetic Analysis: Plot the concentration of DEMM versus time and determine the initial reaction rate. If the reaction follows a discernible order, calculate the rate constant (k) in each solvent.[9][13]
-
Yield Determination: After the reaction has gone to completion (or after a fixed time, e.g., 24 hours), determine the final product yield in each solvent.
Caption: Workflow for the model reaction kinetics study.
Data Summary and Interpretation
The quantitative data from these experiments should be compiled into a clear, comparative table to facilitate analysis.
Table 1: Comparative Performance Data for this compound
| Solvent | Solvent Class | Solubility at 25°C (mg/mL) | Stability (t1/2 at 40°C, hours) | Model Reaction Rate Constant (k) | Model Reaction Yield (%) |
| Methanol | Polar Protic | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Ethanol | Polar Protic | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Water | Polar Protic | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Acetonitrile | Polar Aprotic | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Dimethyl Sulfoxide | Polar Aprotic | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Acetone | Polar Aprotic | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Toluene | Nonpolar Aprotic | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Dichloromethane | Nonpolar Aprotic | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Tetrahydrofuran | Nonpolar Aprotic | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Interpreting the Results:
-
High Solubility: Generally expected in solvents with similar polarity to DEMM. Polar aprotic solvents like acetone and THF may prove effective.
-
Enhanced Stability: Stability may be compromised in highly protic solvents like water or methanol, especially at elevated temperatures, due to potential hydrolysis of the carbamate linkages.
-
Faster Reaction Rates: For the proposed SN2-type model reaction, polar aprotic solvents like DMSO and acetonitrile are expected to yield higher reaction rates.[7] This is because they can solvate the accompanying cation without strongly hydrogen-bonding to the nucleophile, leaving it more "naked" and reactive.[6][7] Protic solvents may slow the reaction by stabilizing the amine nucleophile through hydrogen bonding.[6]
Conclusion and Recommendations
The selection of an optimal solvent for this compound is a multi-parameter optimization problem. A solvent that provides the highest solubility may not offer the best stability or reaction kinetics. The experimental framework provided in this guide allows for a systematic and quantitative evaluation of these trade-offs.
For applications requiring high concentrations, the solubility data will be paramount. For long-term storage or prolonged reactions, stability is the key concern. For synthetic applications, the reaction kinetics and yield will guide the choice. By utilizing the protocols and data analysis structure presented here, researchers can confidently select a solvent system that maximizes the performance of this compound for their specific needs, ensuring efficiency, reproducibility, and success in their research and development endeavors.
References
-
ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available from: [Link]
-
NCBI Bookshelf. Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - ANALYTICAL METHODS. Available from: [Link]
-
Reddit. Electronegativity and nucleophilicity in protic vs aprotic solvents. Available from: [Link]
- Google Patents. A kind of method of continuous synthesizing methyl diethyl malonate.
-
GSRS. This compound. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]
-
Royal Society of Chemistry. On the design of optimal computer experiments to model solvent effects on reaction kinetics. Available from: [Link]
-
Chemistry LibreTexts. Polar Protic and Aprotic Solvents. Available from: [Link]
-
ResearchGate. Development of easy and efficient methods for quantitative analysis of ethyl carbamate using GC-MS in various fermented foods. Available from: [Link]
-
PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]
-
MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available from: [Link]
-
IMIM PAN. Experimental techniques used in the studies of reaction kinetics. Available from: [Link]
-
ATSDR. Diethyl Phthalate - Analytical Methods. Available from: [Link]
-
YouTube. Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). Available from: [Link]
-
DTIC. Gas Chromatographic Method for the Determination of Trace Quantities of Diethyl Malonate in Ethanol. Available from: [Link]
-
Chemistry Steps. Polar Protic and Aprotic Solvents. Available from: [Link]
-
Wikipedia. Solvent effects. Available from: [Link]
-
ACS Publications. Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. Available from: [Link]
-
MDPI. N,N-Diethyl-3-methylbenzamide. Available from: [Link]
-
ResearchGate. Polymer and Solvents. Available from: [Link]
-
Organic Syntheses. Diethyl Tartrate. Available from: [Link]
-
Chemicalbridge. This compound. Available from: [Link]
Sources
- 1. CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate - Google Patents [patents.google.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
A Senior Application Scientist's Guide to Assessing the Purity of Diethyl Methylenedicarbamate from Different Chemical Vendors
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible results. Diethyl methylenedicarbamate, a versatile building block and cross-linking agent, is no exception. The seemingly identical products from different chemical vendors can exhibit subtle but critical variations in their impurity profiles, which can have a cascading impact on downstream applications, from reaction kinetics to the toxicological profile of the final active pharmaceutical ingredient (API).
This in-depth guide provides a comprehensive framework for assessing the purity of this compound. We will delve into the likely synthetic origins of impurities, present a suite of robust analytical methodologies for their detection and quantification, and offer a structured approach to interpreting the data for informed vendor selection. This guide is designed to be a self-validating system, where the causality behind each experimental choice is explained, ensuring scientific integrity and trustworthiness in your analytical endeavors.
The Synthetic Landscape: Understanding Potential Impurities
A critical first step in any purity assessment is to understand the probable synthetic route of the target compound, as this will inform the likely impurities. This compound is commonly synthesized through the acid-catalyzed condensation of ethyl carbamate with formaldehyde .
This reaction, while straightforward, can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual ethyl carbamate and formaldehyde may remain in the final product.
-
By-products: Self-polymerization of formaldehyde can lead to the formation of paraformaldehyde or other oligomers. Side reactions of ethyl carbamate could also occur under the reaction conditions.
-
Solvent and Catalyst Residues: The manufacturing process may involve the use of various solvents and catalysts that could be carried over into the final product.
-
Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions.
The following diagram illustrates the postulated synthesis of this compound and the potential points of impurity introduction.
Caption: Postulated synthesis and potential impurity sources.
A Multi-Pronged Approach to Purity Assessment: Experimental Protocols
A comprehensive assessment of this compound purity requires a combination of chromatographic and spectroscopic techniques, along with methods to determine water content and non-volatile impurities. The following experimental workflow provides a robust strategy for comparing products from different vendors.
Caption: Experimental workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity and Organic Impurities
HPLC with UV or Diode Array Detection (DAD) is the workhorse for determining the purity of non-volatile organic compounds and quantifying related organic impurities.
-
Rationale: This technique separates compounds based on their polarity, allowing for the quantification of the main component and any closely related impurities. A DAD detector provides spectral information, aiding in the tentative identification of unknown peaks.
-
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water and acetonitrile.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample from each vendor in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or DAD for spectral analysis.
-
Gradient: A typical gradient could be from 80:20 water:acetonitrile to 20:80 water:acetonitrile over 30 minutes.
-
-
Analysis: Inject the standards and samples. Calculate the purity of each sample as the area percentage of the main peak relative to the total peak area. Quantify known impurities using the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds, making it ideal for detecting residual solvents and volatile by-products.
-
Rationale: This method separates compounds based on their boiling points and provides mass spectral data for definitive identification.
-
Protocol:
-
Standard Preparation: Prepare a standard solution containing known potential residual solvents (e.g., methanol, ethanol, toluene) in a suitable solvent like DMSO.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., DMSO) to a known concentration.
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute all volatile components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-400.
-
-
Analysis: Inject the standard and samples. Identify and quantify residual solvents by comparing retention times and mass spectra to the standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Identity Confirmation
FTIR provides a molecular fingerprint of the compound, confirming its identity and the absence of major structural impurities.
-
Rationale: This technique identifies the functional groups present in a molecule. The spectrum of a sample should match that of a known reference standard.
-
Protocol:
-
Sample Preparation: Place a small amount of the this compound sample directly onto the ATR crystal or prepare a KBr pellet.
-
Analysis: Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.
-
Interpretation: Compare the sample spectrum to a reference spectrum of this compound. Key characteristic peaks to look for include C=O stretching (around 1700 cm⁻¹), N-H bending (around 1530 cm⁻¹), and C-O stretching (around 1250 cm⁻¹).
-
Karl Fischer Titration for Water Content
Water is a common impurity in chemical reagents and can affect reaction outcomes. Karl Fischer titration is the most accurate method for determining water content.
-
Rationale: This electrochemical method is specific to water and is not affected by other volatile components.
-
Protocol:
-
Instrument Setup: Use a coulometric or volumetric Karl Fischer titrator.
-
Sample Preparation: Accurately weigh and inject a known amount of the this compound sample into the titration cell.
-
Analysis: The instrument will automatically titrate the sample and calculate the water content, usually expressed as a percentage or in parts per million (ppm).
-
Thermogravimetric Analysis (TGA) for Non-Volatile Residue
TGA measures the change in mass of a sample as a function of temperature, which can indicate the presence of non-volatile inorganic impurities.
-
Rationale: Organic compounds will decompose and volatilize at elevated temperatures, while non-volatile inorganic residues (e.g., catalyst residues) will remain.
-
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the sample into a TGA pan.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Interpretation: The percentage of mass remaining at the end of the analysis represents the non-volatile residue.
-
Comparative Data Summary
The following table provides a template for summarizing the analytical data obtained for this compound from different vendors.
| Analytical Test | Vendor A | Vendor B | Vendor C | Acceptance Criteria |
| Appearance | White crystalline solid | White crystalline solid | Off-white powder | White crystalline solid |
| Identity (FTIR) | Conforms to reference | Conforms to reference | Conforms to reference | Conforms to reference |
| Purity by HPLC (%) | 99.5 | 98.8 | 97.2 | ≥ 98.0% |
| Individual Impurity by HPLC (%) | Impurity 1: 0.2% | Impurity 1: 0.5% | Impurity 1: 1.5% | ≤ 0.5% |
| Total Impurities by HPLC (%) | 0.5 | 1.2 | 2.8 | ≤ 1.0% |
| Residual Solvents by GC-MS (ppm) | Ethanol: 250 | Ethanol: 800 | Toluene: 50 | As per ICH Q3C limits |
| Water Content by Karl Fischer (%) | 0.1 | 0.3 | 0.8 | ≤ 0.5% |
| Non-Volatile Residue by TGA (%) | < 0.1 | < 0.1 | 0.2 | ≤ 0.1% |
Conclusion: Making an Informed Decision
The selection of a chemical vendor should not be based solely on cost. As the data in the hypothetical table illustrates, there can be significant variations in purity and impurity profiles between suppliers. For applications in drug development, a higher purity product with a well-defined and consistent impurity profile is paramount.
-
Vendor A in our example would be the preferred choice for pharmaceutical applications due to its high purity, low levels of individual and total impurities, and low residual solvent and water content.
-
Vendor B might be acceptable for less critical research applications, but the higher impurity levels should be noted.
-
Vendor C would likely be unsuitable for drug development work due to its lower purity and higher levels of impurities and water content.
By implementing a rigorous analytical testing program as outlined in this guide, researchers and drug development professionals can confidently select the most appropriate source of this compound for their specific needs, ensuring the quality, safety, and efficacy of their final products.
References
-
International Council for Harmonisation (ICH). Q3C - Impurities: Guideline for Residual Solvents.[Link]
-
United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons, 2010. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy, 5th Edition. Cengage Learning, 2015. [Link]
-
Condensation Reaction of Methyl N-Phenylcarbamate with Formaldehyde over Hβ Catalyst. ResearchGate.[Link]
Navigating the Therapeutic Landscape: A Comparative Guide to Carbamate Derivatives in Antileishmanial Drug Discovery
Introduction: The Pressing Need for Novel Antileishmanial Agents
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge, affecting millions in tropical and subtropical regions. The current therapeutic arsenal is hampered by issues of toxicity, emerging drug resistance, and parenteral administration routes, underscoring the urgent need for novel, effective, and safer oral antileishmanial drugs. In the vast field of medicinal chemistry, the exploration of diverse chemical scaffolds is paramount. While extensive research has been conducted on various heterocyclic compounds, literature specifically detailing the antileishmanial efficacy of diethyl methylenedicarbamate derivatives is notably scarce. This guide, therefore, broadens the scope to evaluate the potential of the wider class of carbamate derivatives as a promising, albeit less explored, avenue for antileishmanial drug development. We will delve into the available experimental data, compare the efficacy of different carbamate-containing molecules, and outline the methodologies crucial for their evaluation, providing a comprehensive resource for researchers in the field.
The Carbamate Moiety: A Versatile Pharmacophore in Drug Design
The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a common feature in numerous biologically active compounds. Its utility in medicinal chemistry stems from its ability to act as a stable, yet metabolically recognizable, linker. It can modulate the physicochemical properties of a molecule, such as lipophilicity and hydrogen bonding capacity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. In the context of antiparasitic drug design, the carbamate moiety has been incorporated into various molecular frameworks to enhance their interaction with biological targets and improve their overall efficacy.
Comparative Efficacy of Carbamate Derivatives in Antileishmanial Studies
Recent studies have begun to shed light on the potential of carbamate derivatives as viable antileishmanial agents. Here, we compare the efficacy of two distinct classes of carbamate-containing compounds that have been investigated for their activity against Leishmania parasites.
Piperidine-Benzodioxole Carbamates
A novel series of ester and carbamate derivatives based on a piperidine-benzodioxole scaffold were synthesized and evaluated for their activity against Leishmania amazonensis.[1][2] While all the synthesized compounds exhibited weaker leishmanicidal activity than the standard drug Amphotericin B, the study provided valuable insights into the structure-activity relationship of this class of molecules.[1][2] Notably, an n-hexyl carbamate derivative demonstrated comparable potency to a 3,4-benzodioxole ester and a nitro derivative, with the latter showing the highest activity in the series with an IC50 value of 17.24 µM.[1][2] Importantly, all the tested compounds displayed low toxicity against human cells, suggesting a favorable safety profile.[1][2]
Benzimidazole Methylcarbamates
Benzimidazole derivatives are a well-established class of anthelmintic drugs, and their potential against other parasites, including Leishmania, is an active area of research. A study investigating benzimidazole derivatives as inhibitors of Leishmania mexicana arginase, a crucial enzyme for parasite survival, included compounds bearing a methylcarbamate group.[3][4] One such compound demonstrated activity against both the promastigote (IC50 = 64 µM) and intracellular amastigote (IC50 = 32 µM) forms of L. mexicana.[4] While less potent than Amphotericin B and Miltefosine, this derivative showed low cytotoxicity with a 50% cytotoxic concentration (CC50) greater than 417 µM in murine macrophages.[4]
Quantitative Comparison of Antileishmanial Activity
The following table summarizes the available in vitro efficacy data for the discussed carbamate derivatives against Leishmania species.
| Compound Class | Derivative | Leishmania Species | Parasite Stage | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Piperidine-Benzodioxole | n-hexyl carbamate | L. amazonensis | Not specified | ~17.24* | Low | Not specified | [1][2] |
| Benzimidazole | Methylcarbamate derivative (Compound 1) | L. mexicana | Promastigote | 64 | >417 (Murine Macrophages) | >6.5 | [4] |
| Benzimidazole | Methylcarbamate derivative (Compound 1) | L. mexicana | Amastigote | 32 | >417 (Murine Macrophages) | >13.0 | [4] |
Note: The IC50 value for the n-hexyl carbamate is reported as having "comparable potency" to the nitro derivative with an IC50 of 17.24 µM.
Structure-Activity Relationship (SAR) Insights
The preliminary studies on carbamate derivatives provide some initial insights into their structure-activity relationships:
-
Piperidine-Benzodioxole Derivatives: The study suggests that substituents on the aryl-acyl portion of the molecule play a significant role in modulating the leishmanicidal effect.[1][2] The comparable activity of the n-hexyl carbamate to the most active nitro derivative indicates that the carbamate moiety is a viable functional group for maintaining antileishmanial activity within this scaffold.
-
Benzimidazole Derivatives: In the context of benzimidazole-based arginase inhibitors, the replacement of a methylcarbamate at position 2 with an acetyl group resulted in a nearly 50% reduction in inhibitory potency.[4] This highlights the importance of the carbamate functionality for the activity of this specific compound series.
Experimental Protocols for Antileishmanial Evaluation
The assessment of a compound's antileishmanial potential requires a series of well-defined in vitro assays. Below are the standard methodologies employed in the cited studies.
In Vitro Antileishmanial Activity Screening Workflow
Caption: Proposed mechanism of action of benzimidazole methylcarbamates via inhibition of Leishmania arginase.
Conclusion and Future Perspectives
The exploration of carbamate derivatives as potential antileishmanial agents is still in its nascent stages. The available data, though limited, suggests that the carbamate moiety can be a valuable component in the design of novel compounds with activity against Leishmania parasites. The piperidine-benzodioxole and benzimidazole carbamates have demonstrated micromolar efficacy and, importantly, low cytotoxicity in preliminary studies.
Future research should focus on:
-
Synthesis and Screening of Diverse Carbamate Libraries: A broader range of carbamate derivatives with varied structural features should be synthesized and screened to establish a more comprehensive understanding of their structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of active carbamate compounds is crucial for rational drug design and for understanding potential resistance mechanisms.
-
In Vivo Efficacy Studies: Promising candidates from in vitro studies must be evaluated in animal models of leishmaniasis to assess their in vivo efficacy, pharmacokinetics, and safety.
-
Exploration of this compound Derivatives: Despite the current lack of literature, the initial interest in this specific subclass warrants synthetic efforts to create and test these molecules to fill the existing knowledge gap.
References
-
Fernandes, Í. A., de Almeida, L., Ferreira, P. E., Marques, M. J., Rocha, R. P., Coelho, L. F. L., ... & Viegas Júnior, C. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3346-3349. [Link]
-
Castillo, R., Sánchez-Delgado, R. A., Pérez, H., Rojas, R., De Sanctis, J. B., & Concepción, J. L. (2021). Benzimidazole Derivatives as New and Selective Inhibitors of Arginase from Leishmania mexicana with Biological Activity against Promastigotes and Amastigotes. International Journal of Molecular Sciences, 22(24), 13613. [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzimidazole Derivatives as New and Selective Inhibitors of Arginase from Leishmania mexicana with Biological Activity against Promastigotes and Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Diethyl Methylenedicarbamate
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling and disposing of specialized reagents like Diethyl methylenedicarbamate requires a clear, scientifically-grounded protocol. This guide provides a comprehensive framework for the safe disposal of this compound, moving beyond simple checklists to explain the causality behind each procedural step. The foundational principle of all laboratory work must be that no experiment begins without a clear and compliant plan for the disposal of all generated waste.[1]
Section 1: Hazard Assessment of this compound
Understanding the intrinsic properties and potential hazards of a chemical is the first step in managing its lifecycle in the laboratory. This compound is an organic compound whose proper handling is predicated on a conservative assessment of its risks.
Chemical & Physical Properties
| Property | Value | Source |
| CAS Number | 3693-53-6 | [2][3][4] |
| Molecular Formula | C₇H₁₄N₂O₄ | [2][5] |
| Molecular Weight | 190.20 g/mol | [2] |
| Appearance | Clear, colorless liquid | |
| Synonyms | Methylene diurethane | [2] |
Toxicological and Safety Profile
Based on available supplier data, the following hazard statements are associated with this compound and should be considered for risk assessment[4]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given these potential hazards, the core directive is to treat this compound and its associated waste streams as hazardous . This ensures compliance with the most stringent safety protocols and environmental regulations.
Section 2: The Regulatory Framework and Core Principles
In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This "cradle-to-grave" framework holds the waste generator—the laboratory—indefinitely responsible for the waste it produces.[8]
For academic and research institutions, specific regulations under 40 CFR Part 262, Subpart K may apply, offering an alternative framework to the standard satellite accumulation area rules, though the core principles of safe containment and disposal remain.[9][10]
The Four Pillars of Prudent Chemical Disposal
-
NEVER in the Trash: Solid chemical waste must not be disposed of in the regular municipal trash.
-
NEVER Down the Drain: Disposal of organic compounds like this compound via the sanitary sewer is prohibited.[11][12] Such actions can lead to the contamination of waterways and potentially create hazardous conditions within the plumbing system itself.[12][13]
-
NEVER Allow to Evaporate: Intentional evaporation of chemical waste in a fume hood is not a permissible disposal method and is a violation of environmental regulations.[11]
-
NEVER Mix Incompatible Wastes: Always segregate waste streams. This compound waste should not be mixed with incompatible materials such as strong acids, bases, or oxidizing agents to prevent unforeseen chemical reactions.[14]
Section 3: Disposal Workflow for this compound
The following diagram and procedural steps outline the decision-making process and actions required for proper disposal.
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C7H14N2O4 | CID 19407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound,3693-53-6-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. danielshealth.com [danielshealth.com]
- 8. mtu.edu [mtu.edu]
- 9. epa.gov [epa.gov]
- 10. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 11. vumc.org [vumc.org]
- 12. p2infohouse.org [p2infohouse.org]
- 13. Hazardous Waste Disposal [cool.culturalheritage.org]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Mastering Safety: A Senior Application Scientist's Guide to Personal Protective Equipment for Diethyl Methylenedicarbamate
For researchers at the forefront of pharmaceutical development and scientific innovation, the meticulous handling of chemical reagents is foundational to both experimental success and personal safety. Diethyl methylenedicarbamate, a key compound in various synthetic pathways, requires a nuanced approach to laboratory safety. This guide moves beyond mere checklists to provide a deep, procedural understanding of the personal protective equipment (PPE) required, ensuring that every operational step is underpinned by a robust safety framework. Here, we dissect the causality behind each PPE choice, empowering you to build a self-validating safety protocol tailored to your specific application.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is a solid compound for which safety protocols mandate the avoidance of dust formation.[1] The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact.[1] Carbamates as a chemical class can interfere with nervous system function, making stringent protective measures essential.[2] Therefore, our PPE strategy is built around creating an impermeable barrier against these exposure routes.
The core principle of our protocol is risk mitigation through appropriate engineering controls and PPE. All work with this compound should ideally be conducted within a certified chemical fume hood to control airborne particles.[1] PPE is the critical final barrier between the researcher and the chemical.
The Essential Armor: A Multi-Layered PPE Strategy
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific procedure being performed. The following table outlines the minimum required PPE for handling this compound in various laboratory contexts.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Chemical Safety Goggles & Face Shield | Double-Gloved (Nitrile or Neoprene) | Full-Length Lab Coat (buttoned) | NIOSH-Approved N95 Respirator (minimum) or Half-Mask Respirator with P100 filters |
| Solution Preparation / Dissolving | Chemical Safety Goggles | Chemical-Resistant Gloves (Nitrile, Neoprene) | Full-Length Lab Coat | Required only if outside a fume hood. Use a Half-Mask Respirator with appropriate cartridges. |
| Reaction Work-up & Transfers | Chemical Safety Goggles & Face Shield | Chemical-Resistant Gloves (Nitrile, Neoprene) | Full-Length Lab Coat | Work must be performed in a chemical fume hood. Respiratory protection is typically not required. |
| Accidental Spill Cleanup (Small) | Chemical Safety Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves (Butyl Rubber) | Chemical-Resistant Apron or Disposable Coveralls | Half-Mask or Full-Face Respirator with P100 filters |
Deep Dive: The Rationale Behind Your Protective Gear
Eye and Face Protection: The First Line of Defense
Given that this compound is a solid, the risk of dust particles becoming airborne during handling is significant. Standard safety glasses are insufficient.
-
Chemical Safety Goggles: These are mandatory as they form a complete seal around the eyes, protecting against airborne dust and potential splashes.[3]
-
Face Shield: When weighing or transferring the solid compound, a face shield worn over safety goggles is essential. This provides a secondary layer of protection for the entire face from any unexpected dispersal of the powder. For handling carbamates, a combination of a half-face respirator, safety glasses, and a face shield is considered a best practice for optimal protection.[2]
Hand Protection: Preventing Dermal Absorption
Carbamates can be absorbed through the skin. Therefore, selecting the correct gloves is critical.
-
Material: Chemical-resistant gloves such as nitrile or neoprene are recommended for their durability and resistance to a broad range of chemicals.[4] For situations with a high risk of splash or prolonged contact, such as spill cleanup, heavier-duty gloves like butyl rubber should be used.
-
Double Gloving: When handling the solid powder, wearing two pairs of nitrile gloves is a prudent measure. This provides a safeguard against unnoticed punctures or tears in the outer glove. Contaminated gloves should be removed immediately, and hands washed thoroughly.
Body Protection: Shielding Against Contamination
-
Lab Coat: A clean, full-length lab coat, kept fully buttoned, is the minimum requirement to protect skin and personal clothing from contamination.[3]
-
Chemical-Resistant Apron/Coveralls: For large-scale operations or during spill cleanup, a chemical-resistant apron or disposable coveralls should be worn over the lab coat to provide an additional layer of protection against splashes and dust.
Respiratory Protection: Guarding Against Inhalation
Inhalation of airborne dust is a primary exposure risk. Engineering controls are the first choice for mitigation.
-
Chemical Fume Hood: All procedures involving the handling of solid this compound should be performed in a properly functioning chemical fume hood to minimize the release of dust into the laboratory environment.[1]
-
Respirators: When engineering controls are not sufficient or during spill situations, respiratory protection is mandatory.
-
N95 Respirator: For weighing small quantities in a ventilated enclosure, a NIOSH-approved N95 respirator may be sufficient to protect against dust particles.
-
Half-Mask or Full-Face Respirator: For larger quantities, or if there is a risk of aerosol generation, a half-mask or full-face respirator with P100 (HEPA) filters offers superior protection.[3] The Washington State Department of Agriculture advises that a full-face respirator is the best protection when working with carbamates.[2]
-
Procedural Integrity: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent on its correct use. Follow this workflow to ensure procedural integrity.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
